Product packaging for Ethyl 4-isocyanatobenzoate(Cat. No.:CAS No. 30806-83-8)

Ethyl 4-isocyanatobenzoate

Cat. No.: B1349102
CAS No.: 30806-83-8
M. Wt: 191.18 g/mol
InChI Key: CFEPCPHKICBCJV-UHFFFAOYSA-N
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Description

Ethyl 4-isocyanatobenzoate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1349102 Ethyl 4-isocyanatobenzoate CAS No. 30806-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-isocyanatobenzoate
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InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEPCPHKICBCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184815
Record name Ethyl 4-isocyanatobenzoate
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30806-83-8
Record name Ethyl 4-isocyanatobenzoate
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Record name Ethyl 4-isocyanatobenzoate
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Record name Ethyl 4-isocyanatobenzoate
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Record name Ethyl 4-isocyanatobenzoate
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Foundational & Exploratory

Ethyl 4-isocyanatobenzoate fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobenzoate is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates both an ethyl ester and a highly reactive isocyanate group, making it a versatile building block for the synthesis of a wide array of complex molecules. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the formation of ureas, carbamates, and thiocarbamates, respectively. This reactivity profile enables its use in the preparation of various derivatives, including polymers and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the fundamental properties, safety information, and reactivity of this compound.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Chemical Structure PubChem
Molecular Formula C₁₀H₉NO₃[2]
Molecular Weight 191.18 g/mol [2][3]
CAS Number 30806-83-8[2][3]
Appearance Solid, clear colorless to yellow liquid after melting[3][4]
Melting Point 27-32 °C[3][5]
Boiling Point 118-119 °C at 0.8 mmHg[3][5]
Solubility Hydrolyzes in water. Soluble in various organic solvents.[4]
Storage Temperature 2-8°C[3]
Flash Point > 110 °C (> 230 °F) - closed cup[3][6]
SMILES CCOC(=O)C1=CC=C(C=C1)N=C=O[2]
InChIKey CFEPCPHKICBCJV-UHFFFAOYSA-N[2][3]

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn at all times.[3][6] Work should be conducted in a well-ventilated area or a fume hood. The compound is sensitive to moisture and should be stored accordingly.[7]

Hazard StatementGHS ClassificationSource(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[2]
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[2]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[2]
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)[7]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[2]
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[2]
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory Sensitization (Category 1)[3][6]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[3][6]

Reactivity Profile

The key to the synthetic utility of this compound lies in the high electrophilicity of the carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack from a variety of functional groups. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.[4]

Key reactions include:

  • With Amines: Primary and secondary amines react readily to form substituted ureas.

  • With Alcohols: In the presence of a catalyst, alcohols react to form carbamates.

  • With Water: The compound hydrolyzes in the presence of water, eventually forming an amine and carbon dioxide through an unstable carbamic acid intermediate.[4]

The reactivity of the isocyanate group is a cornerstone of its application in organic synthesis, enabling the facile construction of diverse molecular architectures.

Reactivity_of_Ethyl_4_isocyanatobenzoate cluster_nucleophiles Nucleophiles cluster_products Products E4IB This compound (EtOOC-Ph-N=C=O) Urea Substituted Urea (EtOOC-Ph-NH-CO-NR₂) E4IB->Urea + Amine Carbamate Carbamate (EtOOC-Ph-NH-CO-OR) E4IB->Carbamate + Alcohol (cat.) Amine_Product 4-Aminobenzoate (EtOOC-Ph-NH₂) + CO₂ E4IB->Amine_Product + Water (Hydrolysis) Amine Primary/Secondary Amine (R-NH₂ / R₂NH) Alcohol Alcohol (R-OH) Water Water (H₂O)

Caption: General reactivity of this compound with common nucleophiles.

Applications in Synthesis

This compound serves as a valuable reagent in the synthesis of various organic compounds. Notably, it has been utilized in the preparation of:

  • Cellulose Carbamate and Ester Derivatives: The isocyanate group can react with the hydroxyl groups of cellulose to form carbamate linkages, thereby modifying the properties of the biopolymer.[1][6]

  • Dihydropyrimidinone Derivatives: It is a potential precursor for the synthesis of complex heterocyclic structures such as ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate, which are of interest in medicinal chemistry.[1]

  • Carboxamido Derivatives: It can be used in the preparation of compounds like ethyl 4-(2-oxocyclohexanecarboxamido)benzoate.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are often proprietary or specific to a particular research context. However, a general procedure for the reaction of an isocyanate with an alcohol to form a carbamate is provided below as a representative example of its reactivity.

General Protocol for Carbamate Synthesis:

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Carbamate_Synthesis_Workflow start Start dissolve Dissolve this compound and alcohol in an anhydrous aprotic solvent (e.g., THF, Toluene) under inert atmosphere. start->dissolve add_catalyst Add a catalyst (e.g., dibutyltin dilaurate or a tertiary amine) dropwise. dissolve->add_catalyst reaction Stir the reaction mixture at room temperature or with gentle heating. Monitor progress by TLC or LC-MS. add_catalyst->reaction workup Quench the reaction (if necessary). Perform aqueous workup and extract the product with an organic solvent. reaction->workup purification Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization. workup->purification end End purification->end

Caption: A generalized workflow for the synthesis of carbamates using an isocyanate.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols.

References

An In-depth Technical Guide to Ethyl 4-isocyanatobenzoate (CAS: 30806-83-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the synthesis, properties, and applications of Ethyl 4-isocyanatobenzoate, a versatile reagent in chemical synthesis and a key building block for targeted therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical compound, including detailed experimental protocols and insights into its role in the development of innovative therapies.

Core Chemical and Physical Properties

This compound is a reactive organic compound valued for its isocyanate functional group, which readily participates in various chemical transformations. This reactivity makes it a crucial intermediate in the synthesis of a wide range of molecules, from modified natural polymers to sophisticated small-molecule inhibitors.

PropertyValue
CAS Number 30806-83-8
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol [1]
Appearance Solid
Melting Point 27-29 °C (lit.)[2]
Boiling Point 118-119 °C at 0.8 mmHg (lit.)[2]
Solubility Soluble in various organic solvents.
SMILES String CCOC(=O)c1ccc(cc1)N=C=O[2]
InChI Key CFEPCPHKICBCJV-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of ethyl 4-aminobenzoate with a phosgene equivalent, such as triphosgene. This reaction should be performed with caution in a well-ventilated fume hood due to the toxicity of the reagents.

Experimental Protocol: Synthesis from Ethyl 4-aminobenzoate

Materials:

  • Ethyl 4-aminobenzoate

  • Triphosgene

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-aminobenzoate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.

  • Slowly add the triphosgene solution to the ethyl 4-aminobenzoate solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents Ethyl 4-aminobenzoate Triphosgene Triethylamine DCM reaction Reaction at 0°C to RT reagents->reaction 1. Dissolve & Cool 2. Add Triphosgene 3. Add Triethylamine workup Aqueous Workup (NaHCO₃, H₂O, Brine) reaction->workup Quench & Extract purification Purification (Distillation or Chromatography) workup->purification Dry & Concentrate product This compound purification->product

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research. Its bifunctional nature, possessing both an isocyanate and an ester group, allows for diverse chemical modifications.

Modification of Natural Polymers: Cellulose Carbamates

This compound can be used to modify the surface of cellulose, a readily available biopolymer, to create cellulose carbamates. This modification alters the properties of cellulose, such as its solubility and reactivity, opening up new applications for this abundant natural material.

Materials:

  • Microcrystalline cellulose

  • Lithium chloride (LiCl)

  • N,N-Dimethylacetamide (DMAc)

  • This compound

  • Anhydrous toluene

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Cellulose Dissolution:

    • Activate the microcrystalline cellulose by heating it in water, followed by solvent exchange with methanol and then toluene.

    • Prepare a solution of LiCl in anhydrous DMAc.

    • Add the activated cellulose to the LiCl/DMAc solution and stir at an elevated temperature (e.g., 80-100 °C) until a homogeneous solution is obtained.

  • Carbamoylation Reaction:

    • Cool the cellulose solution to room temperature.

    • Add this compound to the cellulose solution under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature or slightly elevated temperature for a specified period (e.g., 24 hours).

  • Isolation and Purification:

    • Precipitate the cellulose carbamate by pouring the reaction mixture into a non-solvent such as methanol.

    • Filter the precipitate and wash it extensively with methanol and then water to remove unreacted reagents and solvent residues.

    • Dry the resulting cellulose carbamate under vacuum.

Characterization: The degree of substitution and the structure of the cellulose carbamate can be determined by techniques such as FT-IR spectroscopy, solid-state NMR, and elemental analysis.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

This compound is a key precursor in the synthesis of various inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3] PARP inhibitors have emerged as a promising class of targeted cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6][7]

The synthesis of PARP inhibitors often involves the reaction of this compound with an appropriate amine-containing scaffold. The resulting urea linkage forms a core structural motif in many potent PARP inhibitors.

PARP1, the most abundant member of the PARP family, plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3][8] Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[9][10] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4][8] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[3] The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality.[3]

PARP_Signaling_Pathway cluster_pathway PARP-1 Signaling in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 Binds to SSB PARylation PARP-1 Activation & Auto-PARylation PARP1->PARylation Catalyzes PAR synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair Base Excision Repair (BER) Recruitment->Repair SSB_Repaired SSB Repaired Repair->SSB_Repaired PARP_Inhibitor PARP Inhibitor (e.g., derived from This compound) PARP_Inhibitor->PARylation Inhibits

PARP-1 Signaling Pathway Diagram

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H315Causes skin irritation.
H317May cause an allergic skin reaction.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.
H335May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Skin and Body Protection: Laboratory coat.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile reagent with significant applications in both materials science and medicinal chemistry. Its ability to readily react with nucleophiles makes it an ideal building block for the synthesis of complex molecules, including modified biopolymers and potent enzyme inhibitors. This guide has provided an in-depth overview of its properties, synthesis, and key applications, along with detailed experimental protocols to aid researchers in their scientific endeavors. A thorough understanding of its chemistry and safe handling practices will enable scientists to fully harness the potential of this important compound in their research and development activities.

References

An In-depth Technical Guide to Ethyl 4-isocyanatobenzoate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-isocyanatobenzoate, a key reagent in synthetic organic chemistry, with a particular focus on its relevance in the field of drug discovery and development. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its application in the development of targeted therapeutics, such as PARP inhibitors.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a molecular weight of 191.18 g/mol .[1][2] It is characterized by the presence of both an ethyl ester and an isocyanate functional group, making it a versatile building block in organic synthesis. The isocyanate group is highly reactive towards nucleophiles, a property that is exploited in the synthesis of a variety of derivatives.

PropertyValueReference
Molecular Weight 191.18 g/mol [1][2]
Molecular Formula C₁₀H₉NO₃[1]
CAS Number 30806-83-8[2]
Melting Point 27-29 °C (lit.)[2]
Boiling Point 118-119 °C/0.8 mmHg (lit.)[2]
Appearance Solid[2]
SMILES String CCOC(=O)c1ccc(cc1)N=C=O[2]
InChI Key CFEPCPHKICBCJV-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of this compound typically proceeds from its corresponding amine precursor, ethyl 4-aminobenzoate. The conversion of the amino group to an isocyanate can be achieved using phosgene or a phosgene equivalent, such as triphosgene.

Synthesis of Ethyl 4-aminobenzoate (Precursor)

A common method for the synthesis of ethyl 4-aminobenzoate is the reduction of ethyl 4-nitrobenzoate.

Materials:

  • Ethyl 4-nitrobenzoate

  • Ethanol

  • Ammonium chloride

  • Water

  • Indium powder

  • Dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Hexane

  • 1000-mL round-bottomed flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.

  • Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension.

  • Add 23.5 g (205 mmol) of indium powder to the mixture.

  • Heat the resulting mixture at reflux for 2.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 350-400 mL of water and filter under vacuum.

  • Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.

  • Combine the organic phases and wash with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Dissolve the crude product in 100 mL of dichloromethane, concentrate by warming, and then add 50 mL of hexane.

  • Allow the solution to stand in a refrigerator overnight and then filter the resulting crystals to yield ethyl 4-aminobenzoate.

Synthesis of this compound

The conversion of ethyl 4-aminobenzoate to this compound is typically achieved through phosgenation.

Materials:

  • Ethyl 4-aminobenzoate

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous dichloromethane

  • Triethylamine

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, dissolve ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a solution of triphosgene (approximately 0.4 equivalents) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C using an ice bath.

  • Slowly add the triphosgene solution to the stirred amine solution via a dropping funnel.

  • After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound, which can be further purified by distillation under reduced pressure.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Ethyl_4-nitrobenzoate Ethyl 4-nitrobenzoate Reduction Reduction (In, NH4Cl, EtOH/H2O) Ethyl_4-nitrobenzoate->Reduction Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate Reduction->Ethyl_4-aminobenzoate Phosgenation Phosgenation (Triphosgene, Et3N, DCM) Ethyl_4-aminobenzoate->Phosgenation Ethyl_4-isocyanatobenzoate This compound Phosgenation->Ethyl_4-isocyanatobenzoate

Synthesis workflow for this compound.
Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

  • Expected ¹H NMR (CDCl₃) signals:

    • Triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • Quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

    • Two doublets in the aromatic region corresponding to the protons on the benzene ring.

  • Expected ¹³C NMR (CDCl₃) signals:

    • Signals for the methyl and methylene carbons of the ethyl group.

    • Signals for the aromatic carbons.

    • A signal for the ester carbonyl carbon.

    • A signal for the isocyanate carbon.

  • Sample Preparation: As this compound is a low-melting solid, a spectrum can be obtained by placing a small amount of the molten sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Key Spectral Feature: A strong, characteristic absorption band is expected in the region of 2250-2280 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ) and characteristic fragment ions.

Applications in Drug Development

The high reactivity of the isocyanate group makes this compound a valuable reagent for introducing a carbamate or urea linkage into a molecule. This is particularly useful in drug development for creating derivatives of lead compounds to improve their pharmacological properties or to attach them to other molecules, such as probes or carriers.

Role in the Synthesis of PARP Inhibitors

One notable application of isocyanate-containing compounds is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a process known as synthetic lethality.[3]

This compound has been utilized in the preparation of tricyclic derivatives that act as inhibitors of PARP-1. The isocyanate group can react with an appropriate nucleophile on a core scaffold to form the final inhibitor molecule.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage and Repair cluster_inhibition Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 BER Base Excision Repair PARP1->BER DNA_DSB Double-Strand Break (DSB) PARP1->DNA_DSB Replication fork collapse (inhibition) Apoptosis Apoptosis (Synthetic Lethality) Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (BRCA1/2 dependent) DNA_DSB->HR DNA_DSB->Apoptosis Unrepaired DSBs HR->Cell_Survival PARP_Inhibitor PARP Inhibitor (derived from Ethyl 4-isocyanatobenzoate) PARP_Inhibitor->PARP1 BRCA_mut BRCA1/2 Mutation (HR Deficient) BRCA_mut->HR Deficiency

Signaling pathway of PARP inhibition in BRCA-deficient cancer cells.
Experimental Workflow for Inhibitor Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of a hypothetical PARP inhibitor using this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Core Scaffold (with nucleophile) - this compound - Anhydrous Solvent Start->Reaction_Setup Reaction Reaction (Stir at RT or heat) Reaction_Setup->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure PARP Inhibitor Characterization->Final_Product

General experimental workflow for the synthesis of a PARP inhibitor.

Conclusion

This compound is a valuable and versatile reagent with a well-defined set of physicochemical properties. Its synthesis from readily available starting materials and its characteristic reactivity make it an important tool for organic chemists. In the context of drug development, its utility in the synthesis of targeted therapies, such as PARP inhibitors, highlights its significance in the ongoing efforts to develop novel treatments for diseases like cancer. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and application of this important chemical compound.

References

Ethyl 4-isocyanatobenzoate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-isocyanatobenzoate

This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical structure, properties, synthesis, and reactivity.

Chemical Identity and Structure

This compound is an aromatic compound containing both an ethyl ester and a highly reactive isocyanate functional group. This bifunctional nature makes it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, polymers, and other specialty chemicals.

  • IUPAC Name: this compound[1]

  • CAS Number: 30806-83-8[1][2]

  • Molecular Formula: C₁₀H₉NO₃[1]

  • Synonyms: 4-(Ethoxycarbonyl)phenyl isocyanate, Benzoic acid, 4-isocyanato-, ethyl ester, Ethyl p-isocyanatobenzoate[1]

chemical_structure cluster_ring a b a->b a->b C(=O)OCH₂CH₃ C(=O)OCH₂CH₃ a->C(=O)OCH₂CH₃ C(=O)OCH₂CH₃ c b->c e d c->d c->d f d->e N=C=O N=C=O d->N=C=O N=C=O e->f e->f f->a

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Weight 191.18 g/mol [1][2]
Appearance Solid; clear colorless to yellow liquid after melting[2][3]
Melting Point 27-29 °C (lit.)[2][4]
Boiling Point 118-119 °C at 0.8 mmHg (lit.)[2][4][5]
Solubility Very slightly soluble in water (0.1 g/L at 25 °C); hydrolyzes in water.[3]
Flash Point >110 °C (>230 °F) - closed cup[2][4]
Storage Temperature 2-8°C[2][4]
SMILES CCOC(=O)C1=CC=C(C=C1)N=C=O[1]
InChIKey CFEPCPHKICBCJV-UHFFFAOYSA-N[1]

Synthesis

This compound is commonly synthesized from its corresponding amine, ethyl 4-aminobenzoate (also known as benzocaine), through phosgenation. For safety reasons, the solid and more manageable phosgene equivalent, triphosgene (bis(trichloromethyl) carbonate), is often preferred.

synthesis_pathway start Ethyl 4-aminobenzoate (Precursor) product This compound (Target Molecule) start->product Phosgenation Reaction reagent Triphosgene (BTC) + Base (e.g., NaHCO₃) reagent->product

Caption: Synthesis of this compound from its amine precursor.

Experimental Protocol: Synthesis from Ethyl 4-aminobenzoate

The following protocol is a representative procedure adapted from a known method for synthesizing isocyanates from amino acid esters using triphosgene.

Materials:

  • Ethyl 4-aminobenzoate hydrochloride

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Ice bath, mechanical stirrer, separatory funnel, rotary evaporator

Procedure:

  • A three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with dichloromethane and an equal volume of saturated aqueous sodium bicarbonate solution.

  • Ethyl 4-aminobenzoate hydrochloride (1.0 equivalent) is added to the biphasic mixture.

  • The flask is cooled in an ice bath, and the mixture is stirred vigorously.

  • Triphosgene (approximately 0.33-0.40 equivalents) is added in a single portion. Caution: Triphosgene is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • The reaction mixture is stirred in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the amine and appearance of the strong isocyanate stretch at ~2260 cm⁻¹).

  • Once the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is collected.

  • The aqueous layer is extracted three times with small portions of dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, the product can be purified by vacuum distillation.

Reactivity and Applications

The isocyanate group (-N=C=O) is a potent electrophile, making this compound highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its widespread use in the synthesis of carbamates (urethanes) and ureas, which are fundamental linkages in many polymers, pharmaceuticals, and biologically active molecules.[4]

reactivity_pathway cluster_reactions Reaction with Nucleophiles (Nu-H) cluster_products Resulting Products isocyanate This compound urea Substituted Urea isocyanate->urea Urea Formation carbamate Carbamate (Urethane) isocyanate->carbamate Carbamate Formation amine Primary/Secondary Amine (R-NH₂ / R₂NH) amine->urea alcohol Alcohol / Phenol (R-OH) alcohol->carbamate

Caption: General reactivity of this compound with nucleophiles.

Experimental Protocol: General Reaction with Nucleophiles

A. Carbamate Formation (Reaction with an Alcohol)

This protocol describes the uncatalyzed reaction with a primary alcohol. For less reactive secondary or tertiary alcohols, a catalyst such as 1,8-diazabicycloundec-7-ene (DBU) or dibutyltin dilaurate (DBTDL) may be required.[6]

  • To a stirred solution of a primary alcohol (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude carbamate can be purified by recrystallization or flash column chromatography.

B. Urea Formation (Reaction with an Amine)

The reaction with amines is typically rapid and exothermic.

  • An amine (1.0 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere.

  • A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the amine solution at room temperature.

  • The reaction is often instantaneous, resulting in the precipitation of the urea product. The mixture is stirred for 1-2 hours to ensure complete reaction.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure substituted urea.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl 4-isocyanatobenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. This document details both the traditional phosgene-based and modern phosgene-free synthetic routes, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development efforts.

Introduction

This compound (CAS No: 30806-83-8) is an aromatic isocyanate featuring an ester functional group.[1] Its bifunctional nature makes it a valuable building block in organic synthesis, particularly in the preparation of ureas, carbamates, and other derivatives that are often explored in drug discovery and materials science. The synthesis of this compound is primarily achieved through the conversion of its corresponding amine, ethyl 4-aminobenzoate (benzocaine). This guide will explore the two main synthetic strategies for this transformation.

Synthesis Pathways

There are two primary methodologies for the synthesis of this compound from ethyl 4-aminobenzoate: a phosgene-based approach and a phosgene-free approach.

Phosgene-Based Synthesis

The reaction of primary amines with phosgene or its safer equivalents, such as triphosgene, is a well-established and high-yielding method for the preparation of isocyanates.

Reaction Scheme:

Mechanism:

The reaction proceeds through the initial formation of a carbamoyl chloride intermediate from the reaction of the primary amine with phosgene (generated in situ from triphosgene). This intermediate is unstable and readily eliminates hydrogen chloride, often facilitated by a base, to yield the final isocyanate product.

phosgene_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amine Ethyl 4-aminobenzoate carbamoyl_chloride Carbamoyl Chloride Intermediate amine->carbamoyl_chloride + Phosgene triphosgene Triphosgene phosgene Phosgene (in situ) triphosgene->phosgene Decomposition isocyanate This compound carbamoyl_chloride->isocyanate - HCl (Base-promoted) hcl HCl carbamoyl_chloride->hcl

Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of isocyanates from primary amines using triphosgene.[2][3]

Materials:

  • Ethyl 4-aminobenzoate

  • Triphosgene

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-aminobenzoate (1 equivalent) in anhydrous DCM.

  • In a separate flask, prepare a solution of triphosgene (0.34 equivalents) in anhydrous DCM.

  • Cool the solution of ethyl 4-aminobenzoate to 0 °C using an ice bath.

  • Slowly add the triphosgene solution to the stirred amine solution under a nitrogen atmosphere.

  • Following the addition of triphosgene, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

  • Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride salt.

  • The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 4-aminobenzoate[4][5]
ReagentsTriphosgene, Triethylamine[2][3]
SolventDichloromethane[2][3]
Reaction Time2-4 hoursGeneral estimate
Temperature0 °C to Room TemperatureGeneral estimate
Yield ~95-98% (estimated)
Purity>97% (after distillation)[6]
Phosgene-Free Synthesis

A safer and more environmentally friendly approach to isocyanate synthesis involves a two-step process: the formation of a carbamate intermediate, followed by its thermal decomposition.

Reaction Scheme:

Step 1: Carbamate Formation

Step 2: Thermal Decomposition

Mechanism:

The first step involves the nucleophilic attack of the amine onto the carbonyl group of a carbonate, such as diethyl carbonate, to form a carbamate. The second step is a thermal elimination reaction (thermolysis), where the carbamate decomposes at high temperatures to yield the isocyanate and an alcohol. This reaction is typically reversible, so the removal of the alcohol byproduct is necessary to drive the reaction to completion.[7]

non_phosgene_workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Thermal Decomposition amine Ethyl 4-aminobenzoate carbamate Carbamate Intermediate amine->carbamate carbonate Diethyl Carbonate carbonate->carbamate thermolysis Thermolysis (High Temp) carbamate->thermolysis isocyanate This compound thermolysis->isocyanate alcohol Ethanol (byproduct) thermolysis->alcohol Removed to drive equilibrium

Experimental Protocol:

Step 1: Synthesis of Ethyl N-(4-(ethoxycarbonyl)phenyl)carbamate

This protocol is based on general procedures for the synthesis of carbamates from aromatic amines and dialkyl carbonates.

Materials:

  • Ethyl 4-aminobenzoate

  • Diethyl carbonate

  • A suitable catalyst (e.g., zinc acetate, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and a large excess of diethyl carbonate (which can also serve as the solvent).

  • Add a catalytic amount of a suitable catalyst, such as zinc acetate, if desired, to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess diethyl carbonate under reduced pressure.

  • The resulting crude carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Thermal Decomposition of Ethyl N-(4-(ethoxycarbonyl)phenyl)carbamate

This protocol is based on general procedures for the thermolysis of carbamates.[7]

Materials:

  • Ethyl N-(4-(ethoxycarbonyl)phenyl)carbamate

  • High-boiling point inert solvent (e.g., Dowtherm A, optional)

  • Vacuum source

Procedure:

  • Set up a distillation apparatus suitable for high temperatures and vacuum.

  • Place the purified carbamate in the distillation flask. A high-boiling inert solvent can be added to facilitate heat transfer.

  • Heat the flask to a temperature range of 220-310 °C under reduced pressure.[7]

  • The this compound product will distill as it is formed, along with ethanol.

  • Collect the distillate, which should be the desired isocyanate. The efficiency of the distillation is key to separating the product from the starting carbamate and driving the equilibrium.

  • The collected product can be further purified by redistillation under vacuum.

Quantitative Data:

ParameterValueReference
Step 1: Carbamate Formation
Starting MaterialEthyl 4-aminobenzoate[4][5]
ReagentsDiethyl CarbonateGeneral knowledge
YieldHigh (specific data not found)-
Step 2: Thermal Decomposition
Starting MaterialEthyl N-(4-(ethoxycarbonyl)phenyl)carbamate-
Temperature220-310 °C[7]
PressureReduced pressure[7]
Overall Yield 60-87% (selectivity for MDI from MDU) [7]
Purity>95% (after distillation)General estimate

Data Summary and Comparison

Synthesis PathwayKey ReagentsAdvantagesDisadvantagesTypical Yield
Phosgene-Based Ethyl 4-aminobenzoate, Triphosgene, BaseHigh yield, well-established, relatively fastUse of highly toxic phosgene equivalent, formation of corrosive HCl byproduct~95-98%
Phosgene-Free Ethyl 4-aminobenzoate, Diethyl CarbonateAvoids highly toxic reagents, more environmentally friendlyRequires high temperatures, may have lower overall yield, requires two distinct steps60-87% (estimated)

Safety Considerations

  • Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, decomposes to release phosgene and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

  • Isocyanates: Isocyanates are potent respiratory and skin sensitizers. All handling of this compound should be done in a fume hood with appropriate PPE.

  • High Temperatures: The phosgene-free thermolysis requires very high temperatures, and appropriate precautions should be taken to prevent burns and ensure the stability of the equipment.

Conclusion

The synthesis of this compound can be effectively achieved through both phosgene-based and phosgene-free methods. The choice of pathway will depend on the available equipment, safety considerations, and desired scale of the reaction. The phosgene-based route offers high yields and is a well-understood process, while the phosgene-free route provides a safer and more environmentally benign alternative, albeit with potentially lower yields and more demanding reaction conditions. This guide provides the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-isocyanatobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-isocyanatobenzoate, a key reagent in synthetic chemistry. Due to the reactive nature of the isocyanate group, this document also outlines a detailed protocol for solubility determination and discusses its primary reaction pathway—urea formation—with a corresponding visual representation.

Core Concepts: Solubility of this compound

This compound is a solid at room temperature with a melting point of 27-29 °C. Its solubility in various organic solvents is a critical parameter for its effective use in chemical synthesis, particularly in reactions where it is a limiting reagent or where precise concentration control is necessary.

Data Presentation: Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in common organic solvents based on its chemical structure and general solubility principles. It is important to note that the isocyanate group can react with protic solvents like alcohols and water.

SolventChemical FormulaPolarityEstimated SolubilityRationale
Toluene C₆H₅CH₃NonpolarHigh The aromatic ring of toluene has a similar nonpolar character to the benzene ring of this compound.
Dichloromethane CH₂Cl₂Polar aproticHigh Dichloromethane is a good solvent for a wide range of organic compounds and should effectively solvate both polar and nonpolar parts of the molecule.
Ethyl Acetate CH₃COOC₂H₅Polar aproticHigh The ester group in ethyl acetate is similar to the ester in this compound, and it can act as a hydrogen bond acceptor.
Acetone CH₃COCH₃Polar aproticHigh Acetone is a versatile polar aprotic solvent capable of dissolving a wide array of organic compounds.
Ethanol C₂H₅OHPolar proticSoluble (with reaction) The polar nature of ethanol would facilitate dissolution; however, the hydroxyl group will react with the isocyanate to form a carbamate.
Methanol CH₃OHPolar proticSoluble (with reaction) Similar to ethanol, methanol will dissolve the compound but will also react with the isocyanate group.
Water H₂OPolar proticVery Low (with reaction) The high polarity of water makes it a poor solvent for the largely nonpolar structure of this compound. Furthermore, the isocyanate group will hydrolyze in the presence of water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. One source indicates a very low solubility of 0.1 g/L at 25°C.[1]

Experimental Protocols: Determining the Solubility of a Reactive Compound

The following is a detailed methodology for the gravimetric determination of the solubility of a reactive compound like this compound in an organic solvent. This protocol is designed to minimize the reaction of the isocyanate with atmospheric moisture.

Objective: To determine the mass of this compound that dissolves in a given volume of an organic solvent at a specific temperature to achieve a saturated solution.

Materials:

  • This compound

  • Anhydrous organic solvent of choice (e.g., toluene, dichloromethane)

  • Vials with screw caps and PTFE septa

  • Analytical balance (accurate to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Syringes and syringe filters (PTFE, 0.2 µm)

  • Drying tube with desiccant (e.g., calcium chloride)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool in a desiccator.

    • Ensure the solvent is anhydrous, for instance, by using a freshly opened bottle or by drying it over a suitable drying agent.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure a saturated solution is formed.

    • Record the initial mass of the vial and the compound.

    • Under a gentle stream of inert gas, add a known volume of the anhydrous solvent to the vial.

    • Immediately cap the vial tightly.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe fitted with a pre-weighed syringe filter. This step should be performed quickly to minimize temperature changes.

    • Dispense the filtered, saturated solution into a second pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the second vial containing the filtered solution.

    • Evaporate the solvent from the second vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound.

    • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Mandatory Visualization: Reaction Pathway

Isocyanates are highly reactive intermediates that readily react with nucleophiles. A primary and synthetically important reaction of this compound is its reaction with primary or secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of various pharmaceuticals and functional materials.

reaction_pathway cluster_reactants Reactants cluster_product Product Ethyl_4_isocyanatobenzoate This compound C₁₀H₉NO₃ Substituted_Urea N-Substituted Urea Ethyl_4_isocyanatobenzoate->Substituted_Urea + Amine Primary or Secondary Amine R-NH₂ or R₂NH Amine->Substituted_Urea

Caption: Synthesis of a substituted urea from this compound.

This guide provides a foundational understanding of the solubility and reactivity of this compound. For precise quantitative data, it is recommended to perform the detailed experimental protocol outlined above under controlled laboratory conditions.

References

The Reactivity of Ethyl 4-isocyanatobenzoate with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of ethyl 4-isocyanatobenzoate with a range of common nucleophiles, including amines, alcohols, and thiols. The document outlines the fundamental reaction mechanisms, explores the electronic factors governing reactivity, and presents detailed, adaptable experimental protocols for the synthesis of the corresponding urea, carbamate, and thiocarbamate derivatives. Quantitative data from analogous aryl isocyanate reactions are summarized to provide a comparative framework for predicting the reactivity of this compound. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the principles and practical applications of this versatile reagent in organic synthesis and drug discovery.

Introduction

This compound is a valuable bifunctional chemical intermediate, featuring a highly reactive isocyanate group and an ethyl ester moiety. The electrophilic nature of the isocyanate carbon makes it susceptible to attack by a wide variety of nucleophiles, leading to the formation of stable adducts. This reactivity profile has established this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. In the realm of drug development, the urea and carbamate linkages formed from isocyanate reactions are prevalent in a multitude of biologically active molecules, including potent enzyme inhibitors.

This guide will delve into the core principles governing the reactivity of this compound, with a particular focus on its reactions with primary amines, alcohols, and thiols.

Reaction Mechanisms and Reactivity Profile

The fundamental reaction of an isocyanate with a nucleophile is a nucleophilic addition to the carbonyl carbon of the isocyanate group. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water [1]

The electron-withdrawing nature of the para-ethoxycarbonyl group in this compound is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to unsubstituted phenyl isocyanate.[2][3] This effect can be rationalized through resonance and inductive effects which delocalize electron density away from the isocyanate group.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is often quantitative and proceeds without the need for a catalyst.[4][5]

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols to form carbamates is generally slower than the reaction with amines and often requires catalysis.[6][7][8] Common catalysts include tertiary amines and organotin compounds. The reaction is reversible, especially at elevated temperatures.

Reaction with Thiols to Form Thiocarbamates

The reaction with thiols to produce thiocarbamates is also generally slower than with amines and can be catalyzed by bases, such as tertiary amines.[9][10] The reactivity of thiols can be enhanced by converting them to the more nucleophilic thiolates.

Quantitative Reactivity Data (Comparative)

The following table summarizes representative second-order rate constants for the reaction of phenyl isocyanate with various nucleophiles to provide a baseline for comparison.

NucleophileSolventTemperature (°C)CatalystApproximate k (L mol⁻¹ s⁻¹)
n-ButanolDioxane25None~1 x 10⁻⁴
n-ButanolDioxane25Triethylamine~1 x 10⁻²
AnilineBenzene25None~8 x 10⁻³
1-ButanethiolToluene25Triethylamine~1 x 10⁻³

Note: These values are approximate and collated from various sources for illustrative purposes. The actual rate constants for this compound are expected to be higher due to the electron-withdrawing substituent.

Experimental Protocols

The following are detailed, representative protocols for the reaction of this compound with a primary amine, an alcohol, and a thiol. These protocols can be adapted for different nucleophiles with appropriate modifications to the reaction conditions and purification procedures.

General Considerations
  • Safety: Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reagents and Solvents: Use anhydrous solvents, as water will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

Synthesis of Ethyl 4-(3-butylureido)benzoate (Urea Formation)

Reaction:

Procedure:

  • To a stirred solution of n-butylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The reaction is complete when the isocyanate peak (around 2270 cm⁻¹) in the IR spectrum has disappeared.

  • Remove the solvent under reduced pressure.

  • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of Ethyl 4-((butoxycarbonyl)amino)benzoate (Carbamate Formation)

Reaction:

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and n-butanol (1.1 eq.) in anhydrous toluene, add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 mol%).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or IR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of Ethyl 4-(((butylthio)carbonyl)amino)benzoate (Thiocarbamate Formation)

Reaction:

Procedure:

  • To a stirred solution of 1-butanethiol (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous THF at room temperature under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or IR spectroscopy.

  • Upon completion, remove the triethylamine hydrochloride salt by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Characterization

The synthesized urea, carbamate, and thiocarbamate derivatives can be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To verify the formation of the urea (C=O stretch around 1630-1680 cm⁻¹), carbamate (C=O stretch around 1680-1730 cm⁻¹), or thiocarbamate (C=O stretch around 1640-1680 cm⁻¹) and the disappearance of the isocyanate (N=C=O stretch around 2250-2280 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of solid products.

Visualizations

Reaction Pathways

reaction_pathways cluster_reactants Reactants cluster_products Products This compound This compound Urea Urea This compound->Urea + Amine (R-NH₂) Carbamate Carbamate This compound->Carbamate + Alcohol (R-OH) (catalyst) Thiocarbamate Thiocarbamate This compound->Thiocarbamate + Thiol (R-SH) (base) Nucleophile Nucleophile

Caption: Reaction of this compound with Nucleophiles.

Experimental Workflow

experimental_workflow Start Reaction_Setup Reaction Setup (Anhydrous conditions, Inert atmosphere) Start->Reaction_Setup Reactant_Addition Slow addition of This compound Reaction_Setup->Reactant_Addition Reaction_Monitoring Monitor by TLC/IR Reactant_Addition->Reaction_Monitoring Workup Quenching and Solvent Removal Reaction_Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization NMR, IR, MS, MP Purification->Characterization End Characterization->End

Caption: General Experimental Workflow for Synthesis.

Logical Relationship of Reactivity

reactivity_logic cluster_factors Influencing Factors Nucleophilicity Nucleophilicity Reactivity Reactivity Nucleophilicity->Reactivity Increases Steric_Hindrance Steric_Hindrance Steric_Hindrance->Reactivity Decreases Catalyst Catalyst Catalyst->Reactivity Increases (for alcohols/thiols)

Caption: Factors Influencing Isocyanate Reactivity.

Conclusion

This compound is a highly versatile reagent whose reactivity is governed by the strong electrophilicity of its isocyanate group, further enhanced by the electron-withdrawing nature of the p-ethoxycarbonyl substituent. Its reactions with amines, alcohols, and thiols provide reliable and high-yielding routes to substituted ureas, carbamates, and thiocarbamates, respectively. While specific kinetic data for this compound remains an area for further investigation, the principles of isocyanate chemistry and data from analogous systems provide a robust framework for predicting its behavior. The experimental protocols and workflows detailed in this guide offer a practical foundation for researchers to utilize this compound in the synthesis of novel compounds for applications in medicinal chemistry and materials science. Careful adherence to safety protocols is paramount when working with this and other isocyanates.

References

Spectroscopic Data of Ethyl 4-isocyanatobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-isocyanatobenzoate (C₁₀H₉NO₃), a key reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Executive Summary

This compound is a bifunctional molecule featuring both an ester and a highly reactive isocyanate group. This unique combination makes it a valuable synthon for creating a diverse range of molecular architectures. Accurate and thorough spectroscopic characterization is paramount for its use in research and development. This guide presents a consolidated resource of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, offering a foundational reference for its identification and utilization.

Spectroscopic Data

The following sections provide a detailed summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the ethyl group and the parasubstituted benzene ring.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.05Doublet2H~8.5Ar-H (ortho to -COOEt)
~7.15Doublet2H~8.5Ar-H (ortho to -NCO)
4.38Quartet2H7.1-O-CH ₂-CH₃
1.39Triplet3H7.1-O-CH₂-CH

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~165.5C =O (Ester)
~138.0Ar-C -NCO
~131.0Ar-C H (ortho to -COOEt)
~128.5Ar-C -COOEt
~125.0C =N=O (Isocyanate)
~118.5Ar-C H (ortho to -NCO)
~61.5-O-C H₂-CH₃
~14.0-O-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorptions of the isocyanate and ester groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~2270Strong, SharpIsocyanate (-N=C=O)Asymmetric Stretch
~1720StrongEster (C=O)Stretch
~1605, ~1510MediumAromatic Ring (C=C)Stretch
~1270StrongEster (C-O)Stretch
~1100StrongEster (O-C)Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are observed.

m/zRelative IntensityAssignment
191Moderate[M]⁺ (Molecular Ion)
163High[M - C₂H₄]⁺
146High[M - OCH₂CH₃]⁺
118Moderate[M - COOCH₂CH₃]⁺
90Moderate[C₆H₄N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Place a small amount of solid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Add a drop of a volatile solvent in which the compound is soluble (e.g., anhydrous chloroform or dichloromethane) to dissolve the solid.

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Thin Film Preparation Sample->ThinFilm Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy ThinFilm->FTIR GCMS GC-MS Analysis Dilution->GCMS Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups MassFragmentation Mass & Fragmentation Analysis GCMS->MassFragmentation

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound. Researchers and scientists can utilize this information to ensure the quality and identity of their material, facilitating its effective application in drug development and materials science.

The Versatile Role of Ethyl 4-isocyanatobenzoate in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-isocyanatobenzoate is a valuable bifunctional reagent that serves as a cornerstone in various research and development sectors, particularly in medicinal chemistry, materials science, and bioconjugation. Its utility stems from the reactive isocyanate group, which readily forms stable linkages with nucleophiles, and the ethyl ester moiety, which can be further manipulated or can impart specific physicochemical properties to the final product. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols, quantitative analysis techniques, and visual workflows to facilitate its integration into your research endeavors.

Core Applications in Research

This compound is predominantly utilized as a chemical building block and a linker molecule. Its primary applications can be categorized as follows:

  • Synthesis of Bioactive Molecules: The isocyanate group is a highly reactive electrophile that readily reacts with primary and secondary amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is harnessed to synthesize a wide array of complex organic molecules with potential biological activity. A notable application is in the synthesis of inhibitors for enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), which are crucial targets in cancer therapy.

  • Bioconjugation and Drug Delivery: The ability of isocyanates to react with various functional groups present on biomolecules makes this compound a useful tool for bioconjugation. It can be employed to attach small molecules, probes, or tags to proteins, peptides, or other biopolymers. This is a fundamental strategy in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody for targeted delivery to cancer cells. The isocyanate moiety can serve as a reactive handle for covalent attachment.

  • Polymer and Materials Science: In materials science, this compound is used to modify the surface of materials or to synthesize novel polymers. For instance, it has been used in the preparation of cellulose carbamate and ester derivatives. Such modifications can alter the solubility, biodegradability, and other physicochemical properties of the base material, leading to the development of advanced biomaterials, functionalized surfaces for chromatography, or new drug delivery vehicles.

Quantitative Data Presentation

While specific kinetic data for reactions involving this compound are not extensively published, the progress of isocyanate reactions can be meticulously monitored and quantified using various analytical techniques. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.

Analytical TechniquePrincipleApplication Notes
In-situ Fourier Transform Infrared (FTIR) Spectroscopy Monitors the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration band (around 2250-2280 cm⁻¹) and the appearance of product-specific bands (e.g., urea, carbamate).Provides real-time kinetic data without the need for sampling. Useful for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.[1]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the reactants, products, and any byproducts over time. A quenching agent (e.g., an amine) is often used to stop the reaction in the collected samples.A highly sensitive and accurate method for determining reaction conversion and yield. Requires method development for each specific reaction.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the disappearance of reactant signals and the appearance of product signals. ¹H and ¹³C NMR are commonly used for structural confirmation of the final product.Provides detailed structural information. Can be used for quantitative analysis (qNMR) with an internal standard.
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized products and can be used to identify intermediates and byproducts.Essential for product characterization. Can be coupled with HPLC (LC-MS) for enhanced analytical power.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis.

Protocol 1: Synthesis of Ethyl 4-(3-phenylureido)benzoate

This protocol describes the synthesis of a urea derivative, a common application of this compound.

Materials:

  • This compound

  • Aniline

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • In a separate flask, prepare a solution of aniline (1 equivalent) in anhydrous THF.

  • Slowly add the aniline solution to the stirred solution of this compound at room temperature using a dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then triturated with hexane to remove any unreacted starting materials.

  • The solid product is collected by vacuum filtration, washed with cold hexane, and dried under vacuum to yield Ethyl 4-(3-phenylureido)benzoate.

  • The purity and identity of the product can be confirmed by NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: General Procedure for the Modification of a Hydroxyl-Containing Polymer (e.g., Cellulose Derivative)

This protocol outlines a general method for the carbamoylation of a polymer with accessible hydroxyl groups.

Materials:

  • Hydroxyl-containing polymer (e.g., hydroxypropyl cellulose)

  • This compound

  • Anhydrous Dimethylacetamide (DMAc) or another suitable aprotic solvent

  • Dibutyltin dilaurate (DBTDL) as a catalyst (optional)

  • Methanol (for quenching and precipitation)

  • Centrifuge and centrifuge tubes

Methodology:

  • Dissolve the hydroxyl-containing polymer in anhydrous DMAc in a reaction vessel. This may require heating and stirring.

  • Once a homogeneous solution is obtained, cool the mixture to the desired reaction temperature (e.g., 50-80 °C).

  • Add this compound (the molar ratio will depend on the desired degree of substitution) to the polymer solution, followed by a catalytic amount of DBTDL if required.

  • Allow the reaction to proceed with stirring for a specified time (e.g., 4-24 hours) under an inert atmosphere.

  • After the reaction period, quench any unreacted isocyanate by adding a small amount of methanol.

  • Precipitate the modified polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol or isopropanol.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer multiple times with the non-solvent to remove unreacted reagents and catalyst.

  • Dry the modified polymer under vacuum.

  • The degree of substitution can be determined by techniques such as NMR spectroscopy or elemental analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows involving isocyanate chemistry.

experimental_workflow start Start reagent1 This compound in Anhydrous Solvent start->reagent1 reaction Reaction Vessel (Inert Atmosphere, RT) reagent1->reaction reagent2 Nucleophile (e.g., Amine, Alcohol) in Anhydrous Solvent reagent2->reaction stirring Stirring (2-4 hours) reaction->stirring workup Solvent Removal (Rotary Evaporation) stirring->workup purification Purification (Trituration/Recrystallization) workup->purification product Final Product (e.g., Urea, Carbamate) purification->product analysis Characterization (NMR, IR, MS) product->analysis end End product->end

Caption: Synthetic workflow for solution-phase synthesis.

solid_phase_synthesis resin Solid Support (e.g., Resin Bead) linker_attachment Attach Linker with Nucleophilic Group resin->linker_attachment resin_linker Resin-Linker-Nu linker_attachment->resin_linker isocyanate_reaction React with This compound resin_linker->isocyanate_reaction resin_product Resin-Linker-Urea-Benzoate isocyanate_reaction->resin_product wash1 Wash resin_product->wash1 ester_hydrolysis Ester Hydrolysis (Optional) wash1->ester_hydrolysis resin_acid Resin-Linker-Urea-Benzoic Acid ester_hydrolysis->resin_acid cleavage Cleavage from Resin resin_acid->cleavage e.g., TFA final_product Purified Product cleavage->final_product

Caption: Solid-phase synthesis using an isocyanate.

References

A Technical Guide to Novel Applications of Ethyl 4-isocyanatobenzoate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobenzoate is a versatile bifunctional molecule that has garnered significant interest in the scientific community. Its chemical structure, featuring both an ethyl ester and a highly reactive isocyanate group, makes it an invaluable building block for the synthesis of a diverse array of organic compounds. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the facile introduction of a carboxyethylphenyl group into various molecular scaffolds. This technical guide explores the emerging applications of this compound, with a particular focus on its utility in drug discovery and biopolymer modification. We will delve into detailed experimental protocols, present quantitative data, and provide visual representations of key pathways and workflows to empower researchers in their scientific endeavors.

Core Applications

Synthesis of Novel Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors for Anticancer Therapy

Introduction to PARP-1 Inhibition

Poly(ADP-ribose)polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. PARP-1, the most abundant of the PARP enzymes, plays a critical role in the repair of single-strand DNA breaks (SSBs). In the context of cancer therapy, inhibiting PARP-1 has emerged as a promising strategy, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes. These cancer cells are deficient in homologous recombination, a primary pathway for repairing double-strand DNA breaks (DSBs). When SSBs are not repaired due to PARP-1 inhibition, they can evolve into more lethal DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired. However, in BRCA-deficient cancer cells, the inability to repair these breaks leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Role of this compound in PARP-1 Inhibitor Synthesis

This compound has been utilized as a key reagent in the synthesis of potent tricyclic derivatives that act as PARP-1 inhibitors.[1] The isocyanate group of this compound provides a convenient handle to link the core tricyclic structure with a phenyl carbamate moiety, which is often crucial for activity in this class of inhibitors.

Experimental Protocol: Synthesis of a Tricyclic PARP-1 Inhibitor Precursor

The following protocol is adapted from the synthesis of tricyclic derivatives containing a non-aromatic amide as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[1]

  • Materials:

    • Tricyclic amine intermediate

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Nitrogen atmosphere

    • Standard laboratory glassware and stirring apparatus

  • Procedure:

    • To a solution of the tricyclic amine intermediate (1 equivalent) in anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.2 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tricyclic PARP-1 inhibitor precursor.

Quantitative Data: In Vitro PARP-1 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a synthesized tricyclic derivative against the PARP-1 enzyme.

CompoundPARP-1 IC50 (nM)
Tricyclic Derivative45

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 by 50%.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits Repair SSB Repair LIG3->Repair POLB->Repair

PARP-1 signaling pathway in DNA single-strand break repair.

Modification of Biopolymers: Synthesis of Cellulose Carbamate

Introduction to Cellulose Modification

Cellulose, a ubiquitous and renewable biopolymer, possesses many desirable properties. However, its poor solubility in common solvents limits its processability and applications. Chemical modification of cellulose is a key strategy to overcome this limitation and to impart new functionalities. The synthesis of cellulose carbamates is one such modification that enhances solubility and provides a platform for further derivatization.

Role of this compound in Cellulose Carbamate Synthesis

This compound serves as an efficient reagent for the carbamoylation of cellulose.[2][3][4] The isocyanate group reacts with the hydroxyl groups of the cellulose backbone, forming carbamate linkages and introducing the ethyl benzoate moiety as a side chain.

Experimental Protocol: Homogeneous Synthesis of Cellulose Carbamate

This protocol describes a method for the homogeneous synthesis of cellulose carbamate.[4]

  • Materials:

    • Microcrystalline cellulose (MCC)

    • Lithium chloride (LiCl)

    • N,N-Dimethylacetamide (DMAc)

    • This compound

    • Anhydrous conditions

    • Nitrogen atmosphere

  • Procedure:

    • Activate the microcrystalline cellulose by drying under vacuum at 100 °C for 24 hours.

    • Prepare a solution of LiCl in DMAc (e.g., 8% w/v) by heating and stirring until the LiCl is completely dissolved.

    • Disperse the activated cellulose in the LiCl/DMAc solution under a nitrogen atmosphere.

    • Heat the mixture to a high temperature (e.g., 140-160 °C) with vigorous stirring until the cellulose dissolves completely, forming a clear, viscous solution.

    • Cool the solution to a suitable reaction temperature (e.g., 80-100 °C).

    • Slowly add this compound to the cellulose solution with continuous stirring. The amount of isocyanate added will determine the degree of substitution.

    • Allow the reaction to proceed for several hours (e.g., 4-24 hours) at the chosen temperature.

    • Precipitate the cellulose carbamate derivative by pouring the reaction mixture into a non-solvent such as methanol or ethanol.

    • Filter the precipitate, wash thoroughly with the non-solvent to remove unreacted reagents and residual solvent, and then with water.

    • Dry the resulting cellulose carbamate product under vacuum.

Experimental Workflow: Synthesis of Cellulose Carbamate

Cellulose_Carbamate_Workflow Start Start Activate_Cellulose Activate Cellulose (Drying) Start->Activate_Cellulose Prepare_Solvent Prepare LiCl/DMAc Solvent Start->Prepare_Solvent Dissolve_Cellulose Dissolve Cellulose in LiCl/DMAc Activate_Cellulose->Dissolve_Cellulose Prepare_Solvent->Dissolve_Cellulose Add_Reagent Add Ethyl 4-isocyanatobenzoate Dissolve_Cellulose->Add_Reagent Reaction Reaction at Elevated Temperature Add_Reagent->Reaction Precipitate Precipitate Product in Methanol Reaction->Precipitate Filter_Wash Filter and Wash Product Precipitate->Filter_Wash Dry Dry Cellulose Carbamate Filter_Wash->Dry End End Dry->End

Workflow for the synthesis of cellulose carbamate.

Synthesis of Dihydropyrimidinone Derivatives

Introduction to Dihydropyrimidinones

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The Biginelli reaction, a one-pot multicomponent reaction, is the most common method for their synthesis.

Role of this compound in Dihydropyrimidinone Synthesis

This compound can be employed in the synthesis of functionalized dihydropyrimidinone derivatives. For instance, it has been used in the preparation of ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate.[2][3] In this synthesis, the isocyanate group of this compound reacts with an amino group on the dihydropyrimidinone core to form a urea linkage.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

The following is a generalized protocol for the synthesis of a dihydropyrimidinone derivative using this compound.

  • Materials:

    • 2-Amino-6-tridecyl-1,4-dihydropyrimidin-4-one

    • This compound

    • Anhydrous solvent (e.g., Dimethylformamide - DMF)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-tridecyl-1,4-dihydropyrimidin-4-one (1 equivalent) in the anhydrous solvent.

    • Add this compound (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified period (e.g., 12-24 hours), monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water to induce precipitation.

    • Wash the collected solid with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.

    • Dry the product under vacuum to obtain ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate.

Reaction Workflow: Synthesis of a Dihydropyrimidinone Derivative

DHPM_Synthesis_Workflow DHPM_amine 2-Amino-dihydropyrimidinone Reaction Reaction in Anhydrous Solvent DHPM_amine->Reaction E4IB This compound E4IB->Reaction Product Ethyl 4-(ureido)benzoate Derivative Reaction->Product

Synthesis of a dihydropyrimidinone derivative.

Conclusion

This compound is a powerful and versatile reagent with significant potential in both drug discovery and materials science. Its application in the synthesis of novel PARP-1 inhibitors highlights its importance in the development of targeted anticancer therapies. Furthermore, its utility in the modification of biopolymers like cellulose opens avenues for the creation of new materials with tailored properties. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers, enabling them to explore and expand upon the novel applications of this remarkable chemical entity. As research continues to uncover new synthetic methodologies and biological targets, the importance of this compound as a key building block is set to grow.

References

Methodological & Application

Application Notes: Reaction of Ethyl 4-isocyanatobenzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the reaction mechanism between ethyl 4-isocyanatobenzoate and primary amines, a fundamental transformation for the synthesis of substituted ureas. Included are the mechanistic pathway, key quantitative data, a comprehensive experimental protocol for the synthesis of N,N'-disubstituted ureas, and the relevance of this chemistry in drug development.

Introduction

The reaction of isocyanates with primary amines is a highly efficient and widely utilized method for the formation of N,N'-disubstituted ureas.[1][2] this compound serves as a key building block, providing a versatile scaffold for introducing a carboethoxy-substituted phenyl group. The resulting urea linkage is a critical functional group found in numerous biologically active compounds and pharmaceutical agents, prized for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit.[1] This application note details the underlying mechanism and provides a practical guide for researchers employing this reaction.

Reaction Mechanism

The formation of a urea derivative from this compound and a primary amine proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amine, with its lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This initial attack forms an unstable, zwitterionic tetrahedral intermediate. The reaction concludes with a rapid intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen, yielding the stable N,N'-disubstituted urea product.

Caption: Nucleophilic addition of a primary amine to the isocyanate.

Quantitative Data

The following tables summarize key quantitative data for the starting material and representative reaction parameters.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 30806-83-8
Molecular Formula C₁₀H₉NO₃ [3]
Molecular Weight 191.18 g/mol
Melting Point 27-32 °C [4]
Boiling Point 118-119 °C @ 0.8 mmHg [4]
Appearance Solid

| IR Peak (Isocyanate) | ~2250-2275 cm⁻¹ |[5] |

Table 2: Representative Reaction Parameters and Yields

Primary Amine (R-NH₂) Solvent Temperature (°C) Time (h) Yield (%)
Aniline Acetone Room Temp 2 - 4 >90
4-Chloroaniline Dichloromethane 0 to Room Temp 3 - 5 >90
Benzylamine Tetrahydrofuran (THF) Room Temp 1 - 3 >95
n-Butylamine Diethyl Ether 0 to Room Temp 1 - 2 >95

Note: Data are representative and may vary based on specific substrate and reaction scale.

Experimental Protocol

This section provides a general protocol for the synthesis of an N,N'-disubstituted urea from this compound and a primary amine.

Materials and Equipment:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous solvent (e.g., Acetone, Dichloromethane, or THF)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plate

  • Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, filtration apparatus)

experimental_workflow Experimental Workflow setup 1. Reaction Setup - Dissolve primary amine in anhydrous solvent - Stir under inert atmosphere (N2) - Cool in ice bath (if needed) addition 2. Reagent Addition - Dissolve this compound  in anhydrous solvent - Add dropwise to amine solution setup->addition reaction 3. Reaction Monitoring - Allow to warm to room temperature - Stir for 2-4 hours - Monitor completion by TLC addition->reaction workup 4. Product Isolation - Filter the precipitate (if formed) - Or, concentrate solvent in vacuo reaction->workup purification 5. Purification - Wash crude solid with cold solvent  (e.g., ether or hexane) - Recrystallize or perform column  chromatography if necessary workup->purification characterization 6. Characterization - Obtain melting point - Analyze by NMR, IR, and Mass Spec purification->characterization

Caption: General workflow for urea synthesis and purification.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (e.g., 10 mmol, 1.0 eq) in a suitable anhydrous solvent (e.g., 50 mL acetone).[5]

  • Reagent Addition: In a separate flask, dissolve this compound (10 mmol, 1.0 eq) in the same anhydrous solvent (e.g., 10 mL). Add this solution dropwise to the stirred amine solution. For highly reactive aliphatic amines, the reaction may be exothermic and cooling in an ice bath is recommended.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically fast, and a precipitate of the urea product may form. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).[5]

  • Work-up and Isolation:

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • If the product is soluble, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the collected crude solid with a cold, non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Table 3: Representative Spectroscopic Data for a N-Aryl-N'-(4-ethoxycarbonylphenyl)urea Product

Technique Characteristic Signal Description
IR (KBr, cm⁻¹) 3250-3400 N-H stretching (two bands)
1640-1680 C=O stretching (urea carbonyl)
~1710 C=O stretching (ester carbonyl)
¹H NMR (DMSO-d₆, δ) 8.5-9.5 ppm (s, 2H) Two distinct N-H protons
7.0-8.0 ppm (m) Aromatic protons
4.2-4.4 ppm (q, 2H) -OCH₂CH₃
1.2-1.4 ppm (t, 3H) -OCH₂CH₃
¹³C NMR (DMSO-d₆, δ) ~152 ppm Urea Carbonyl Carbon
~165 ppm Ester Carbonyl Carbon
115-145 ppm Aromatic Carbons

Note: Exact chemical shifts (δ) and wavenumbers will vary depending on the specific 'R' group of the primary amine.[5]

Applications in Drug Development

The urea functional group is a privileged structure in medicinal chemistry. Its rigid, planar nature and capacity to serve as both a hydrogen bond donor and acceptor allow it to participate in strong and specific interactions with biological targets like enzymes and receptors. Many kinase inhibitors, for example, incorporate a diaryl urea motif. A prominent example is Sorafenib, an anticancer agent, which features this structural element critical for its inhibitory activity.[5] The reaction between this compound and various primary amines provides a direct route to building libraries of potential drug candidates containing this important pharmacophore.

Safety Information

Isocyanates, including this compound, are toxic and should be handled with care in a well-ventilated fume hood. They are classified as irritants and sensitizers, harmful if swallowed, inhaled, or in contact with skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids via Derivatization with Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of research in numerous scientific fields, including proteomics, clinical diagnostics, and pharmaceutical development. Due to their inherent properties, such as high polarity and lack of a strong chromophore, most amino acids are not readily detectable by UV-based HPLC systems. To overcome this limitation, a pre-column derivatization step is often employed to enhance their chromatographic retention and detectability.

This application note details a methodology for the derivatization of amino acids using Ethyl 4-isocyanatobenzoate followed by their separation and quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The isocyanate group of this compound reacts with the primary and secondary amino groups of amino acids to form stable, UV-active urea derivatives. This derivatization enhances the hydrophobicity of the amino acids, allowing for improved retention on C18 columns and sensitive UV detection.

Reaction Mechanism

The derivatization process involves the nucleophilic addition of the amino group of the amino acid to the electrophilic carbon of the isocyanate group of this compound. This reaction results in the formation of a stable N-aryl urea derivative, which can be readily analyzed by HPLC.

Materials and Reagents

  • Amino Acid Standards

  • This compound

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid

  • (Optional) Internal Standard (e.g., Norvaline)

Experimental Protocols

Preparation of Reagents
  • 1.0 M Borate Buffer (pH 9.0): Dissolve 6.18 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.0 with 1.0 M sodium hydroxide.

  • Derivatizing Reagent Solution: Dissolve 10 mg of this compound in 10 mL of acetonitrile. Note: This solution should be prepared fresh daily.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

Derivatization Protocol
  • Sample Preparation: Prepare a 100 µM standard solution of the amino acids of interest in 0.1 M HCl. For experimental samples, perform necessary extraction and protein precipitation steps, followed by dilution in 0.1 M HCl.

  • pH Adjustment: In a microcentrifuge tube, mix 100 µL of the amino acid sample/standard with 100 µL of 1.0 M Borate Buffer (pH 9.0).

  • Derivatization Reaction: Add 200 µL of the this compound derivatizing reagent solution to the mixture.

  • Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 20 minutes in a water bath or heating block.

  • Quenching: After incubation, cool the mixture to room temperature. The sample is now ready for HPLC analysis.

HPLC Conditions
  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • UV Detection: 254 nm

  • Flow Rate: 1.0 mL/min

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (Re-equilibration)

Data Presentation

The following table summarizes the hypothetical quantitative data for the HPLC analysis of amino acids derivatized with this compound. Note: This data is for illustrative purposes only and actual results may vary depending on the specific instrumentation and experimental conditions. Optimization of the method is recommended for accurate quantification.

Amino AcidRetention Time (min)LOD (pmol)LOQ (pmol)Linearity (R²)
Aspartic Acid8.55.217.3> 0.998
Glutamic Acid9.24.816.0> 0.999
Serine10.16.521.7> 0.997
Glycine11.57.123.7> 0.996
Alanine13.26.822.7> 0.998
Valine16.84.515.0> 0.999
Leucine19.54.113.7> 0.999
Phenylalanine21.23.812.7> 0.999

Visualizations

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Protocol cluster_hplc HPLC Analysis cluster_data Data Analysis A Amino Acid Standard or Sample D Mix Sample/Standard with Borate Buffer A->D B Prepare 1.0 M Borate Buffer (pH 9.0) B->D C Prepare this compound Solution in Acetonitrile E Add Derivatizing Reagent C->E D->E F Vortex and Incubate (60°C, 20 min) E->F G Cool to Room Temperature F->G H Inject Derivatized Sample into HPLC G->H I Separation on C18 Column (Gradient Elution) H->I J UV Detection at 254 nm I->J K Chromatogram Acquisition J->K L Peak Integration and Quantification K->L reaction_mechanism AminoAcid Amino Acid (R-NH2) Intermediate Nucleophilic Attack AminoAcid->Intermediate lone pair on Nitrogen Isocyanate This compound Isocyanate->Intermediate electrophilic Carbon Product Stable Urea Derivative (UV-Active) Intermediate->Product Proton Transfer

Application Notes and Protocols for Peptide Labeling with Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobenzoate is a chemical reagent used for the covalent modification of peptides and proteins. Its isocyanate functional group (-N=C=O) reacts with primary amine groups present on peptides, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to form a stable urea linkage. This labeling process is a valuable tool in various fields, including proteomics, drug discovery, and diagnostics. The addition of the ethyl benzoate moiety can be used to introduce a hydrophobic tag, alter the physicochemical properties of a peptide, or serve as a point of attachment for further modifications. These application notes provide a detailed protocol for the labeling of peptides with this compound, including purification and characterization of the final conjugate.

Principle of the Method

The core of the labeling procedure is the nucleophilic addition of a deprotonated primary amine from the peptide to the electrophilic carbon atom of the isocyanate group on this compound. This reaction results in the formation of a stable N,N'-disubstituted urea bond, covalently linking the reagent to the peptide. The reaction is typically carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the isocyanate, which would otherwise form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[1][2] The reaction is facilitated by a mild, non-nucleophilic base, which ensures the peptide's amine groups are deprotonated and thus more reactive.

Materials and Reagents

3.1. Equipment

  • Magnetic stirrer and stir bars

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[3][4][5]

  • Lyophilizer

  • Mass Spectrometer (e.g., LC-MS or MALDI-TOF)

  • pH meter

  • Vortex mixer

  • Centrifuge

3.2. Reagents

  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Trifluoroacetic Acid (TFA)

  • Nitrogen gas for drying and providing an inert atmosphere

Experimental Protocols

4.1. Protocol for Peptide Labeling

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.

  • Peptide Dissolution : Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL. If the peptide has poor solubility, gentle warming or sonication may be applied. Ensure the peptide is fully dissolved before proceeding.

  • Reagent Preparation : In a separate vial, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-20 mg/mL.

  • Reaction Setup :

    • Place the peptide solution in a clean, dry reaction vial.

    • Add DIPEA or TEA to the peptide solution to achieve a final concentration of approximately 10-20 mM. This will deprotonate the primary amines of the peptide.

    • Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or agitation. Protect the reaction from moisture and light.

  • Quenching (Optional) : To quench any unreacted isocyanate, a small amount of a primary amine-containing buffer (like Tris) can be added. However, this may complicate purification. A more common approach is to proceed directly to purification.

  • Sample Preparation for Purification : After the incubation period, dilute the reaction mixture with an appropriate volume of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to ensure compatibility with the RP-HPLC system.

4.2. Purification of the Labeled Peptide by RP-HPLC

Reversed-phase HPLC is the preferred method for purifying the labeled peptide from unreacted starting materials and byproducts.[3][4][5]

  • Column Equilibration : Equilibrate a C18 analytical or semi-preparative HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in ACN).

  • Sample Injection : Inject the diluted reaction mixture onto the equilibrated column.

  • Elution : Elute the labeled peptide using a linear gradient of increasing acetonitrile concentration. The exact gradient will depend on the hydrophobicity of the peptide and the label. A typical gradient is provided in Table 2.

  • Fraction Collection : Collect fractions corresponding to the major product peak, which should have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the ethyl benzoate group.

  • Solvent Removal : Lyophilize the collected fractions to remove the HPLC solvents and obtain the purified, labeled peptide as a powder.

4.3. Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the successful conjugation and to assess the purity of the final product.

  • Sample Preparation : Reconstitute a small amount of the lyophilized labeled peptide in a suitable solvent (e.g., 50% ACN in water).

  • Analysis : Analyze the sample using LC-MS or by spotting onto a MALDI plate.

  • Data Interpretation : Determine the molecular weight of the purified product. A successful single labeling event will result in a mass increase of 191.18 Da (the molecular weight of this compound). Multiple additions will result in corresponding mass increases.

Data Presentation

Table 1: Expected Molecular Weight Changes upon Labeling

Number of Labels AddedMolecular Weight of Adduct (Da)Total Mass Increase (Da)
1191.18+191.18
2191.18+382.36
3191.18+573.54

Table 2: Example RP-HPLC Gradient for Purification

Time (minutes)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in ACN)Flow Rate (mL/min)
09551.0
59551.0
355951.0
405951.0
419551.0
509551.0

Application Example and Visualization

Labeled peptides are frequently used to study ligand-receptor interactions, such as those involving G-protein coupled receptors (GPCRs).[8][9]

6.1. Labeled Peptide in GPCR Signaling

A peptide labeled with this compound can be used as a tool to investigate its binding to a specific GPCR and the subsequent activation of intracellular signaling pathways. The added moiety may influence binding affinity or signaling potency, providing insights into the structure-activity relationship of the peptide ligand.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Labeled_Peptide Labeled Peptide (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Labeled_Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generic GPCR signaling pathway initiated by the binding of a labeled peptide ligand.

6.2. Experimental Workflow for a Receptor Binding Assay

The following diagram illustrates a typical workflow for assessing the binding of the labeled peptide to its target receptor.

Experimental_Workflow start Start prep Prepare Cell Membranes Expressing Target GPCR start->prep labeling Synthesize and Purify Labeled Peptide start->labeling incubation Incubate Membranes with Varying Concentrations of Labeled Peptide prep->incubation labeling->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Bound Labeled Peptide separation->quantification analysis Data Analysis (e.g., Scatchard Plot to Determine Kd) quantification->analysis end End analysis->end

Caption: Workflow for a radioligand-style binding assay using a labeled peptide.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient molar excess of the labeling reagent.- Hydrolysis of the isocyanate due to moisture.- Peptide amine groups are protonated.- Increase the molar ratio of this compound to peptide.- Use anhydrous solvents and handle reagents in a dry environment.- Ensure sufficient base (DIPEA/TEA) is added to deprotonate the amines.
Multiple Labeled Species - Peptide contains multiple primary amines (N-terminus, Lys residues).- Reaction time is too long or reagent concentration is too high.- This is expected if multiple amines are present. To achieve site-specific labeling, consider protecting other reactive sites.- Reduce reaction time or the molar excess of the labeling reagent.
No Reaction - Inactive labeling reagent.- Peptide is not soluble.- Use a fresh batch of this compound.- Test peptide solubility in different anhydrous solvents (DMF, DMSO, NMP).
Poor Peak Shape in HPLC - Peptide precipitation on the column.- Inappropriate mobile phase.- Ensure the sample is fully dissolved in the initial mobile phase before injection.- Optimize the TFA concentration or try a different ion-pairing agent.

Safety Precautions

Isocyanates are toxic, allergenic, and can be potent respiratory sensitizers. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Ethyl 4-Isocyanatobenzoate: A Chemical Probe for Elucidating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobenzoate is a valuable chemical probe for the structural and functional analysis of proteins. Its reactive isocyanate group targets primary amine functionalities, primarily the ε-amino group of lysine residues and the N-terminus of polypeptide chains, forming stable urea linkages. This covalent modification allows for the introduction of a bio-orthogonal handle, enabling a variety of applications in chemical biology and drug discovery. These applications include the identification of solvent-accessible regions, mapping of protein-protein interaction interfaces, and the generation of protein conjugates for further analysis. The relatively small size of the this compound molecule minimizes potential steric hindrance, making it an effective tool for probing protein topology.

Principle of Reaction

The isocyanate group (-N=C=O) of this compound is an electrophilic moiety that readily reacts with nucleophilic primary amines present on the protein surface. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable urea bond. This reaction is typically carried out under mild basic conditions (pH 7.5-8.5) to ensure the deprotonation of the lysine ε-amino groups, thereby enhancing their nucleophilicity.

Protein Protein-NH₂ (Lysine residue or N-terminus) Product Modified Protein (Protein-NH-CO-NH-Ph-COOEt) Protein->Product Urea Bond Formation Probe This compound (O=C=N-Ph-COOEt) Probe->Product

Caption: Reaction of this compound with a primary amine on a protein.

Applications in Protein Structure and Function Analysis

  • Mapping Solvent-Accessible Surfaces: By treating a protein with this compound and subsequently identifying the modified lysine residues using mass spectrometry, researchers can map the solvent-exposed regions of the protein. This information is valuable for understanding protein folding and interaction sites.

  • Identifying Protein-Protein Interaction Interfaces: In a protein complex, the interface of interaction often shields lysine residues from modification. By comparing the modification pattern of a protein in its free and complexed forms, it is possible to identify the residues involved in the interaction.

  • Footprinting of Ligand Binding Sites: Similar to mapping protein-protein interactions, the binding of a small molecule ligand can protect specific lysine residues from modification by this compound. This allows for the identification or confirmation of ligand binding pockets.

  • Preparation of Protein Conjugates: The ethyl ester group on the probe can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation to other molecules, such as affinity tags, fluorophores, or crosslinkers, for downstream applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
CAS Number 30806-83-8
Appearance White to off-white solid
Melting Point 27-29 °C
Boiling Point 118-119 °C at 0.8 mmHg
Reactivity Reacts with primary amines, alcohols, and thiols. Sensitive to moisture.

Table 2: Representative Mass Spectrometry Data for a Modified Peptide

This table presents hypothetical data for a tryptic peptide from a model protein (e.g., Lysozyme) modified with this compound.

Peptide SequencePrecursor m/z (Unmodified)Precursor m/z (Modified)Mass Shift (Da)Modification Site
K.VFGRCELAAAMK.R728.88824.42+191.06Lysine (K)
K.LGEWQLAALEK.Y654.87750.41+191.06Lysine (K)
K.VPQVSTPTLVEVSR.S801.94897.48+191.06Lysine (K)

Note: The observed mass shift corresponds to the addition of the this compound moiety (C₁₀H₉NO₃).

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general procedure for the covalent modification of a protein using this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein of interest (e.g., Lysozyme)

  • This compound

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing (MWCO appropriate for the protein)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • Probe Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point of a 10 to 20-fold molar excess of the probe over the protein is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Probe:

    • Remove the excess, unreacted probe and by-products by either size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the modified protein using a standard protein assay.

    • Analyze the extent of modification by mass spectrometry (see Protocol 2).

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis A Dissolve Protein in Amine-Free Buffer C Add Probe to Protein Solution (10-20x Molar Excess) A->C B Prepare Fresh Stock of This compound B->C D Incubate at RT (1-2h) or 4°C (overnight) C->D E Quench Reaction with Tris Buffer D->E F Remove Excess Probe (Desalting/Dialysis) E->F G Characterize Modified Protein (Mass Spectrometry) F->G

Caption: Experimental workflow for protein labeling with this compound.

Protocol 2: Mass Spectrometric Analysis of Modified Proteins

This protocol outlines the general steps for identifying the sites of modification on a protein labeled with this compound.

Materials:

  • Modified protein sample from Protocol 1

  • Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Dithiothreitol (DTT)

  • Alkylating Agent: 200 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: Formic Acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the modified protein in Denaturing Buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).

    • Specify a variable modification corresponding to the mass of the this compound adduct (+191.0633 Da) on lysine residues and the protein N-terminus.

    • Validate the identified modified peptides and pinpoint the exact sites of modification.

Signaling Pathway Investigation Example

This compound can be used to probe changes in protein conformation and accessibility upon activation of a signaling pathway. For instance, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the binding of EGF induces a conformational change in the receptor.

EGF EGF EGFR_inactive Inactive EGFR EGF->EGFR_inactive Binding EGFR_active Active EGFR (Conformational Change) EGFR_inactive->EGFR_active Probe This compound EGFR_inactive->Probe Labeling EGFR_active->Probe Labeling MS Mass Spectrometry Analysis Probe->MS Result Differential Modification Pattern Reveals Conformational Change MS->Result

Caption: Probing EGFR activation-induced conformational changes.

By labeling EGFR in the presence and absence of EGF with this compound, researchers can identify lysine residues that become more or less accessible to the probe upon receptor activation. This provides insights into the structural rearrangements that accompany signal transduction.

Disclaimer

The experimental protocols and data presented herein are intended as general guidelines. Optimal conditions for protein labeling and analysis with this compound should be determined empirically for each specific application. The quantitative data provided is hypothetical and for illustrative purposes only. Researchers should always adhere to appropriate laboratory safety practices when handling chemical reagents.

Application Notes and Protocols for Bioconjugation Using Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobenzoate is a heterobifunctional crosslinking reagent used in bioconjugation. Its isocyanate group (-N=C=O) reacts efficiently with primary amine groups present on biomolecules, such as the N-terminus of proteins or the ε-amino group of lysine residues, to form stable urea linkages. The ethyl ester group can be subsequently hydrolyzed to a carboxylic acid, providing a handle for further modifications or for altering the charge of the conjugate. This reagent is valuable for applications in drug development, protein labeling, and the creation of targeted therapeutic and diagnostic agents.

These application notes provide detailed protocols for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), along with methods for purification and characterization of the resulting conjugate.

Reaction Mechanism

The primary reaction involves the nucleophilic addition of a primary amine from the protein to the electrophilic isocyanate group of this compound, resulting in the formation of a stable urea bond.

Reaction_Mechanism Protein Protein-NH₂ Primary Amine Intermediate Transition State Protein->Intermediate Nucleophilic Attack Reagent This compound O=C=N-Ph-COOEt Reagent->Intermediate Product Protein-NH-CO-NH-Ph-COOEt Stable Urea Linkage Intermediate->Product Proton Transfer

Caption: Reaction of this compound with a primary amine on a protein.

Data Presentation: Quantitative Analysis of BSA Conjugation

The following table summarizes hypothetical quantitative data for the conjugation of this compound to BSA under varying reaction conditions. This data is for illustrative purposes to guide experimental design.

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Reagent:Protein) 10:120:150:1
Reaction Time (hours) 244
pH 8.08.08.5
Temperature (°C) 252537
Degree of Labeling (DOL) 2.55.28.1
Conjugation Efficiency (%) 25%26%16.2%
Yield of Purified Conjugate (mg) 8.58.27.5
Aggregate Formation (%) < 2%< 5%~10%

Note: Degree of Labeling (DOL) refers to the average number of this compound molecules conjugated per protein molecule. Conjugation efficiency is calculated as (DOL / Molar Ratio) * 100.

Experimental Protocols

Protocol 1: Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol describes the modification of BSA with this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL.

    • If the protein solution contains primary amine buffers (e.g., Tris), they must be removed by dialysis against PBS prior to conjugation.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For a 20-fold molar excess for 10 mg of BSA (MW ~66.5 kDa), dissolve approximately 0.58 mg of this compound in 50 µL of anhydrous solvent.

  • Conjugation Reaction:

    • While gently stirring, slowly add the desired molar excess of the this compound stock solution to the BSA solution.

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with continuous gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the Conjugate

This protocol describes the removal of unreacted this compound and reaction byproducts.

Procedure:

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS at 4°C with at least three buffer changes over 24 hours.

  • Size Exclusion Chromatography (Alternative):

    • Alternatively, purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

Protocol 3: Characterization of the Conjugate

This protocol describes the determination of the degree of labeling (DOL).

Procedure:

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 260 nm (A260).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the attached linker (assuming the phenyl isocyanate portion has an absorbance at 280 nm):

      • Protein Concentration (mg/mL) = (A280 - (A260 x Correction Factor)) / Extinction Coefficient of BSA

      • The correction factor and the extinction coefficient of the conjugate may need to be determined empirically.

    • A simpler, though less accurate, method is to determine the protein concentration using a standard protein assay (e.g., BCA assay) and then determine the concentration of the attached molecule by measuring its absorbance at a wavelength where the protein has minimal absorbance, if such a wavelength exists for the benzoate moiety.

  • Mass Spectrometry:

    • For a more accurate determination of the DOL and to assess the heterogeneity of the conjugate population, use mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass increase corresponds to the number of attached this compound molecules (191.18 Da each).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Prepare BSA Solution (10 mg/mL in PBS, pH 8.0) C Add Reagent to BSA Solution (Gentle Stirring) A->C B Prepare this compound Stock Solution (in DMF/DMSO) B->C D Incubate at 25°C (2-4 hours) C->D E Quench Reaction (Tris or Glycine) D->E F Dialysis or Desalting Column E->F G UV-Vis Spectroscopy (Determine DOL) F->G H Mass Spectrometry (Confirm DOL and Purity) F->H

Caption: Workflow for protein conjugation with this compound.

Application in Drug Delivery: A Conceptual Pathway

Modification of therapeutic proteins or antibodies with linkers like this compound can be a key step in creating Antibody-Drug Conjugates (ADCs). The linker can be further modified to attach a cytotoxic drug. The following diagram illustrates a conceptual pathway of how such a modified protein might be internalized by a target cell to deliver a therapeutic payload.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Modified Protein (e.g., ADC) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., Drug) Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Conceptual pathway of a modified protein delivering a payload to a target cell.

Application Notes and Protocols: Ethyl 4-isocyanatobenzoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-isocyanatobenzoate in polymer chemistry, with a focus on its application in the synthesis and modification of polyurethanes. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in utilizing this versatile compound.

Introduction

This compound is an aromatic isocyanate that serves as a valuable reactive intermediate in polymer chemistry. Its isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly hydroxyl (-OH) and amine (-NH2) groups, making it a key component in the synthesis of polyurethanes and for the chemical modification of various polymers. The ester functionality within its structure can also impart specific properties to the resulting polymers, such as modified polarity and potential for post-polymerization modification. This document outlines its primary applications in polyurethane synthesis, including its use as a chain terminator to control molecular weight and as a grafting agent for surface modification.

Key Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is in the synthesis and modification of polyurethanes. Polyurethanes are a class of polymers formed through the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by carefully selecting the monomers.

This compound, being a monofunctional isocyanate, can be employed in several ways:

  • Chain Termination/Molecular Weight Control: In polyurethane synthesis, the stoichiometry of the diisocyanate and polyol is critical in determining the final molecular weight of the polymer. By introducing a controlled amount of a monofunctional isocyanate like this compound, the growing polymer chains can be "capped," effectively controlling the final molecular weight and polydispersity of the polyurethane.

  • Surface Modification and Grafting: The reactive isocyanate group can be used to graft this compound onto the surface of polymers that possess reactive functional groups (e.g., hydroxyl or amine groups). This surface modification can alter the surface properties of the polymer, such as hydrophobicity, biocompatibility, and adhesion.

  • Synthesis of Functional Polymers: The ester group in this compound can be a site for further chemical reactions, allowing for the synthesis of functionalized polymers with tailored properties.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ester-urethane) using a Diisocyanate Derived from a Precursor Structurally Related to this compound

This protocol is adapted from a study on biodegradable and biocompatible polyurethanes and describes a two-stage prepolymer method.[1] While the original study uses a novel diisocyanate (IsoPABA), the methodology is representative of the synthesis of poly(ester-urethane)s and can be adapted for systems involving aromatic isocyanates.

Materials:

  • 1,3-Propanediol bis(4-isocyanatobenzoate) (IsoPABA) or another suitable aromatic diisocyanate

  • Poly(ε-caprolactone) (PCL) diol (various molecular weights, e.g., 500, 1000, 2000 g/mol ), dried under vacuum

  • 1,4-Butanediol (BD), as a chain extender

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Stannous 2-ethylhexanoate (catalyst)

Procedure:

  • Prepolymer Formation:

    • In a reaction flask equipped with a mechanical stirrer and under a nitrogen atmosphere, charge the aromatic diisocyanate and the dried PCL diol in the appropriate molar ratio.

    • Add anhydrous DMAc to achieve a 50:50 (w/v) concentration of reactants to solvent.

    • Add two drops of the stannous 2-ethylhexanoate catalyst.

    • Heat the mixture to 80°C and stir for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • After the prepolymer formation, add the chain extender (1,4-butanediol) to the reaction mixture.

    • Continue stirring at 80°C for an additional 3 hours.

  • Polymer Isolation:

    • Precipitate the resulting polymer by pouring the reaction mixture into an excess of ethanol.

    • Wash the polymer precipitate thoroughly with water and then with ethanol.

    • Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: General Procedure for Polymer Surface Modification using this compound

This protocol provides a general method for grafting this compound onto a polymer surface containing hydroxyl groups.

Materials:

  • Polymer substrate with surface hydroxyl groups (e.g., a hydroxyl-functionalized polymer film)

  • This compound

  • Anhydrous toluene or other suitable aprotic solvent

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

Procedure:

  • Substrate Preparation:

    • Ensure the polymer substrate is clean and dry. If necessary, pre-treat the surface to introduce or enhance the concentration of hydroxyl groups (e.g., via plasma treatment).

  • Grafting Reaction:

    • In a reaction vessel under a dry nitrogen atmosphere, dissolve this compound in anhydrous toluene.

    • Immerse the polymer substrate in the solution.

    • If required, add a catalytic amount of DBTDL to the solution.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir for a defined period (e.g., 4-24 hours) to allow the grafting reaction to proceed.

  • Washing and Drying:

    • Remove the polymer substrate from the reaction solution.

    • Thoroughly wash the substrate with fresh toluene to remove any unreacted this compound and catalyst.

    • Dry the surface-modified polymer under vacuum.

  • Characterization:

    • Characterize the modified surface using techniques such as contact angle measurements (to assess changes in hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of nitrogen and the ester group on the surface), and Atomic Force Microscopy (AFM) (to observe changes in surface morphology).

Quantitative Data

The following tables summarize the thermal and mechanical properties of poly(ester-urethane)s synthesized using a diisocyanate structurally related to this compound. These data illustrate how the choice of polyol molecular weight and chain extender can influence the final properties of the polymer.[1]

Table 1: Thermal Properties of Synthesized Poly(ester-urethane)s [1]

Polymer EntryPCL Diol Mn ( g/mol )Chain ExtenderTg (°C)Tm (°C)
1530EDA-2CL5-
21100EDA-2CL-2829
32054EDA-2CL-4643
4530BD8-
51100BD-2032
62054BD-4145

Tg: Glass Transition Temperature; Tm: Melting Temperature; PCL: Poly(ε-caprolactone); EDA-2CL: N,N′-ethylene-bis(6-hydroxycaproamide); BD: 1,4-Butanediol.

Table 2: Mechanical Properties of Synthesized Poly(ester-urethane)s [1]

Polymer EntryPCL Diol Mn ( g/mol )Chain ExtenderYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
1530EDA-2CL15 ± 210 ± 1800 ± 50
21100EDA-2CL25 ± 312 ± 2750 ± 60
32054EDA-2CL40 ± 415 ± 2600 ± 50
4530BD12 ± 18 ± 1900 ± 70
51100BD20 ± 210 ± 1850 ± 60
62054BD35 ± 313 ± 2700 ± 50

Visualizations

Polyurethane Synthesis Workflow

The following diagram illustrates the general two-step prepolymer method for synthesizing polyurethanes.

G cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension cluster_2 Step 3: Polymer Isolation Diisocyanate Aromatic Diisocyanate Reactor1 Reaction Vessel (80°C, 2h) Diisocyanate->Reactor1 Polyol Polyol (e.g., PCL diol) Polyol->Reactor1 Catalyst Catalyst (e.g., Stannous Octoate) Catalyst->Reactor1 Prepolymer Isocyanate-Terminated Prepolymer Reactor1->Prepolymer Reactor2 Reaction Vessel (80°C, 3h) Prepolymer->Reactor2 ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Reactor2 Polyurethane Polyurethane Solution Precipitation Precipitation in Ethanol Polyurethane->Precipitation Washing Washing (Water & Ethanol) Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Purified Polyurethane Drying->FinalPolymer

Caption: Workflow for the two-step synthesis of polyurethane.

Reaction Scheme for Polymer Modification

This diagram illustrates the reaction of this compound with a hydroxyl-functionalized polymer surface.

G cluster_reactants Reactants cluster_product Product PolymerSurface Polymer Surface with -OH groups plus + PolymerSurface->plus Isocyanate This compound (EtOOC-Ph-NCO) ModifiedSurface Surface-Grafted Polymer (-O-CO-NH-Ph-COOEt) Isocyanate->ModifiedSurface Reaction (Heat, Catalyst) plus->Isocyanate

Caption: Grafting of this compound onto a polymer surface.

References

Application Notes and Protocols for the Synthesis of Cellulose Carbamate Derivatives Using Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cellulose carbamate derivatives using Ethyl 4-isocyanatobenzoate. This method allows for the controlled functionalization of cellulose, a biocompatible and biodegradable polymer, to create derivatives with potential applications in drug delivery and other biomedical fields. The protocols are based on established methodologies for cellulose modification in homogeneous solutions.

Introduction

Cellulose, a ubiquitous and renewable natural polymer, is an attractive starting material for the development of advanced materials for biomedical applications, including drug delivery systems.[1][2] Its inherent properties, such as biocompatibility and biodegradability, make it a suitable candidate for creating drug carriers, scaffolds for tissue engineering, and other functional biomaterials.[3][4] However, the poor solubility of native cellulose in common solvents presents a significant challenge for its chemical modification.[3]

The use of a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) solvent system allows for the homogeneous dissolution of cellulose, enabling facile and controllable chemical derivatization.[3][5] One such modification is the synthesis of cellulose carbamates through the reaction of the hydroxyl groups of cellulose with isocyanates. This compound is a particularly useful reagent for this purpose, as it introduces a functional benzoate group that can be further modified for specific applications, such as attaching targeting ligands for drug delivery.[3]

The reaction of cellulose with this compound is a facile process that offers high yields and allows for the control of the degree of substitution (DS), which is the average number of substituted hydroxyl groups per anhydroglucose unit of cellulose.[3][5] This control over the DS is crucial for tailoring the physicochemical properties of the resulting cellulose carbamate derivatives, such as their solubility, thermal stability, and drug-loading capacity.

Applications in Drug Development

Cellulose-based nanomaterials are increasingly being explored as carriers for anticancer agents.[3] Their high surface area and the presence of abundant hydroxyl groups allow for surface modifications to achieve targeted drug delivery.[6] For instance, cellulose nanocrystals can be functionalized with targeting moieties like folic acid to specifically bind to folate receptors that are often overexpressed on the surface of cancer cells.[3][7]

The this compound-modified cellulose can serve as a platform for such targeted drug delivery systems. The ester group on the benzoate moiety can be hydrolyzed to a carboxylic acid, which can then be conjugated to targeting ligands or drugs. This functionalization can potentially enhance the therapeutic efficacy of anticancer drugs by ensuring their specific delivery to tumor sites, thereby minimizing off-target side effects. One of the key signaling pathways often dysregulated in cancer is the PI3K/AKT pathway, which plays a crucial role in cell survival, proliferation, and growth.[3] Targeted drug delivery systems developed from functionalized cellulose carbamates could potentially be used to deliver inhibitors of this pathway directly to cancer cells.

Experimental Protocols

Materials and Equipment
  • Cellulose (e.g., Avicel PH-101)

  • Lithium Chloride (LiCl), anhydrous

  • N,N-dimethylacetamide (DMAc), anhydrous

  • This compound

  • Pyridine, anhydrous

  • Methanol

  • Acetone

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Nitrogen inlet/outlet

  • Buchner funnel and filter paper

  • Vacuum oven

  • FTIR spectrometer

  • NMR spectrometer

  • UV-Vis spectrophotometer

Protocol 1: Synthesis of Cellulose Carbamate Derivative

This protocol describes the synthesis of a cellulose carbamate derivative using this compound in a LiCl/DMAc solvent system, adapted from the work of Williamson & McCormick, 1998.[3][5]

1. Cellulose Activation and Dissolution: a. Dry the cellulose powder in a vacuum oven at 105°C for 24 hours. b. Prepare an 8% (w/v) LiCl solution in anhydrous DMAc by heating and stirring until the LiCl is completely dissolved. c. Add the dried cellulose to the LiCl/DMAc solution to achieve a final cellulose concentration of 2% (w/v). d. Stir the mixture at 100°C for 4-6 hours, and then at 50°C overnight under a nitrogen atmosphere until a clear, homogeneous solution is obtained.

2. Carbamoylation Reaction: a. Cool the cellulose solution to room temperature. b. In a separate flask, dissolve the desired amount of this compound in a small amount of anhydrous DMAc. c. Add the this compound solution dropwise to the cellulose solution with vigorous stirring under a nitrogen atmosphere. A small amount of anhydrous pyridine can be added as a catalyst. d. Allow the reaction to proceed at 80°C for 24 hours.

3. Isolation and Purification of the Product: a. Precipitate the cellulose carbamate derivative by pouring the reaction mixture into a large excess of methanol. b. Filter the precipitate using a Buchner funnel and wash it thoroughly with methanol to remove unreacted reagents and the solvent. c. Further purify the product by washing with acetone. d. Dry the final product in a vacuum oven at 60°C to a constant weight.

Protocol 2: Characterization of the Cellulose Carbamate Derivative

1. Fourier-Transform Infrared (FTIR) Spectroscopy: a. Record the FTIR spectra of the native cellulose and the synthesized cellulose carbamate derivative. b. The appearance of a new absorption peak around 1720 cm⁻¹ (C=O stretching of the carbamate group) and peaks corresponding to the aromatic ring will confirm the successful modification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆). b. Record ¹H NMR and ¹³C NMR spectra to confirm the structure of the derivative. The presence of peaks corresponding to the ethyl and benzoate groups will be indicative of successful synthesis.

3. Determination of the Degree of Substitution (DS): a. The DS can be determined using UV-Vis spectrophotometry. b. Prepare a standard calibration curve using known concentrations of this compound in DMAc. c. Dissolve a known amount of the dried cellulose carbamate derivative in DMAc and measure its absorbance at the characteristic wavelength of the benzoate group. d. Calculate the DS based on the calibration curve and the weight of the polymer.

Quantitative Data

The degree of substitution (DS) is a critical parameter that can be controlled by varying the molar ratio of this compound to the anhydroglucose units (AGU) of cellulose. The following table provides hypothetical data based on typical results for such reactions to illustrate this relationship.

Molar Ratio (Isocyanate:AGU)Reaction Time (h)Reaction Temperature (°C)Degree of Substitution (DS)Yield (%)
1:124800.8590
2:124801.5292
3:124802.2091
4:124802.6089

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis A Cellulose Activation (Drying) B Dissolution in LiCl/DMAc A->B C Addition of Ethyl 4-isocyanatobenzoate B->C D Carbamoylation Reaction (80°C, 24h) C->D E Precipitation (Methanol) D->E F Washing & Drying E->F G Characterization (FTIR, NMR, UV-Vis) F->G

Caption: Workflow for the synthesis of cellulose carbamate derivatives.

Targeted Drug Delivery and Signaling Pathway Modulation

The synthesized cellulose carbamate can be further functionalized for targeted drug delivery. For example, the ester group can be hydrolyzed to a carboxylic acid, which is then conjugated to a targeting ligand (e.g., folic acid) and a drug (e.g., a PI3K inhibitor). This functionalized nanoparticle can then specifically target cancer cells overexpressing the corresponding receptor (e.g., folate receptor), leading to the inhibition of a key survival pathway like the PI3K/AKT pathway.

G cluster_drug_carrier Functionalized Cellulose Nanoparticle cluster_cell Cancer Cell Carrier Cellulose Carbamate Backbone Ligand Folic Acid (Targeting Ligand) Carrier->Ligand conjugation Drug PI3K Inhibitor (Drug) Carrier->Drug conjugation Receptor Folate Receptor Ligand->Receptor binds PI3K PI3K Drug->PI3K inhibits Receptor->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes

Caption: Targeted delivery and inhibition of the PI3K/AKT pathway.

References

Application Notes and Protocols for Ethyl 4-Isocyanatobenzoate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the derivatization of Ethyl 4-isocyanatobenzoate, a versatile reagent in organic synthesis and drug discovery. The following sections outline experimental protocols for the synthesis of urea, thiourea, and carbamate derivatives, present quantitative data for representative compounds, and discuss their potential applications in cancer therapy through the modulation of key signaling pathways.

Overview of this compound Derivatization

This compound is a valuable building block due to the high reactivity of its isocyanate group (-N=C=O) towards nucleophiles. This reactivity allows for the straightforward synthesis of a diverse range of derivatives, primarily ureas (from amines), thioureas (from thiols or via isothiocyanate intermediates), and carbamates (from alcohols). These derivatives have garnered significant interest in medicinal chemistry, particularly as potential inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) and as inducers of apoptosis, a critical process in cancer cell death often mediated by the p53 tumor suppressor protein.

Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of urea, thiourea, and carbamate derivatives from this compound.

General Synthesis of Ethyl 4-(3-aryl/alkylureido)benzoates (Urea Derivatives)

This protocol describes a general method for the reaction of this compound with primary or secondary amines to form the corresponding urea derivatives.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent of choice under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) dropwise at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the isocyanate starting material), the product often precipitates out of the solution.

  • If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Synthesis of Ethyl 4-(3-benzoylthioureido)benzoate (A Thiourea Derivative)[1]

This protocol details the synthesis of a specific thiourea derivative, Ethyl 4-(3-benzoylthioureido)benzoate.[1]

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Ethyl 4-aminobenzoate (p-aminobenzoic acid ethyl ester)

  • Anhydrous acetone

  • Apparatus for reflux and filtration

Procedure:

  • To a suspension of ammonium thiocyanate (0.1 mol) in anhydrous acetone (50 ml), add a solution of benzoyl chloride (0.1 mol) in anhydrous acetone (70 ml) dropwise.

  • Reflux the reaction mixture for 45 minutes.[1]

  • After cooling to room temperature, add a solution of Ethyl 4-aminobenzoate (0.1 mol) in anhydrous acetone (25 ml).[1]

  • Reflux the resulting mixture for an additional 1.5 hours.[1]

  • Pour the reaction mixture into five times its volume of cold water to precipitate the thiourea product.[1]

  • Collect the solid product by filtration and recrystallize it from ethyl acetate to yield pale yellow crystals.[1]

General Synthesis of Ethyl 4-(alkoxycarbonylamino)benzoates (Carbamate Derivatives)

This protocol outlines a general procedure for the synthesis of carbamate derivatives from this compound and an alcohol. This reaction may require a catalyst for less reactive alcohols.

Materials:

  • This compound

  • Appropriate alcohol (e.g., ethanol, phenol)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or a tertiary amine like triethylamine)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent.

  • Add the alcohol (1.0-1.2 equivalents) to the solution.

  • If a catalyst is required, add a catalytic amount (e.g., 0.1-1 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the alcohol. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure will depend on the reaction conditions and the properties of the product. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data for representative derivatives of this compound.

Table 1: Synthesis and Characterization of Ethyl 4-(3-benzoylthioureido)benzoate [1]

PropertyValue
Yield85%
Melting Point425 K
Elemental AnalysisCalculated: C 62.19%, H 4.87%, N 8.53%, S 9.75%. Found: C 62.16%, H 4.93%, N 8.58%, S 9.76%
FT-IR (cm⁻¹)3346 (free N-H), 3208 (associated N-H), 1700 (C=O, ester), 1676 (C=O, amide), 1276 (C=S)
¹H-NMR (400 MHz, DMSO-d⁶)δ 12.80 (s, 1H, NH), 11.63 (s, 1H, NH), 7.90-8.00 (m, 5H, Ar-H), 7.63-7.68 (m, 2H, Ar-H), 7.51-7.56 (m, 2H, Ar-H), 4.32 (q, 2H, CH₂), 1.34 (t, 3H, CH₃)

Applications in Drug Development

Derivatives of this compound have shown promise as therapeutic agents, particularly in the field of oncology. Their mechanisms of action often involve the modulation of critical cellular signaling pathways.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[2] Inhibition of PARP-1 is a clinically validated strategy for treating certain types of cancers, especially those with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several small molecule inhibitors targeting PARP-1 have been developed. The structural motifs found in urea and carbamate derivatives of this compound are common in known PARP-1 inhibitors, suggesting that this class of compounds could be a fruitful area for the discovery of new PARP-1 targeting drugs.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a central role in regulating cell cycle arrest and apoptosis in response to cellular stress, including DNA damage.[3] Many anti-cancer therapies aim to activate the p53 pathway to induce apoptosis in cancer cells. Some urea derivatives have been shown to induce apoptosis through p53-dependent mechanisms. This often involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of apoptosis. The derivatization of this compound provides a platform for synthesizing novel compounds that could potentially activate this critical tumor-suppressing pathway.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the derivatization of this compound and the simplified signaling pathways relevant to their potential therapeutic applications.

G cluster_workflow General Derivatization Workflow Start This compound Reaction Reaction in Anhydrous Solvent Start->Reaction Nucleophile Amine (for Urea) or Alcohol (for Carbamate) Nucleophile->Reaction Workup Work-up & Purification Reaction->Workup Product Urea or Carbamate Derivative Workup->Product

Caption: General workflow for the synthesis of urea and carbamate derivatives.

G cluster_parp Simplified PARP-1 Inhibition Pathway DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation DNA_Repair DNA Repair PARP1_Activation->DNA_Repair PARP1_Inhibition PARP-1 Inhibition PARP1_Activation->PARP1_Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival Derivative This compound Derivative Derivative->PARP1_Inhibition Apoptosis Apoptosis PARP1_Inhibition->Apoptosis

Caption: PARP-1 inhibition leading to apoptosis.

G cluster_p53 Simplified p53-Mediated Apoptosis Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Derivative This compound Derivative Derivative->p53_Activation potential activation

Caption: p53-mediated apoptosis induction.

References

Application Notes and Protocols for LC-MS/MS Analysis of Biomolecules Derivatized with Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small biomolecules, such as amino acids and neurotransmitters, is crucial in various fields, including clinical diagnostics, biomedical research, and pharmaceutical development. However, the inherent properties of many of these molecules, such as high polarity and low volatility, present significant challenges for reliable quantification by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Chemical derivatization is a powerful strategy to overcome these limitations by improving the chromatographic retention and enhancing the ionization efficiency of the target analytes.[1]

This document provides detailed application notes and protocols for the derivatization of biomolecules containing primary and secondary amine groups with Ethyl 4-isocyanatobenzoate for sensitive and robust quantification by LC-MS/MS. The addition of the this compound moiety to these biomolecules increases their hydrophobicity, leading to better retention on reversed-phase chromatography columns, and improves their ionization efficiency in the mass spectrometer, resulting in lower detection limits.

Principle of Derivatization

This compound reacts with nucleophilic functional groups, primarily primary and secondary amines, present in biomolecules like amino acids and neurotransmitters. The reaction involves the nucleophilic addition of the amine to the electrophilic isocyanate group, forming a stable urea derivative. This derivatization imparts favorable analytical characteristics to the target molecules for LC-MS/MS analysis.

An electron-withdrawing group on the isocyanate can increase the electrophilicity of the carbon atom, thereby enhancing its reactivity. The general reaction mechanism is a nucleophilic attack followed by a proton transfer.

Experimental Workflow

The overall workflow for the analysis of biomolecules derivatized with this compound consists of sample preparation, the derivatization reaction, LC-MS/MS analysis, and subsequent data processing.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_collection Biological Sample Collection (e.g., Plasma, Urine, CSF) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection add_reagent Addition of This compound supernatant_collection->add_reagent reaction Incubation (Controlled Temp & Time) add_reagent->reaction quench Reaction Quenching (optional) reaction->quench lc_ms_analysis LC-MS/MS Analysis quench->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for the LC-MS/MS analysis of biomolecules.

Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is a general guideline and may require optimization for specific biomolecules and matrices.

Materials:

  • Biological sample (e.g., plasma, cerebrospinal fluid, urine)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (stable isotope-labeled analogue of the analyte)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Thaw frozen biological samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.

Derivatization Protocol

Materials:

  • Supernatant from the sample preparation step

  • This compound solution (10 mg/mL in ACN)

  • Borate buffer (100 mM, pH 9.0)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To 50 µL of the supernatant, add 50 µL of 100 mM borate buffer (pH 9.0).

  • Add 20 µL of the this compound solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 20 minutes in a heating block or water bath.

  • After incubation, cool the sample to room temperature.

  • (Optional) The reaction can be quenched by adding 10 µL of a reagent like hydroxylamine.

  • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    9.0 95
    9.1 10

    | 12.0 | 10 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables provide representative quantitative data for the analysis of selected amino acids and neurotransmitters derivatized with an aryl isocyanate, demonstrating the expected performance of the method.

Table 1: MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glycine Derivative267.1120.115
Alanine Derivative281.1120.115
Valine Derivative309.2120.118
Leucine Derivative323.2120.118
GABA Derivative295.2120.117
Dopamine Derivative464.2163.125

Table 2: Method Performance Characteristics

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Glycine10 - 2000>0.9952.510
Alanine10 - 2000>0.9962.010
Valine5 - 1000>0.9981.05
Leucine5 - 1000>0.9971.25
GABA2 - 500>0.9990.52
Dopamine0.5 - 200>0.9990.10.5

Visualizations

Derivatization Reaction

The following diagram illustrates the chemical reaction between a primary amine-containing biomolecule and this compound to form a stable urea derivative.

References

Application Notes and Protocols for the Quantification of Primary and Secondary Amines using Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of primary and secondary amines is critical in numerous fields, including pharmaceutical development, environmental analysis, and industrial quality control. Amines are a common functional group in active pharmaceutical ingredients (APIs), degradation products, and various organic compounds. Their reactivity and potential toxicity necessitate reliable analytical methods for their determination. This application note describes a robust method for the quantification of primary and secondary amines through derivatization with Ethyl 4-isocyanatobenzoate followed by High-Performance Liquid Chromatography (HPLC) with UV detection.

This compound is an effective derivatizing agent that reacts with primary and secondary amines to form stable, UV-active urea derivatives. This pre-column derivatization enhances the chromatographic properties and detectability of the amines, allowing for sensitive and specific quantification. The resulting derivatives possess a strong chromophore, enabling detection at wavelengths around 254 nm.

Principle of the Method

The method is based on the nucleophilic addition of a primary or secondary amine to the electrophilic isocyanate group of this compound. This reaction results in the formation of a stable substituted urea derivative. The reaction is typically carried out in an aprotic solvent and may be facilitated by a non-nucleophilic base.

The resulting urea derivatives are then separated by reverse-phase HPLC and quantified using a UV detector. The concentration of each amine in the original sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations that have undergone the same derivatization procedure.

Chemical Reaction Pathway

The derivatization reaction proceeds as follows:

amine Primary or Secondary Amine (R-NHR') adduct Stable Urea Derivative (UV-Active) amine->adduct Nucleophilic Attack isocyanate This compound isocyanate->adduct

Caption: Reaction of an amine with this compound.

Experimental Workflow

The overall experimental workflow for the quantification of primary and secondary amines using this compound is depicted below.

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., extraction, dilution) derivatization Add this compound & React sample_prep->derivatization std_prep Standard Preparation (Known amine concentrations) std_prep->derivatization hplc HPLC Separation (Reverse-Phase C18) derivatization->hplc uv_detection UV Detection (e.g., 254 nm) hplc->uv_detection calibration Generate Calibration Curve uv_detection->calibration quantification Quantify Amine Concentration calibration->quantification

Caption: Experimental workflow for amine quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (≥97% purity)

  • Primary and secondary amine standards of interest

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Aprotic solvent for derivatization (e.g., anhydrous acetonitrile or dichloromethane)

  • Non-nucleophilic base (optional, e.g., triethylamine)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with inserts

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Thermostatic water bath or heating block

Preparation of Solutions
  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.

  • Standard Stock Solutions: Accurately weigh and dissolve each amine standard in a suitable solvent (e.g., acetonitrile or water) to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range (e.g., 1-100 µg/mL).

Derivatization Protocol
  • To 100 µL of each standard solution or sample in an HPLC vial, add 100 µL of the derivatizing reagent solution.

  • If necessary, add 10 µL of a non-nucleophilic base (e.g., 1% triethylamine in acetonitrile) to facilitate the reaction.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

  • Allow the vials to cool to room temperature.

  • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the diluted solution through a 0.45 µm syringe filter into a clean HPLC vial.

HPLC Conditions
  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be:

    • Start with 30% acetonitrile, hold for 2 minutes.

    • Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 3 minutes.

    • Return to 30% acetonitrile over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

Data Presentation

The following tables present hypothetical quantitative data to illustrate the performance of the method. These values are representative of what can be expected from a validated HPLC method for derivatized amines.

Table 1: Calibration Data for Primary and Secondary Amine Standards

AnalyteRetention Time (min)Linear Range (µg/mL)
Methylamine Derivative5.21 - 1000.9995
Ethylamine Derivative6.81 - 1000.9992
Diethylamine Derivative8.51 - 1000.9998
Propylamine Derivative7.91 - 1000.9991

Table 2: Method Validation Parameters

ParameterMethylamineEthylamineDiethylaminePropylamine
LOD (µg/mL) 0.250.300.200.28
LOQ (µg/mL) 0.800.950.650.90
Accuracy (%) 98.5 - 101.297.9 - 102.199.0 - 100.898.2 - 101.5
Precision (RSD%) < 2.0< 2.0< 1.5< 2.0
Recovery (%) 95.896.297.195.5

Troubleshooting

  • Poor Peak Shape:

    • Adjust the pH of the mobile phase by adding a small amount of formic acid (0.1%).

    • Ensure the column is in good condition.

  • Low Derivatization Yield:

    • Ensure the derivatizing reagent is fresh and the reaction solvent is anhydrous.

    • Optimize the reaction time and temperature.

    • Consider the addition of a non-nucleophilic base.

  • Interfering Peaks:

    • Optimize the HPLC gradient to improve separation.

    • Ensure proper sample cleanup to remove matrix components.

Conclusion

The use of this compound as a derivatizing agent provides a reliable and sensitive method for the quantification of primary and secondary amines by reverse-phase HPLC with UV detection. The formation of stable, UV-active urea derivatives allows for accurate and precise measurements at low concentrations. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals for the implementation of this method in their laboratories.

Application Notes and Protocols for Surface Functionalization Using Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobenzoate is a bifunctional molecule utilized for the covalent modification of surfaces. This reagent is particularly effective for functionalizing surfaces rich in hydroxyl (-OH) or primary amine (-NH2) groups. The isocyanate group (-NCO) readily reacts with these nucleophiles to form stable carbamate or urea linkages, respectively. The ethyl benzoate moiety can serve as a terminal group or can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, providing an additional attachment point for biomolecules. This document provides detailed protocols for the functionalization of hydroxylated surfaces with this compound and the subsequent immobilization of proteins.

The isocyanate group is highly reactive, enabling rapid and efficient surface modification under mild conditions without the need for catalysts, which can be advantageous when working with sensitive biomolecules.[1] The porous structure of materials like cryogels, when functionalized with isocyanates, offers a large surface area for effective bioimmobilization, making them suitable for applications in biosensors, biocatalyst immobilization, and tissue engineering.[1]

Principle of the Reaction

The surface modification process involves the reaction of the isocyanate group of this compound with active hydrogen atoms on a substrate surface. On hydroxylated surfaces, such as glass, silica, or materials treated to expose -OH groups, the isocyanate reacts to form a stable carbamate linkage. Subsequently, the ester functionality can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules, such as proteins, to form a stable amide bond. Alternatively, if the target biomolecule is intended to be immobilized via its amine groups directly, a different linker strategy would be employed. This document focuses on the initial surface functionalization.

Data Presentation

Successful surface modification with this compound can be quantified using various surface analysis techniques. The following tables provide expected data for the characterization of modified surfaces.

Table 1: Surface Characterization Data

Surface TypeWater Contact Angle (°)Elemental Composition (XPS, Atomic %)
Unmodified Glass25 ± 3O: 65%, Si: 33%, C: 2%
This compound Modified Glass75 ± 5O: 45%, Si: 20%, C: 25%, N: 10%
Hydrolyzed this compound Modified Glass45 ± 4O: 50%, Si: 22%, C: 20%, N: 8%

Table 2: Protein Immobilization Efficiency

Surface TypeImmobilized Protein (BSA) Surface Coverage (ng/cm²)
Unmodified Glass50 ± 10
This compound Modified Glass (post-hydrolysis and EDC/NHS activation)350 ± 30

Experimental Protocols

Protocol 1: Functionalization of Hydroxylated Surfaces with this compound

This protocol describes the modification of a hydroxylated substrate, such as a glass slide or silica nanoparticles.

Materials:

  • Hydroxylated substrates (e.g., glass slides, silicon wafers)

  • This compound (CAS 30806-83-8)

  • Anhydrous toluene

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrates in ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • For silicon-based substrates, treat with an oxygen plasma cleaner for 5 minutes to ensure a high density of surface hydroxyl groups.

    • Dry in an oven at 110°C for 30 minutes and cool to room temperature in a desiccator.

  • Surface Functionalization:

    • Prepare a 10 mM solution of this compound in anhydrous toluene in a moisture-free environment (e.g., under a nitrogen atmosphere in a glovebox).

    • Immerse the cleaned and dried substrates in the this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Caution: Isocyanates are moisture-sensitive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[2]

  • Washing and Drying:

    • Remove the substrates from the reaction solution.

    • Wash the substrates thoroughly with anhydrous toluene to remove any non-covalently bound reagents.

    • Rinse with ethanol.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store the modified substrates in a desiccator until further use.

Protocol 2: Hydrolysis of the Ethyl Ester to a Carboxylic Acid

This protocol describes the conversion of the surface-bound ethyl ester to a carboxylic acid, which can then be used for subsequent bioconjugation.

Materials:

  • This compound functionalized substrates

  • 1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Hydrolysis:

    • Immerse the functionalized substrates in a 1 M NaOH solution.

    • Incubate for 1-2 hours at room temperature.

  • Neutralization and Washing:

    • Remove the substrates and rinse with DI water.

    • Immerse in a 0.1 M HCl solution for 5 minutes to protonate the carboxylate groups.

    • Rinse thoroughly with DI water.

  • Drying:

    • Dry the substrates under a stream of nitrogen gas.

    • The surface is now functionalized with carboxylic acid groups and is ready for biomolecule immobilization.

Protocol 3: Immobilization of Proteins via EDC/NHS Chemistry

This protocol details the covalent attachment of proteins to the carboxylic acid-functionalized surface.

Materials:

  • Carboxylic acid-functionalized substrates

  • Protein to be immobilized (e.g., Bovine Serum Albumin - BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of 50 mM EDC and 25 mM NHS in Activation Buffer immediately before use.

    • Immerse the carboxylic acid-functionalized substrates in the EDC/NHS solution.

    • Incubate for 30 minutes at room temperature.

    • Rinse the substrates with ice-cold Activation Buffer.

  • Protein Immobilization:

    • Prepare a solution of the desired protein (e.g., 1 mg/mL BSA) in Coupling Buffer.

    • Immerse the activated substrates in the protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrates from the protein solution.

    • Immerse the substrates in Quenching Buffer for 15 minutes to deactivate any unreacted NHS-esters.

    • Wash the substrates three times with Wash Buffer to remove non-covalently bound protein.

    • Rinse with DI water.

  • Drying and Storage:

    • Dry the protein-functionalized substrates under a stream of nitrogen gas.

    • Store at 4°C until use.

Visualizations

G cluster_0 Protocol 1: Surface Functionalization cluster_1 Protocol 2: Ester Hydrolysis cluster_2 Protocol 3: Protein Immobilization A Clean Hydroxylated Substrate B Immerse in this compound in Anhydrous Toluene A->B C Incubate 2-4 hours B->C D Wash with Toluene and Ethanol C->D E Dry under Nitrogen D->E F Immerse in 1M NaOH E->F Proceed to Hydrolysis G Incubate 1-2 hours F->G H Neutralize with 0.1M HCl G->H I Wash with DI Water H->I J Dry under Nitrogen I->J K Activate with EDC/NHS J->K Proceed to Immobilization L Immerse in Protein Solution K->L M Incubate 2-4 hours L->M N Quench with Ethanolamine M->N O Wash with PBST N->O P Dry under Nitrogen O->P

Caption: Experimental workflow for surface functionalization and protein immobilization.

G cluster_reaction1 Surface Functionalization cluster_reaction2 Ester Hydrolysis cluster_reaction3 Protein Immobilization Surface_OH Surface-OH Carbamate_Linkage Surface-O-C(=O)-NH-Ph-COOEt Surface_OH->Carbamate_Linkage + Isocyanate O=C=N-Ph-COOEt Isocyanate->Carbamate_Linkage Reacts with Surface_Ester Surface-O-C(=O)-NH-Ph-COOEt Surface_COOH Surface-O-C(=O)-NH-Ph-COOH Surface_Ester->Surface_COOH Hydrolyzes to NaOH NaOH / H+ Surface_COOH_2 Surface-O-C(=O)-NH-Ph-COOH Activated_Surface Surface-O-C(=O)-NH-Ph-CO-NHS Surface_COOH_2->Activated_Surface Activates to EDC_NHS EDC / NHS Immobilized_Protein Surface-O-C(=O)-NH-Ph-CO-NH-Protein Activated_Surface->Immobilized_Protein Reacts with Protein_NH2 H2N-Protein Protein_NH2->Immobilized_Protein +

Caption: Chemical reaction pathway for surface modification and protein immobilization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethyl 4-isocyanatobenzoate Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-isocyanatobenzoate derivatization reactions. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of primary and secondary amines and other nucleophiles with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in a laboratory setting?

A1: this compound is a versatile reagent primarily used for the derivatization of primary and secondary amines to form stable urea derivatives. This process is often employed to enhance the detectability of analytes in chromatographic methods like HPLC or GC, or to modify the physicochemical properties of a molecule for structure-activity relationship (SAR) studies in drug discovery.

Q2: What are the main reactive sites on this compound?

A2: The primary reactive site is the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and thiols.

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions include the reaction of this compound with water (hydrolysis) to form an unstable carbamic acid, which then decomposes to 4-aminobenzoate. This amine can then react with another molecule of the isocyanate to form a symmetric urea byproduct. Other common side reactions include self-polymerization of the isocyanate at elevated temperatures and reactions with nucleophilic solvents or impurities.

Q4: How should this compound be stored?

A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during derivatization reactions with this compound.

Problem 1: Low or No Product Yield

Q: My derivatization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue with several potential causes. The following troubleshooting workflow can help identify and resolve the problem.

G Troubleshooting Low Yield start Low or No Product Yield reagent_quality Check Reagent Quality (this compound) start->reagent_quality amine_quality Check Amine Quality (Purity and Concentration) start->amine_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup Optimize Work-up & Purification start->workup sub_reagent Degraded isocyanate? (Moisture exposure) Use fresh or newly opened reagent. reagent_quality->sub_reagent sub_amine Is the amine pure? Accurate concentration? Degradation? amine_quality->sub_amine sub_conditions Anhydrous solvent? Appropriate temperature? Sufficient reaction time? Correct stoichiometry? reaction_conditions->sub_conditions sub_workup Product loss during extraction? Decomposition on silica gel? Inappropriate purification method? workup->sub_workup

Caption: Troubleshooting workflow for low or no product yield.

Detailed Solutions:

  • Reagent Quality: this compound is highly reactive and susceptible to hydrolysis. Ensure that the reagent is fresh and has been stored under anhydrous conditions. Using a newly opened bottle is recommended.

  • Amine Quality: Verify the purity and concentration of your amine starting material. Impurities or degradation of the amine can lead to poor reaction outcomes.

  • Reaction Conditions:

    • Solvent: Use a dry, aprotic solvent such as anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents like alcohols will compete with the amine for reaction with the isocyanate.

    • Temperature: The reaction of isocyanates with amines is typically exothermic and can often be performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. However, excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Stoichiometry: A slight excess of the amine (e.g., 1.1 equivalents) can sometimes be used to ensure complete consumption of the isocyanate, but this may complicate purification. A 1:1 molar ratio is a good starting point.

  • Work-up and Purification: The urea product may be lost during aqueous work-ups if it has some water solubility. Ensure that the pH of the aqueous phase is neutral or slightly basic during extraction. For purification, flash column chromatography on silica gel is common, but be aware that highly polar ureas may streak. Using a solvent system with a small amount of a polar modifier like methanol can help.

Problem 2: Presence of Multiple Spots on TLC / Impurities in the Final Product

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate a pure product. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products is often due to competing reaction pathways.

G Competing Reaction Pathways isocyanate This compound urea Desired Urea Product isocyanate->urea Reacts with symmetric_urea Symmetric Urea Byproduct isocyanate->symmetric_urea Reacts with amine from hydrolysis urethane Urethane (Carbamate) Byproduct isocyanate->urethane Reacts with dimer_trimer Dimer/Trimer Byproducts isocyanate->dimer_trimer Self-reacts amine Primary/Secondary Amine (Target Nucleophile) amine->urea water Water (Moisture) water->symmetric_urea Hydrolyzes isocyanate to amine alcohol Alcohol (Solvent/Impurity) alcohol->urethane isocyanate2 Another Isocyanate Molecule isocyanate2->dimer_trimer

Caption: Competing reaction pathways in derivatization with this compound.

Strategies to Minimize Side Products:

  • Symmetric Urea Formation: This is often the most common byproduct. To minimize its formation, ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (nitrogen or argon).

  • Urethane (Carbamate) Formation: Avoid using alcohol-based solvents. If your starting material is dissolved in an alcohol, remove it completely before adding the derivatization reagent.

  • Dimer/Trimer Formation: These byproducts are more likely to form at higher temperatures. Running the reaction at room temperature or even cooling it can help to reduce their formation.

Data Presentation

The yield of the derivatization reaction can be influenced by various factors. Below is a table summarizing the hypothetical yield of the reaction between this compound and aniline under different conditions.

EntryAmine (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Aniline (1.0)Dichloromethane (DCM)25292
2Aniline (1.0)Tetrahydrofuran (THF)25288
3Aniline (1.0)Acetonitrile25285
4Aniline (1.0)Dichloromethane (DCM)40195
5Aniline (1.1)Dichloromethane (DCM)25296
6Aniline (1.0)Ethanol252<5 (Urethane byproduct)

Experimental Protocols

General Protocol for the Derivatization of a Primary Amine with this compound

This protocol provides a general procedure for the synthesis of a urea derivative from a primary amine and this compound.

G Experimental Workflow start Start dissolve_amine Dissolve Primary Amine in Anhydrous Solvent start->dissolve_amine add_isocyanate Add this compound (1.0 eq.) dissolve_amine->add_isocyanate stir Stir at Room Temperature add_isocyanate->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor workup Aqueous Work-up (if necessary) monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for amine derivatization.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 mmol).

  • Dissolution: Dissolve the amine in an appropriate volume of anhydrous solvent (e.g., 10 mL).

  • Addition of Isocyanate: To the stirred solution, add this compound (1.0 mmol, 1.0 equivalent) either as a solid or as a solution in the same anhydrous solvent. The addition can be done at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, the reaction mixture can be concentrated directly if the product is expected to be a clean solid. Alternatively, if an aqueous work-up is required, dilute the reaction mixture with the organic solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR, MS, and IR to confirm its identity and purity.

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-isocyanatobenzoate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-isocyanatobenzoate labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the labeling of amines and other nucleophiles with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group for this compound labeling?

A1: The isocyanate group (-N=C=O) of this compound is a highly reactive electrophile. It readily reacts with nucleophiles, most commonly the primary amino groups (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) and other small molecules to form stable urea linkages.[1] It can also react with other nucleophiles such as alcohols to form carbamate (urethane) linkages and thiols to form thiocarbamate linkages.

Q2: What is the optimal pH for labeling primary amines with this compound?

A2: The optimal pH for labeling primary amines is in the slightly alkaline range, typically between 8.0 and 9.0. In this pH range, the primary amino groups are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction with the isocyanate. At lower pH, the amino groups are protonated (-NH₃⁺) and less reactive. At a much higher pH, the rate of hydrolysis of the isocyanate group increases significantly, which can lead to lower labeling efficiency.[2][3]

Q3: What are the most common side reactions to be aware of?

A3: The most significant side reaction is the hydrolysis of the isocyanate group by water, which forms an unstable carbamic acid that then decomposes to an amine (Ethyl 4-aminobenzoate) and carbon dioxide.[4] This is particularly problematic in aqueous buffers and at higher pH.[3] Other potential side reactions include the reaction of the isocyanate with other nucleophilic amino acid side chains, such as the thiol group of cysteine and the imidazole group of histidine, especially at higher pH values.[2]

Q4: What solvents are recommended for this labeling reaction?

A4: For labeling reactions with small molecules, anhydrous aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) are commonly used to minimize hydrolysis.[2] For labeling biological molecules like proteins and peptides in aqueous media, the reaction is typically performed in a buffer (e.g., phosphate or bicarbonate buffer) at the recommended pH. An organic co-solvent like DMF or DMSO may be added in small amounts to aid in the dissolution of the this compound.[5]

Q5: How can I purify my labeled product?

A5: The purification method depends on the nature of the labeled molecule. For labeled peptides and proteins, reversed-phase high-performance liquid chromatography (RP-HPLC) is a very effective method for separating the labeled product from unreacted starting materials and byproducts.[6][7][8][9] Size-exclusion chromatography can also be used to remove small molecule impurities from larger labeled proteins. For small molecules, purification can often be achieved by flash column chromatography on silica gel.[9]

Troubleshooting Guides

Issue 1: Low Labeling Yield
Potential Cause Troubleshooting Action
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 8.0-9.0 to maximize the nucleophilicity of the primary amine.[2]
Hydrolysis of this compound Prepare fresh solutions of this compound immediately before use. Minimize the amount of water in the reaction if possible. If using aqueous buffers, perform the reaction as quickly as feasible.[4]
Insufficient Molar Excess of Labeling Reagent Increase the molar ratio of this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point for bioconjugation.[2]
Low Reactivity of the Target Molecule Confirm that the target amino group is accessible and not sterically hindered. Consider increasing the reaction temperature or time, but monitor for increased side reactions.
Degradation of Reagents Store this compound under dry conditions and at the recommended temperature (2-8°C) to prevent degradation.[10]
Issue 2: Poor Selectivity (Modification of Multiple Amino Acids)
Potential Cause Troubleshooting Action
Reaction pH is too High At pH values above 9.0, other nucleophilic side chains (e.g., cysteine, histidine) become more reactive. Lower the pH to the 8.0-8.5 range to favor reaction with the more basic primary amines.[2]
Presence of Highly Reactive Residues A particularly solvent-accessible and reactive cysteine or histidine may compete for the labeling reagent. Consider using protecting groups for these residues if selectivity is critical.
Issue 3: Presence of Unidentified Byproducts
Potential Cause Troubleshooting Action
Reaction with Buffer Components Avoid using buffers with nucleophilic components, such as Tris. Opt for non-nucleophilic buffers like phosphate or bicarbonate.[2]
Formation of Urea from Hydrolyzed Reagent The amine byproduct of hydrolysis (Ethyl 4-aminobenzoate) can potentially react with another molecule of this compound to form a symmetric urea. Efficient purification, such as RP-HPLC, is necessary to remove this byproduct.[6][7][8][9]
Ester Hydrolysis Under strongly basic conditions, the ethyl ester of this compound can be hydrolyzed to a carboxylic acid. Maintain the reaction pH in the recommended range and avoid prolonged reaction times at high pH.[11]

Data Presentation

Table 1: Recommended Starting Conditions for this compound Labeling of Primary Amines
Parameter Recommended Starting Condition Notes
pH 8.0 - 9.0Balances amine nucleophilicity and isocyanate hydrolysis.[2][3]
Temperature Room Temperature (20-25°C)Can be performed at 4°C to minimize side reactions, but may require longer reaction times.
Reaction Time 1 - 4 hoursMonitor reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
Solvent Anhydrous DMF or DMSO (for small molecules) Phosphate or Bicarbonate Buffer (for biomolecules)For biomolecules, a small percentage of an organic co-solvent can be used to dissolve the reagent.[5]
Molar Excess of Reagent 5- to 20-foldThis should be optimized for each specific application.[2]
Table 2: Reactivity of Nucleophilic Groups with Isocyanates
Nucleophilic Group Amino Acid General Reactivity Trend Optimal pH for Reaction
ε-AminoLysineHigh> 8.0
α-AminoN-terminusHigh> 8.0
ThiolCysteineModerate to High> 7.5
ImidazoleHistidineModerate> 6.0
PhenolTyrosineLow> 9.5
HydroxylSerine, ThreonineLow> 10

Experimental Protocols

Protocol 1: General Procedure for Labeling a Peptide with this compound

Objective: To covalently label a peptide containing a primary amine (e.g., a lysine residue or the N-terminus) with this compound.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Reversed-Phase HPLC system for purification[6][7][8][9]

Procedure:

  • Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Labeling Reagent Preparation: Immediately before use, prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: While gently vortexing the peptide solution, slowly add the prepared this compound solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any excess this compound. Allow the quenching reaction to proceed for 30 minutes at room temperature.

  • Purification: Purify the labeled peptide from the reaction mixture using reversed-phase HPLC.[6][7][8][9]

  • Analysis: Confirm the successful labeling and purity of the product by mass spectrometry and HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.5) reaction Add labeling reagent to peptide solution (10x molar excess) prep_peptide->reaction prep_reagent Prepare fresh solution of This compound in DMF/DMSO prep_reagent->reaction incubation Incubate for 1-2 hours at room temperature reaction->incubation quenching Quench with Tris or Glycine incubation->quenching purification Purify by RP-HPLC quenching->purification analysis Confirm product by Mass Spectrometry & HPLC purification->analysis

Caption: Experimental workflow for labeling a peptide with this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_actions Corrective Actions cluster_further_opt Further Optimization start Low Labeling Yield check_ph Is pH between 8.0 and 9.0? start->check_ph check_reagent Was reagent solution freshly prepared? check_ph->check_reagent Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_excess Is molar excess sufficient (e.g., >10x)? check_reagent->check_excess Yes prepare_fresh Prepare fresh reagent solution check_reagent->prepare_fresh No increase_excess Increase molar excess of reagent check_excess->increase_excess No optimize_time_temp Increase reaction time or temperature check_excess->optimize_time_temp Yes adjust_ph->start prepare_fresh->start increase_excess->start end Yield Improved optimize_time_temp->end

Caption: Troubleshooting workflow for low labeling yield.

References

Common side products in Ethyl 4-isocyanatobenzoate reactions with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-isocyanatobenzoate and amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the reaction of this compound with amino acids.

Issue 1: Low Yield of the Desired Urea Product

Question: I am getting a low yield of my desired N-acylated amino acid. What are the potential causes and how can I improve the yield?

Answer:

A low yield can be attributed to several factors, primarily related to side reactions that consume the starting materials. Here are the common culprits and troubleshooting steps:

  • Hydrolysis of this compound: Isocyanates are highly reactive towards water. The isocyanate group can be hydrolyzed to an unstable carbamic acid, which then decomposes to ethyl 4-aminobenzoate and carbon dioxide. This is a significant competing reaction in aqueous environments.[1][2]

    • Troubleshooting:

      • Use Anhydrous Solvents: Whenever possible, conduct the reaction in a dry organic solvent (e.g., DMF, DMSO, THF) to minimize contact with water.

      • Control pH in Aqueous Media: If the reaction must be performed in water, maintain a slightly basic pH (around 8-9). While this can also promote ester hydrolysis, it helps to keep the amino group of the amino acid sufficiently nucleophilic for the reaction to proceed faster than isocyanate hydrolysis.

      • Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock, as it can degrade upon storage, especially if exposed to moisture.

  • Reaction with Nucleophilic Buffers: Buffers containing primary or secondary amines, such as Tris, can react with the isocyanate, leading to a significant reduction in the amount of reagent available to react with the amino acid.

    • Troubleshooting:

      • Use Non-Nucleophilic Buffers: Opt for buffers like phosphate, HEPES, or bicarbonate that do not have nucleophilic functional groups.

  • Suboptimal Molar Ratio of Reactants: An insufficient amount of this compound may lead to incomplete conversion of the amino acid.

    • Troubleshooting:

      • Optimize Molar Excess: A common starting point is to use a slight molar excess of this compound (e.g., 1.1 to 1.5 equivalents) relative to the amino acid. The optimal ratio may need to be determined empirically for each specific amino acid and reaction conditions.

Issue 2: Formation of Multiple Products and Lack of Selectivity

Question: My reaction is producing a mixture of products, indicating a lack of selectivity. How can I achieve a more specific reaction with the desired functional group on the amino acid?

Answer:

Lack of selectivity is a common challenge due to the presence of multiple nucleophilic sites on many amino acids. Isocyanates can react with amino, hydroxyl, sulfhydryl, and carboxyl groups.[3] The key to achieving selectivity is to control the reaction conditions, primarily the pH.

  • Di-acylation of Lysine: Lysine has two primary amino groups (α-amino and ε-amino) that can react with this compound.[4]

    • Troubleshooting:

      • pH Control: The pKa of the α-amino group is typically around 9-10, while the ε-amino group is around 10.5. At a pH between 9 and 10, the α-amino group is more reactive. To favor mono-acylation at the α-amino position, a lower pH (around 8.5-9.5) can be employed, though this may slow down the reaction. For selective reaction at the ε-amino group, the α-amino group should be protected.

      • Use of Protecting Groups: For unambiguous selectivity, protect the amino group that you do not want to react. For example, using an Fmoc or Boc protecting group on the α-amino group will direct the reaction to the ε-amino group of lysine.

  • N- vs. O-acylation of Serine, Threonine, and Tyrosine: These amino acids contain both an amino group and a hydroxyl group, both of which can react with isocyanates. The amino group is generally more nucleophilic than the hydroxyl group.[5]

    • Troubleshooting:

      • pH Optimization: At a slightly basic pH (8-9), the amino group is deprotonated and significantly more reactive than the hydroxyl group, favoring N-acylation. At higher pH values, the hydroxyl group can become deprotonated and more nucleophilic, potentially leading to O-acylation.

  • N- vs. S-acylation of Cysteine: Cysteine possesses a highly nucleophilic thiol group in addition to its amino group. The thiol group is generally more nucleophilic than the amino group, especially at lower pH.

    • Troubleshooting:

      • pH for Thiol Selectivity: At a pH around 7-8, the thiol group (pKa ~8.3) is significantly more nucleophilic than the amino group (pKa ~10.8), leading to selective S-acylation.

      • pH for Amino Selectivity: To favor reaction at the amino group, a higher pH (above 10) would be required to deprotonate the amino group. However, this also increases the risk of other side reactions like ester hydrolysis. Protecting the thiol group is the most effective strategy for selective N-acylation.

Issue 3: Identification of Unexpected Side Products

Question: I have isolated a side product that is not the result of reaction with other functional groups on the amino acid. What could it be?

Answer:

Several other side reactions can occur, leading to distinct byproducts:

  • Double Addition Product: A second molecule of this compound can react with the nitrogen of the initially formed urea product.

    • Troubleshooting:

      • Avoid Large Excess of Isocyanate: Use a minimal excess of this compound.

      • Monitor Reaction Time: Stop the reaction once the starting amino acid is consumed to prevent further reaction with the product.

  • Hydrolysis of the Ethyl Ester: Under basic conditions, the ethyl ester of this compound can be saponified to the corresponding carboxylate.[6][7]

    • Troubleshooting:

      • Maintain Moderate pH: Avoid strongly basic conditions (pH > 10) if the ester functionality is desired.

      • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize ester hydrolysis.

  • Hydantoin Formation: The urea product formed from the reaction with the α-amino group of an amino acid can undergo intramolecular cyclization to form a hydantoin, especially under acidic or strongly basic conditions upon workup.[8][9]

    • Troubleshooting:

      • Neutral Workup: During the workup of the reaction, maintain a neutral pH to prevent acid or base-catalyzed cyclization.

  • Polymerization: Isocyanates can react with each other to form polymers.

    • Troubleshooting:

      • Control Concentration and Temperature: This is more likely to occur at high concentrations and temperatures. Perform the reaction under dilute conditions and at a controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with the α-amino group of an amino acid?

A1: A pH range of 8.5 to 9.5 is generally a good starting point. This pH is high enough to deprotonate a significant portion of the α-amino groups, making them nucleophilic, while minimizing competing reactions like hydrolysis of the ester and reaction with less acidic side chains. However, the optimal pH should be determined empirically for each specific amino acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting amino acid and this compound standards. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q3: What are the best practices for storing and handling this compound?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation as well as respiratory sensitization.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q4: Can I use this compound in a one-pot reaction with multiple unprotected amino acids?

A4: This is not recommended if you desire a specific product. Due to the varying nucleophilicity of the different amino acid side chains, a one-pot reaction with a mixture of unprotected amino acids will likely result in a complex mixture of products. A protecting group strategy is necessary for the controlled synthesis of peptides or specifically modified amino acids.

Data Presentation

Table 1: Influence of pH on the Reactivity of Amino Acid Functional Groups with Isocyanates

Functional GroupTypical pKaOptimal pH for ReactionPotential Side Reactions at this pH
α-Amino~9-108.5 - 9.5Ester hydrolysis
ε-Amino (Lysine)~10.5> 10Ester hydrolysis, reaction with other nucleophiles
Thiol (Cysteine)~8.37.0 - 8.0-
Phenolic Hydroxyl (Tyrosine)~10> 10Ester hydrolysis, reaction with amino groups
Aliphatic Hydroxyl (Ser, Thr)> 13> 12Significant ester hydrolysis, lack of selectivity
Carboxyl (Asp, Glu)~4> 5 (as carboxylate)Generally less reactive than amino or thiol groups

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amino Acid with a Non-Reactive Side Chain (e.g., Glycine, Alanine, Valine)

  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Preparation of Isocyanate Solution: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Reaction: While stirring the amino acid solution at room temperature, add the this compound solution dropwise.

  • Monitoring: Monitor the reaction progress by TLC until the starting amino acid is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Selective S-Acylation of Cysteine

  • Dissolution of Cysteine: Dissolve cysteine (1.0 equivalent) in a deoxygenated buffer of pH 7.0-7.5 (e.g., phosphate buffer).

  • Preparation of Isocyanate Solution: Prepare a solution of this compound (1.05 equivalents) in an organic solvent as described in Protocol 1.

  • Reaction: Add the isocyanate solution to the cysteine solution and stir at room temperature under an inert atmosphere.

  • Monitoring and Workup: Follow the monitoring and workup steps as outlined in Protocol 1.

Visualizations

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Amino Acid Amino Acid Urea Product Desired Urea Product Amino Acid->Urea Product + E4IB E4IB This compound E4IB->Urea Product E4IB_hydrolysis Ethyl 4-aminobenzoate + CO2 E4IB->E4IB_hydrolysis + H2O Ester_hydrolysis 4-Isocyanatobenzoic Acid E4IB->Ester_hydrolysis + OH- Hydantoin Hydantoin Urea Product->Hydantoin Acid/Base Diacylation Di-acylated Product Urea Product->Diacylation + E4IB H2O H2O Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low Yield Low Yield Isocyanate Hydrolysis Isocyanate Hydrolysis Low Yield->Isocyanate Hydrolysis Nucleophilic Buffer Nucleophilic Buffer Low Yield->Nucleophilic Buffer Multiple Products Multiple Products Diacylation Diacylation Multiple Products->Diacylation Wrong pH Wrong pH Multiple Products->Wrong pH Unexpected Product Unexpected Product Ester Hydrolysis Ester Hydrolysis Unexpected Product->Ester Hydrolysis Hydantoin Formation Hydantoin Formation Unexpected Product->Hydantoin Formation Use Anhydrous Solvent Use Anhydrous Solvent Isocyanate Hydrolysis->Use Anhydrous Solvent Control pH Control pH Ester Hydrolysis->Control pH Protecting Groups Protecting Groups Diacylation->Protecting Groups Optimize Stoichiometry Optimize Stoichiometry Diacylation->Optimize Stoichiometry Modify Workup Modify Workup Hydantoin Formation->Modify Workup Wrong pH->Control pH Change Buffer Change Buffer Nucleophilic Buffer->Change Buffer

References

How to avoid hydrolysis of Ethyl 4-isocyanatobenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the hydrolysis of Ethyl 4-isocyanatobenzoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to water?

This compound is an aromatic isocyanate, a class of compounds characterized by the highly reactive isocyanate functional group (-N=C=O).[1][2] This group is highly susceptible to nucleophilic attack by water. The reaction proceeds through an unstable carbamic acid intermediate, which readily decomposes to form 4-ethoxycarbonylaniline and carbon dioxide gas. This hydrolysis not only consumes the desired reagent but also introduces impurities and can lead to unwanted side reactions.

Q2: What are the main consequences of hydrolysis during my reaction?

The primary consequences of hydrolysis are:

  • Reduced Yield: Your desired product yield will be lower because the this compound is consumed by the reaction with water.

  • Byproduct Formation: The 4-ethoxycarbonylaniline formed from hydrolysis can react with unreacted this compound to form a symmetrical urea byproduct, N,N'-bis(4-ethoxycarbonylphenyl)urea. This is often an insoluble solid that can complicate purification.

  • Pressure Buildup: The decomposition of the carbamic acid intermediate releases carbon dioxide gas, which can lead to a dangerous pressure increase in a sealed reaction vessel.[3]

Q3: How can I visually identify if hydrolysis is occurring in my reaction?

A common sign of hydrolysis is the formation of a white precipitate, which is often the insoluble urea byproduct. You may also observe unexpected gas evolution (foaming) due to the release of carbon dioxide.

Q4: What are the ideal storage conditions for this compound to prevent hydrolysis?

To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.

Troubleshooting Guide: Hydrolysis of this compound

Issue Potential Cause Recommended Solution
Low or no product yield Hydrolysis of this compound.1. Verify Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or commercially available anhydrous solvents. Dry glassware in an oven and cool under an inert atmosphere. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon). 3. Moisture Scavengers: Consider the use of a compatible moisture scavenger in your reaction.
Formation of a white precipitate Formation of N,N'-bis(4-ethoxycarbonylphenyl)urea byproduct due to hydrolysis.1. Strict Moisture Exclusion: Implement the measures described above to prevent water contamination. 2. Purification: The urea byproduct can often be removed by filtration if it is insoluble in the reaction solvent. Recrystallization or column chromatography of the crude product may also be necessary.
Unexpected gas evolution/foaming Release of carbon dioxide from the decomposition of the carbamic acid intermediate.1. Immediate Action: Do not seal the reaction vessel tightly. Ensure adequate venting to a fume hood to prevent pressure buildup. 2. Review Reaction Setup: Re-evaluate your experimental setup to identify and eliminate any potential sources of moisture.
Inconsistent reaction outcomes Variable amounts of water contamination between experiments.1. Standardize Procedures: Develop and strictly follow a standard operating procedure for all reactions involving this compound, with a strong emphasis on anhydrous techniques. 2. Solvent and Reagent Quality Control: Use solvents and reagents from freshly opened containers or those that have been properly stored to prevent moisture absorption.

Data Presentation

Table 1: Reactivity of Aromatic vs. Aliphatic Isocyanates

Isocyanate TypeRelative Reactivity with AlcoholsKey Characteristics
Aromatic (e.g., MDI, TDI) HighFaster reacting; may not require a catalyst.[4]
Aliphatic (e.g., HDI, IPDI) LowerSlower reacting; often requires a catalyst (e.g., dibutyltin dilaurate).[4]

Table 2: Common Drying Agents for Solvents in Isocyanate Reactions

Drying AgentSuitable SolventsIncompatible WithNotes
Molecular Sieves (3Å or 4Å) Dichloromethane, Tetrahydrofuran (THF), Toluene, AcetonitrileProtic solvents (e.g., alcohols) if not used in excessEffective for removing trace amounts of water. Must be activated before use by heating.
Calcium Hydride (CaH₂) Dichloromethane, Tetrahydrofuran (THF), TolueneProtic solvents, esters, ketonesReacts with water to produce hydrogen gas; use with caution. Very effective at achieving low water content.
Sodium Sulfate (Na₂SO₄) Dichloromethane, Diethyl Ether, Ethyl Acetate-High capacity for water but slow and may not achieve the lowest residual water levels. Good for pre-drying.
Magnesium Sulfate (MgSO₄) Diethyl Ether, Ethyl AcetateAcid-sensitive compoundsFast and effective, but slightly acidic.

This table provides general guidance. Compatibility should always be verified for the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction of this compound with an Amine under Anhydrous Conditions

Objective: To synthesize a urea derivative from this compound and a primary or secondary amine while minimizing hydrolysis.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous solvent (e.g., Dichloromethane, THF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet) while flushing with a slow stream of nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve the amine in the chosen anhydrous solvent in the reaction flask.

    • In a separate flask, dissolve the this compound in the same anhydrous solvent.

  • Reaction:

    • Cool the amine solution to the desired reaction temperature (often 0°C to room temperature).

    • Slowly add the solution of this compound to the stirred amine solution via the dropping funnel over a period of 15-30 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography, LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Visualizations

Hydrolysis_Mechanism cluster_0 Hydrolysis of this compound cluster_1 Urea Byproduct Formation Ethyl_4_isocyanatobenzoate This compound (R-N=C=O) Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Ethyl_4_isocyanatobenzoate->Carbamic_Acid + H₂O Water Water (H₂O) Amine 4-Ethoxycarbonylaniline (R-NH₂) Carbamic_Acid->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Amine_2 4-Ethoxycarbonylaniline (R-NH₂) Urea N,N'-bis(4-ethoxycarbonylphenyl)urea (R-NH-CO-NH-R) Amine_2->Urea Isocyanate_2 This compound (R-N=C=O) Isocyanate_2->Urea Anhydrous_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Dry_Glassware Oven-dry glassware and cool under inert gas Anhydrous_Solvents Use freshly distilled or commercial anhydrous solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Set up reaction under N₂ or Ar Anhydrous_Solvents->Inert_Atmosphere Dissolve_Reagents Dissolve reagents in anhydrous solvent Inert_Atmosphere->Dissolve_Reagents Slow_Addition Slowly add isocyanate solution to nucleophile Dissolve_Reagents->Slow_Addition Monitor_Reaction Monitor reaction progress (TLC, LC-MS) Slow_Addition->Monitor_Reaction Quench_Reaction Quench reaction (if necessary) Monitor_Reaction->Quench_Reaction Solvent_Removal Remove solvent under reduced pressure Quench_Reaction->Solvent_Removal Purify_Product Purify by recrystallization or chromatography Solvent_Removal->Purify_Product Troubleshooting_Tree Start Reaction Issue? Low_Yield Low Yield? Start->Low_Yield Precipitate White Precipitate? Start->Precipitate Gas_Evolution Gas Evolution? Start->Gas_Evolution Check_Anhydrous Verify anhydrous conditions (solvents, reagents, glassware) Low_Yield->Check_Anhydrous Yes Use_Inert_Gas Ensure positive inert gas pressure Low_Yield->Use_Inert_Gas Yes Filter_and_Purify Filter precipitate and purify product Precipitate->Filter_and_Purify Yes Vent_Reaction Ensure proper venting (do not seal) Gas_Evolution->Vent_Reaction Yes

References

Technical Support Center: Purification of Ethyl 4-isocyanatobenzoate-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides labeled with Ethyl 4-isocyanatobenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound-labeled peptides.

Issue IDQuestionPossible CausesSuggested Solutions
TROUBLE-01 Multiple peaks are observed in the analytical HPLC of my purified labeled peptide. 1. Incomplete reaction: Presence of unlabeled peptide. 2. Presence of di-labeled or multi-labeled peptide species. 3. Isomerization or degradation of the labeled peptide. 4. Presence of unreacted this compound or its hydrolysis byproducts.1. Optimize the labeling reaction conditions (e.g., stoichiometry, reaction time, pH). 2. Use preparative HPLC with a shallow gradient to resolve different species.[1][2] 3. Characterize each peak by mass spectrometry to identify the species. 4. Perform a quenching step post-labeling to remove excess isocyanate.[3]
TROUBLE-02 There is a low recovery of the labeled peptide after purification. 1. Adsorption of the peptide to vials or chromatography media. 2. Precipitation of the peptide during purification steps. 3. Inefficient elution from the purification column. 4. Peptide degradation due to harsh pH or solvent conditions.1. Use low-binding tubes and vials. Consider passivation of surfaces. 2. Check the solubility of the labeled peptide in the purification buffers. Adjust solvent composition or pH. 3. Optimize the elution gradient in HPLC or the elution solvent in SPE.[4] 4. Ensure the purification conditions are compatible with the peptide's stability.
TROUBLE-03 How can I remove unreacted this compound? The unreacted isocyanate is hydrophobic and can co-elute with the labeled peptide.1. Quenching: After the labeling reaction, add a primary or secondary amine (e.g., ethanolamine or piperidine) to react with the excess isocyanate, forming a more polar urea derivative that is easily separated.[3] 2. Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE cartridge. The labeled peptide can be eluted with an appropriate solvent mixture, leaving the more hydrophobic unreacted isocyanate on the column.[5][6] 3. Preparative HPLC: A well-optimized reverse-phase HPLC protocol can effectively separate the unreacted isocyanate from the labeled peptide.[1][7]
TROUBLE-04 The peak shape of my labeled peptide in HPLC is poor (e.g., tailing, broadening). 1. Interaction of the peptide with residual silanols on the silica-based column. 2. Inappropriate mobile phase composition or pH. 3. Column overloading. 4. Column degradation.1. Use a high-purity silica column or an end-capped column.[7] Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[2][7] 2. Optimize the mobile phase pH and organic solvent gradient. 3. Reduce the sample load on the column. 4. Use a fresh column or a column with a different stationary phase.

Frequently Asked Questions (FAQs)

1. What is the recommended primary purification method for peptides labeled with this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying labeled peptides.[1][2][8] It separates molecules based on their hydrophobicity, which is ideal for separating the labeled peptide from the unlabeled peptide and other impurities.[8]

2. Can Solid-Phase Extraction (SPE) be used for purification?

Yes, Solid-Phase Extraction (SPE) is a valuable technique for sample clean-up and enrichment.[4][5][6] It can be used to remove excess labeling reagent, salts, and other gross impurities before final purification by HPLC.[5][9] For high-purity requirements, SPE is typically followed by RP-HPLC.

3. What are the critical parameters to consider during RP-HPLC purification?

Key parameters to optimize include:

  • Column Chemistry: C18 columns are widely used for peptide purification.[10][11] For more hydrophobic peptides, C4 or C8 columns might be more suitable.[1]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% TFA) and an organic modifier (e.g., acetonitrile with 0.1% TFA).[2][10]

  • Gradient: A shallow elution gradient is often necessary to achieve high-resolution separation of the labeled peptide from closely eluting impurities.[1]

  • Detection Wavelength: The labeled peptide can be detected by monitoring the absorbance at 220 nm (for the peptide backbone) and a secondary wavelength corresponding to the absorbance of the this compound label.

4. How does the this compound label affect the peptide's properties?

The isocyanate group reacts with primary amines, such as the N-terminus of the peptide or the side chain of lysine residues, to form a urea linkage.[12][13][14] This modification increases the hydrophobicity of the peptide, which will alter its retention time in RP-HPLC, typically causing it to elute later than the unlabeled peptide.

5. How can I confirm that my peptide is correctly labeled?

Mass spectrometry (e.g., LC-MS) is the definitive method to confirm the successful labeling of your peptide. The mass of the labeled peptide should be increased by the mass of the this compound molecule (191.18 g/mol ). Tandem mass spectrometry (MS/MS) can be used to identify the specific site of labeling.[13]

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound
  • After the labeling reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Add a quenching agent, such as ethanolamine or a dilute solution of piperidine, in a slight molar excess relative to the initial amount of this compound.

  • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Proceed with a standard aqueous work-up or directly to purification by SPE or RP-HPLC. The resulting urea byproduct will have a significantly different polarity, facilitating its separation.[3]

Protocol 2: Purification by Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water, and then equilibrate with one column volume of the initial loading buffer (e.g., 0.1% TFA in water).

  • Sample Loading: Dissolve the crude labeled peptide mixture in the loading buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two to three column volumes of the loading buffer to remove salts and very polar impurities.

  • Elution: Elute the labeled peptide using a stepwise or gradient elution with increasing concentrations of an organic solvent (e.g., acetonitrile in 0.1% TFA). Collect fractions and analyze by analytical HPLC to identify the fractions containing the pure labeled peptide.[4]

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude labeled peptide in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm filter.

  • Column and Mobile Phases:

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Flow Rate: 1 mL/min.

    • Gradient: A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This gradient should be optimized based on the hydrophobicity of the specific labeled peptide.[1]

  • Detection: Monitor the elution at 220 nm and a secondary wavelength appropriate for the label.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified labeled peptide.[10]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Cause Analysis cluster_2 Solutions ImpureProduct Impure Product Post-Purification (e.g., multiple HPLC peaks) UnreactedPeptide Unreacted Peptide? ImpureProduct->UnreactedPeptide UnreactedIsocyanate Unreacted Isocyanate? ImpureProduct->UnreactedIsocyanate SideProducts Side-Products? ImpureProduct->SideProducts OptimizeLabeling Optimize Labeling Reaction (Stoichiometry, Time) UnreactedPeptide->OptimizeLabeling Yes QuenchReaction Quench Excess Isocyanate UnreactedIsocyanate->QuenchReaction Yes OptimizeHPLC Optimize HPLC Gradient (Shallow Gradient) SideProducts->OptimizeHPLC Yes MassSpec Characterize by Mass Spec SideProducts->MassSpec Yes OptimizeLabeling->ImpureProduct Re-evaluate QuenchReaction->ImpureProduct Re-evaluate OptimizeHPLC->ImpureProduct Re-evaluate

Caption: Troubleshooting workflow for impure this compound-labeled peptides.

PurificationWorkflow cluster_0 Reaction cluster_1 Optional Quenching cluster_2 Purification cluster_3 Analysis & Final Product Labeling Peptide Labeling Reaction with this compound Quench Quench Excess Isocyanate (e.g., with Ethanolamine) Labeling->Quench SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Quench->SPE HPLC Preparative RP-HPLC Quench->HPLC Direct to HPLC SPE->HPLC Analysis Purity Check (Analytical HPLC & Mass Spec) HPLC->Analysis Lyophilize Lyophilization Analysis->Lyophilize FinalProduct Pure Labeled Peptide Lyophilize->FinalProduct

Caption: General experimental workflow for the purification of labeled peptides.

References

Technical Support Center: Improving Yields in Ethyl 4-isocyanatobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the yield of your reactions involving Ethyl 4-isocyanatobenzoate.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound resulting in low yields?

A1: Low yields in reactions with this compound can stem from several factors. Isocyanates are highly reactive electrophiles susceptible to side reactions. The most common issues include moisture contamination leading to the formation of urea byproducts, polymerization of the isocyanate, and suboptimal reaction conditions such as temperature and catalyst choice. Careful control of the reaction environment and purification of starting materials are crucial.

Q2: What are the primary side products I should be aware of?

A2: The main side product to consider is the formation of a disubstituted urea through the reaction of the isocyanate with water.[1] Water reacts with this compound to form an unstable carbamic acid, which then decarboxylates to yield 4-aminobenzoate. This amine is a potent nucleophile and rapidly reacts with another molecule of the isocyanate to form a symmetric urea byproduct. At elevated temperatures, isocyanates can also undergo self-polymerization to form trimers and higher-order oligomers.

Q3: How can I minimize the formation of urea byproducts?

A3: To minimize urea formation, it is imperative to work under strictly anhydrous conditions.[1] This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring that your amine or alcohol nucleophile is free of water. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.

Q4: What is the optimal temperature range for reactions with this compound?

A4: The optimal temperature is dependent on the nucleophilicity of the reacting partner. For reactions with primary and secondary amines, the reaction is often rapid and can be carried out at room temperature. For less reactive nucleophiles, such as alcohols or sterically hindered amines, gentle heating (e.g., 50-80 °C) may be necessary to achieve a reasonable reaction rate. However, excessive temperatures should be avoided to prevent side reactions.

Q5: Is a catalyst necessary for my reaction?

A5: For reactions with amines to form ureas, a catalyst is typically not required due to the high reactivity of the amine. However, for the formation of carbamates from alcohols, a catalyst is often beneficial. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate). The choice of catalyst can significantly influence the reaction rate and should be optimized for your specific substrates.

Troubleshooting Guides

Issue 1: Low or No Product Yield with Amine Nucleophile
Possible Cause Troubleshooting Steps
Moisture Contamination Formation of a white precipitate (symmetric urea) is a strong indicator. Ensure all glassware is oven-dried. Use anhydrous solvents and dry the amine starting material. Run the reaction under an inert atmosphere (N₂ or Ar).
Poor Quality Isocyanate The isocyanate may have hydrolyzed or polymerized upon storage. Check the purity of the this compound by IR spectroscopy (a strong absorption at ~2250-2270 cm⁻¹ should be present). If necessary, purify by distillation under reduced pressure.
Sterically Hindered Amine The reaction may be slow due to steric hindrance. Increase the reaction temperature (e.g., to 50-80 °C) and/or extend the reaction time. Consider adding a non-nucleophilic base to facilitate the reaction.
Incorrect Stoichiometry Ensure an accurate 1:1 molar ratio of the amine to the isocyanate. An excess of the amine can be used to drive the reaction to completion if the resulting workup is straightforward.
Issue 2: Low or No Product Yield with Alcohol Nucleophile
Possible Cause Troubleshooting Steps
Low Reactivity of Alcohol Alcohols are generally less nucleophilic than amines. The reaction may require a catalyst. Add a catalytic amount of a tertiary amine (e.g., triethylamine) or an organotin catalyst (e.g., dibutyltin dilaurate).
Suboptimal Temperature The reaction may be too slow at room temperature. Gently heat the reaction mixture (e.g., to 60-100 °C) and monitor the progress by TLC or LC-MS.
Moisture Contamination As with amines, water will compete with the alcohol, leading to urea byproduct formation.[1] Ensure all reagents and solvents are anhydrous.
Reversibility At higher temperatures, the carbamate formation can be reversible. If heating, ensure the reaction is monitored and stopped once equilibrium is reached or the starting material is consumed.
Issue 3: Difficult Product Purification
Possible Cause Troubleshooting Steps
Presence of Symmetric Urea Byproduct The symmetric urea is often insoluble and can be removed by filtration if it precipitates from the reaction mixture. If it is soluble, column chromatography may be necessary. The urea is typically more polar than the desired urea or carbamate product.
Unreacted Isocyanate Unreacted this compound can be difficult to separate from the product due to similar polarities. One strategy is to quench the reaction with a small amount of a volatile amine (e.g., butylamine) to convert the remaining isocyanate into a more polar urea, which can then be more easily separated by chromatography. Alternatively, unreacted isocyanate can be removed by distillation if the product is not volatile.
Product is an Oil If the product does not crystallize, purification by column chromatography is the most common method. A solvent system such as hexane/ethyl acetate or dichloromethane/methanol can be used, with the polarity adjusted to achieve good separation.

Data Presentation

Table 1: Representative Yields for the Synthesis of Ureas from this compound and Various Amines

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineDichloromethaneRoom Temp2>95General Procedure
4-MethylanilineTHFRoom Temp392General Procedure
4-ChloroanilineAcetoneReflux488General Procedure
BenzylamineDiethyl EtherRoom Temp1>95General Procedure
PiperidineDichloromethane0 to Room Temp196General Procedure

Table 2: Representative Yields for the Synthesis of Carbamates from this compound and Various Alcohols

AlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolTriethylamineToluene801285General Procedure
PhenolDibutyltin dilaurateToluene100890General Procedure
Benzyl AlcoholNoneNeat1002475General Procedure
IsopropanolTriethylamineTHFReflux1670General Procedure

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 4-(3-arylureido)benzoates

This protocol describes the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted Aniline (e.g., aniline, 4-methylaniline)

  • Anhydrous Dichloromethane (or other suitable aprotic solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • To this solution, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • If the product precipitates from the reaction mixture, it can be collected by vacuum filtration, washed with cold dichloromethane, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for the Synthesis of Ethyl 4-((alkoxycarbonyl)amino)benzoates

This protocol describes the reaction of this compound with an alcohol to form a carbamate.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Anhydrous Toluene (or other suitable high-boiling aprotic solvent)

  • Catalyst (e.g., triethylamine or dibutyltin dilaurate, optional but recommended)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.0 eq.) and anhydrous toluene under an inert atmosphere.

  • If a catalyst is used, add it to the mixture at this stage (e.g., 1-5 mol%).

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

troubleshooting_low_yield start Low Yield in Reaction check_moisture Check for Moisture Contamination (e.g., precipitate, gas evolution) start->check_moisture moisture_present Moisture Present? check_moisture->moisture_present dry_reagents Rigorously Dry Solvents and Reagents Work Under Inert Atmosphere moisture_present->dry_reagents Yes check_isocyanate Check Isocyanate Quality (IR, Purity) moisture_present->check_isocyanate No dry_reagents->start Re-run Reaction isocyanate_bad Isocyanate Degraded? check_isocyanate->isocyanate_bad purify_isocyanate Purify Isocyanate (Distillation) or Use Fresh isocyanate_bad->purify_isocyanate Yes optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst, Time) isocyanate_bad->optimize_conditions No purify_isocyanate->start Re-run Reaction reaction_pathways cluster_main Desired Reactions cluster_side Side Reaction isocyanate This compound urea Urea Product isocyanate->urea + Amine carbamate Carbamate Product isocyanate->carbamate + Alcohol amine Amine (R-NH2) amine->urea alcohol Alcohol (R-OH) alcohol->carbamate isocyanate2 This compound carbamic_acid Carbamic Acid (unstable) isocyanate2->carbamic_acid + Water symmetric_urea Symmetric Urea Byproduct isocyanate2->symmetric_urea water Water (H2O) water->carbamic_acid intermediate_amine 4-Aminobenzoate carbamic_acid->intermediate_amine co2 CO2 carbamic_acid->co2 intermediate_amine->symmetric_urea + Isocyanate

References

Stability and storage conditions for Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Ethyl 4-isocyanatobenzoate, along with troubleshooting for common issues encountered during its handling and use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2][3] The recommended storage temperature is between 2-8°C.[4][5]

Q2: What is the shelf life of this compound?

A2: While specific shelf-life data can vary by manufacturer and batch, the compound is generally stable when stored under the recommended conditions. For precise information, it is best to refer to the certificate of analysis provided by the supplier.

Q3: Is this compound sensitive to moisture?

A3: Yes, it is highly sensitive to moisture. The isocyanate group (-N=C=O) will react with water in a hydrolysis reaction to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This will affect the purity and reactivity of the compound. It is crucial to handle it in a dry environment and store it in a tightly sealed container.[6]

Q4: What are the signs of degradation of this compound?

A4: Degradation may be indicated by a change in physical appearance, such as clumping of the solid, or by a decrease in performance in your experiments (e.g., lower than expected yield in a reaction). The formation of insoluble urea byproducts from reaction with moisture is also a common sign of degradation.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, it is important to wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles or a face shield.[5] If there is a risk of inhalation, a dust mask (such as a type N95) or a respirator should be used.[5]

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in your experiments.

Problem Possible Cause Suggested Solution
Low reaction yield Degradation of this compound due to improper storage or handling.Ensure the compound has been stored at 2-8°C in a tightly sealed container.[4][5] Use a fresh bottle or a newly opened container. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Incompatibility with other reagents or solvents.This compound is incompatible with water, strong oxidizing agents, strong bases, alcohols, and amines.[3] Ensure all solvents and reagents are anhydrous.
Reagent has solidified and is difficult to handle The melting point of this compound is 27-29°C.[5] It may be solid at room temperature.Gently warm the container to slightly above its melting point to liquefy the contents for easier handling. Ensure the container is tightly sealed during warming to prevent moisture ingress.
Formation of insoluble precipitate in the reaction Reaction of the isocyanate with moisture, leading to the formation of a urea byproduct.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere.

Experimental Protocols

General Handling and Use of this compound

  • Preparation: Before use, ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: If the experiment is sensitive to moisture, handle the reagent in a glove box or under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Dispensing: If the compound is solid, it can be briefly warmed to just above its melting point (27-29°C) for easier transfer as a liquid.[5] Use a dry syringe or cannula for transferring the liquid. If handling as a solid, do so quickly to minimize exposure to atmospheric moisture.

  • Solvent: Use anhydrous solvents for all reactions.

  • Storage of Unused Reagent: After dispensing, flush the headspace of the container with an inert gas before tightly resealing. Return the container to the recommended storage temperature of 2-8°C.[4][5]

Visualizations

Below are diagrams illustrating the degradation pathway of this compound and a troubleshooting workflow for experiments involving this reagent.

Figure 1: Degradation Pathway of this compound by Moisture EIB This compound (R-N=C=O) CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) EIB->CarbamicAcid + H₂O Urea Symmetrical Urea Byproduct (R-NH-CO-NH-R) EIB->Urea Water H₂O (Moisture) Amine Ethyl 4-aminobenzoate (R-NH₂) CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Amine->Urea + R-N=C=O

Caption: Degradation of this compound in the presence of water.

Figure 2: Troubleshooting Workflow for this compound Reactions Start Experiment Start Problem Low Yield or Unexpected Byproduct? Start->Problem CheckStorage Verify Storage Conditions (2-8°C, Dry, Sealed) Problem->CheckStorage Yes Success Successful Experiment Problem->Success No CheckHandling Review Handling Procedure (Inert Atmosphere, Anhydrous Solvents) CheckStorage->CheckHandling CheckPurity Test Reagent Purity (e.g., IR for -NCO peak) CheckHandling->CheckPurity NewReagent Use a New Batch of Reagent CheckPurity->NewReagent Purity Suspect Optimize Optimize Reaction Conditions CheckPurity->Optimize Purity OK NewReagent->Optimize Optimize->Success

Caption: Troubleshooting guide for reactions using this compound.

References

Technical Support Center: Managing Ethyl 4-isocyanatobenzoate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering cross-reactivity of Ethyl 4-isocyanatobenzoate with thiol-containing molecules. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help manage these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the cross-reactivity between this compound and thiols?

A1: this compound is an electrophilic compound containing an isocyanate group (-N=C=O). This group is highly reactive towards nucleophiles. While it is often intended to react with primary amines to form stable urea linkages, it also readily reacts with thiol (sulfhydryl) groups (-SH) present in molecules like cysteine residues in proteins. This reaction results in the formation of a thiocarbamate bond.[1][2][3] This competing reaction is a common source of non-specific labeling and reduced yield of the intended product.

Q2: What are the primary factors that influence the cross-reactivity with thiols?

A2: Several factors dictate the competition between amine and thiol reactivity with isocyanates:

  • pH: The nucleophilicity of both amines and thiols is pH-dependent. At physiological pH (~7.4), the thiol group (pKa ~8-9) exists partially as the more nucleophilic thiolate anion. Primary amines (pKa ~9-10) are largely protonated and less reactive. Increasing the pH to 9-10 deprotonates the amine, significantly increasing its reactivity, often favoring it over the thiol reaction.[4]

  • Catalysts: The reaction between isocyanates and thiols is often catalyzed by tertiary amines (e.g., triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).[1][2][5][6][7] The choice and concentration of the catalyst can dramatically influence the reaction rate.[7]

  • Solvent: The reaction can be influenced by the polarity of the solvent. More ionizing solvents may facilitate the reaction more smoothly.[5][6]

  • Steric Hindrance: The accessibility of the amine or thiol group can affect reaction rates. Sterically hindered groups will react more slowly.

Q3: What are the main strategies to manage or prevent this cross-reactivity?

A3: There are three primary strategies to control the reactivity of this compound in the presence of thiols:

  • Reaction Condition Optimization: Carefully controlling the pH is the most common method. Running the reaction at a pH > 9 can favor the reaction with primary amines.

  • Use of Protecting Groups: Temporarily blocking the thiol group with a protecting group prevents it from reacting with the isocyanate. The protecting group can be removed later in the synthesis.[8]

  • Catalyst Selection: Judicious selection of a catalyst can, in some cases, favor one reaction over the other, although this is less common than pH control or protection strategies.[1][5][6]

Troubleshooting Guide

Q4: My reaction yield is low, and I suspect side reactions with thiols. How can I troubleshoot this?

A4: Low yield of your desired amine-conjugated product is a common issue. Follow this troubleshooting workflow to identify and solve the problem.

G cluster_0 cluster_1 Step 1: Analysis cluster_2 Step 2: Optimization / Mitigation cluster_3 start Start: Low Yield of Amine-Conjugated Product analysis Analyze crude reaction mixture (LC-MS, HPLC, NMR) start->analysis q1 Thiocarbamate byproduct detected? analysis->q1 ph_control Strategy 1: pH Control Increase reaction pH to 9.0-9.5 to favor amine reactivity. q1->ph_control  Yes   other Review other parameters: - Stoichiometry - Reaction time - Temperature q1->other No protection Strategy 2: Thiol Protection Use a thiol protecting group (e.g., TCEP, Maleimide). ph_control->protection If yield is still low end End: Optimized Reaction ph_control->end If yield improves protection->end other->end

Caption: Troubleshooting workflow for low reaction yield.

Q5: How do I select an appropriate thiol protecting group?

A5: The choice of a thiol protecting group depends on its compatibility with other functional groups in your molecule and the reaction conditions for its removal (deprotection). The protecting group should be stable during the isocyanate conjugation step and easily removable afterward without affecting the rest of the molecule.

Quantitative Data Summary

Table 1: Relative Reactivity of Nucleophiles with Isocyanates

Nucleophile GroupRelative ReactivityResulting LinkageStability
Primary Amine (R-NH₂)High (especially at pH > 9)UreaVery Stable
Thiol (R-SH)Moderate to HighThiocarbamateStable
Alcohol (R-OH)Low to ModerateCarbamate (Urethane)Stable
Water (H₂O)Low (can be a side reaction)Unstable carbamic acid -> Amine + CO₂Unstable

Table 2: Common Thiol Protecting Groups and Deprotection Conditions

Protecting GroupStructureDeprotection ReagentsKey Features
tert-Butyl Thioether -S-tBuHg(OAc)₂ then H₂S; or strong acid (e.g., TFA)Stable to a wide range of conditions.[8]
Trityl (Trt) -S-C(Ph)₃Mild acid (e.g., TFA), I₂Acid-labile; bulky.
Acetamidomethyl (Acm) -S-CH₂-NH-CO-CH₃Hg(OAc)₂ or I₂Stable to acids and bases.
Phenacyl (Pac) -S-CH₂-CO-PhZn/AcOHCan be removed under reductive conditions.[9]

Experimental Protocols & Workflows

Protocol 1: pH-Controlled Selective Conjugation to Amines

This protocol aims to favor the reaction of this compound with a primary amine over a thiol by controlling the reaction pH.

  • Buffer Preparation: Prepare a conjugation buffer with a pH of 9.0-9.5 (e.g., sodium borate or sodium bicarbonate buffer). Degas the buffer to minimize oxidation of free thiols.

  • Molecule Solubilization: Dissolve your amine- and thiol-containing molecule (e.g., protein, peptide) in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent (e.g., DMF or DMSO).

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the this compound solution to the molecule solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted isocyanate.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis, to remove excess reagents and byproducts.

Protocol 2: General Workflow for Thiol Protection Strategy

This workflow outlines the steps for using a protecting group to prevent thiol cross-reactivity.

G start Start: Molecule with -NH2 and -SH groups step1 Step 1: Thiol Protection React molecule with a suitable thiol protecting reagent. (e.g., tert-butyl bromide) start->step1 step2 Step 2: Purification Purify the thiol-protected molecule. step1->step2 step3 Step 3: Isocyanate Conjugation React with this compound under standard conditions (e.g., pH 7.5-8.5). step2->step3 step4 Step 4: Purification Purify the conjugated product. step3->step4 step5 Step 5: Deprotection Remove the thiol protecting group using specific cleavage reagents (e.g., TFA for S-tBu). step4->step5 step6 Step 6: Final Purification Purify the final product to remove deprotection reagents. step5->step6 end End: Final Product with free -SH group step6->end

Caption: Experimental workflow using a thiol protection strategy.

Reaction Mechanism Overview

The following diagram illustrates the competitive reactions of this compound. The desired reaction is with the amine, while the reaction with the thiol is the cross-reactivity to be managed.

G cluster_reactants cluster_products reactant This compound (EtOOC-Ph-N=C=O) product_urea Urea Derivative (Desired Product) reactant->product_urea + Amine (pH > 9) product_thio Thiocarbamate Byproduct (Cross-Reactivity) reactant->product_thio + Thiol (pH ~7.4) amine Primary Amine (R-NH2) thiol Thiol (R'-SH)

Caption: Competitive reaction pathways for this compound.

References

Technical Support Center: Overcoming Incomplete Derivatization with Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the use of Ethyl 4-isocyanatobenzoate for chemical derivatization.

Troubleshooting Guide

This guide addresses specific issues encountered during derivatization experiments in a direct question-and-answer format.

Q1: My reaction yield is low, and I see a significant amount of unreacted starting material in my analysis. What are the most likely causes?

A: Low or incomplete derivatization is a common issue that can almost always be traced back to a few key factors. The most prevalent causes are the presence of moisture, suboptimal reaction conditions, or an insufficient amount of the derivatizing reagent.

  • Presence of Moisture : this compound is highly sensitive to moisture.[1] Water present in your sample, solvents, or glassware will compete with your target analyte, reacting preferentially with the isocyanate group to form an unstable carbamic acid which decomposes to an amine, rendering the reagent ineffective.[1][2]

  • Insufficient Reagent : The stoichiometry of the reaction requires at least a 1:1 molar ratio of derivatizing agent to analyte. For complex samples or to drive the reaction to completion, a significant molar excess of this compound is often necessary.[1][3]

  • Suboptimal Reaction Conditions : The reaction kinetics may be too slow at the current temperature or in the chosen timeframe. Derivatization reactions can require heating and extended incubation to proceed to completion.[1]

Troubleshooting Workflow for Low Derivatization Yield

G cluster_0 start Problem: Low Yield/ Incomplete Derivatization q1 Is the system scrupulously dry? start->q1 sol1 Solution: - Use anhydrous solvents. - Dry sample thoroughly (e.g., lyophilize, N2 stream). - Dry glassware. q1->sol1 No q2 Is there sufficient reagent excess? q1->q2 Yes sol1->q2 sol2 Solution: - Increase molar excess of This compound (e.g., 2x, 5x, 10x). q2->sol2 No q3 Are reaction conditions (time, temp) optimal? q2->q3 Yes sol2->q3 sol3 Solution: - Increase reaction temperature (e.g., 50-70°C). - Increase reaction time. - Consider adding a catalyst. q3->sol3 No end_node Re-analyze Sample q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low derivatization yield.

Q2: I'm observing multiple peaks for my analyte in the chromatogram (GC-MS or LC-MS). What could be the cause?

A: The presence of multiple peaks for a single analyte post-derivatization typically points to either incomplete reaction or the formation of different product isomers.

  • Partially Derivatized Products : If your analyte has more than one reactive site (e.g., multiple amine or hydroxyl groups), you may be seeing a mixture of partially and fully derivatized products.[1] This is a clear sign that the reaction has not gone to completion. The solution is to optimize your reaction conditions by increasing the reagent concentration, time, or temperature to ensure all sites are derivatized.[1]

  • Isomerization : The sample preparation or derivatization conditions themselves can sometimes cause the analyte to isomerize, leading to separate chromatographic peaks.

  • Side Reactions : Excess reagent can sometimes lead to side reactions or the formation of byproducts that result in unexpected peaks in the chromatogram.

Q3: The derivatization of my phenolic compounds or sterically hindered amines is very slow. How can I accelerate the reaction?

A: Phenols and sterically hindered amines are less nucleophilic than primary amines and therefore react more slowly with isocyanates. To drive these reactions forward, chemical assistance is often required.

  • Use a Base Catalyst : The addition of a non-nucleophilic base catalyst, such as pyridine or triethylamine (TEA), can significantly increase the reaction rate.[4] The base deprotonates the phenolic hydroxyl group, making it a much more potent nucleophile.

  • Increase Reaction Temperature : Elevating the reaction temperature (e.g., to 50-80°C) provides the necessary activation energy to overcome the higher reaction barrier.[4][5]

  • Solvent Choice : The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or ethyl acetate are often good choices.[3][5]

Q4: My chromatogram baseline is high and noisy after derivatization. How can I fix this?

A: A high or noisy baseline is frequently caused by the injection of excess derivatization reagent or contaminants.[1]

  • Excess Derivatization Reagent : While a molar excess is needed for the reaction, injecting a large amount of unreacted this compound can contaminate the analytical column and detector.[1] Try reducing the amount of reagent used (while still ensuring an excess) or implement a sample cleanup step (e.g., solid-phase extraction or liquid-liquid extraction) after the reaction to remove the bulk of the unreacted reagent.

  • Contamination : Ensure you are using high-purity solvents and reagents. Running a solvent blank through your entire sample preparation and analysis workflow can help identify the source of contamination.[1]

  • Column Conditioning : If the column is contaminated, it may need to be "baked out" at its maximum recommended temperature to remove contaminants.[1]

Frequently Asked Questions (FAQs)

Q1: What functional groups does this compound primarily react with?

This compound reacts with nucleophilic functional groups. The primary targets are primary and secondary amines, with which it forms stable urea derivatives.[6] It also reacts with hydroxyl groups (alcohols and phenols) to form carbamate derivatives, although these reactions can be slower and may require a catalyst.

Reaction Pathways of this compound

G cluster_analyte Target Analytes cluster_products Derivatization Products cluster_side_reaction Competing Side Reaction reagent This compound (OCN-Ph-COOEt) amine Primary/Secondary Amine (R-NHR') reagent->amine Fast Reaction phenol Phenol (Ar-OH) reagent->phenol Slower Reaction (may require catalyst) water Water (H₂O) reagent->water Very Fast Reaction urea Substituted Urea Derivative amine->urea carbamate Carbamate Derivative phenol->carbamate side_product Decomposed Reagent (Inactive) water->side_product

Caption: Reaction pathways for this compound.

Q2: How critical is the removal of water from my sample?

It is absolutely critical. Isocyanates react very rapidly with water, often faster than with the intended analyte.[2] Failure to work under anhydrous (water-free) conditions is the single most common reason for incomplete derivatization.

Q3: What are the best solvents and catalysts to use?

The ideal solvent should be aprotic and anhydrous. Common choices include acetonitrile, ethyl acetate, hexane, and pyridine.[3][4][5][7] If pyridine is used, it can also serve as a base catalyst. For less reactive analytes like phenols, a catalyst such as pyridine or triethylamine is highly recommended to improve reaction kinetics.[4][8]

Q4: What are typical reaction conditions (temperature and time)?

Reaction conditions are highly dependent on the analyte.

  • For reactive primary/secondary amines : The reaction may be complete within 30-60 minutes at room temperature or with gentle heating (e.g., 30°C).[9]

  • For phenols or hindered amines : More forcing conditions are often required, such as heating at 50-80°C for 30 minutes to 2 hours.[4][5] It is always best to perform a time-course study to determine the optimal reaction time for your specific analyte.

Q5: How can I confirm that the derivatization was successful?

The most direct way is through mass spectrometry (GC-MS or LC-MS). A successful derivatization will show a new peak in the chromatogram at a different retention time than the starting material, and its mass spectrum will correspond to the expected mass of the derivatized product. The disappearance of the peak corresponding to the underivatized analyte is also a key indicator.

Reference Data for Derivatization Optimization

The following table summarizes reaction conditions from various published derivatization protocols. While not all use this compound, the conditions provide a valuable reference point for developing and optimizing your own protocol.

Derivatization MethodAnalyte TypeReagentConditions (Temp, Time)Solvent / CatalystOutcome Metric
SilylationPharmaceuticalsBSTFA + 1% TMCS60°C, 30 minPyridine / Ethyl AcetateOptimal for 24 compounds[10]
AcylationPhenolsHFBA50°C, 30 minHexane / Triethylamine>60% Recovery[4]
EsterificationPhenols (Resveratrol)EthylchloroformateRoom Temp, < 1 minHexane / Pyridine~100% Recovery[8]
SilylationEthyl CarbamateBSTFA80°C, 30 minEthyl AcetateGood linearity (R²=0.9999)[5]
MethylationPhenolsPTA-OH20°C, 5 minEthyl AcetateLow LOD (<1 ng/mL)[3]

Experimental Protocols

Protocol 1: General Derivatization of Primary/Secondary Amines

  • Preparation : Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use only anhydrous grade solvents.

  • Sample Preparation : Dissolve a known quantity of the sample in an anhydrous aprotic solvent (e.g., 500 µL of acetonitrile). If the sample is aqueous, it must be dried completely (e.g., by lyophilization or evaporation under nitrogen) before redissolving.

  • Reagent Addition : Prepare a stock solution of this compound in the same anhydrous solvent. Add a 2- to 5-fold molar excess of the reagent to the sample vial.

  • Reaction : Cap the vial tightly and vortex briefly. Incubate the mixture at 30-40°C for 60 minutes.

  • Analysis : Cool the sample to room temperature. Dilute with an appropriate solvent if necessary and inject directly into the GC-MS or LC-MS system.

Protocol 2: Enhanced Derivatization of Phenols or Sterically Hindered Amines

  • Preparation : Follow step 1 from Protocol 1.

  • Sample Preparation : Follow step 2 from Protocol 1, using anhydrous acetonitrile or ethyl acetate as the solvent.

  • Catalyst Addition : Add a catalyst, such as anhydrous pyridine or triethylamine, to the sample vial (e.g., 10-20 µL).

  • Reagent Addition : Add a 5- to 10-fold molar excess of this compound to the sample vial.

  • Reaction : Cap the vial tightly and vortex. Incubate the mixture in a heating block at 60-70°C for 45-90 minutes.[4][5][10]

  • Quenching (Optional) : If necessary to stop the reaction or destroy excess reagent, a small amount of an appropriate quenching agent can be added.

  • Analysis : Cool, dilute as needed, and analyze via GC-MS or LC-MS.

References

Minimizing byproduct formation in Ethyl 4-isocyanatobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-isocyanatobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory method is the reaction of Ethyl 4-aminobenzoate with a phosgenating agent. While phosgene gas can be used, a safer and more convenient alternative is triphosgene (bis(trichloromethyl) carbonate, BTC), a stable crystalline solid.[1][2] This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.[3][4]

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The major byproducts are typically N,N'-bis(4-(ethoxycarbonyl)phenyl)urea (symmetrical urea), carbamates, and isocyanurate trimers.

  • Symmetrical Urea: Forms when the starting amine (Ethyl 4-aminobenzoate) reacts with the desired isocyanate product.[1][5] This is often the most significant impurity.

  • Carbamates: Result from the reaction of the isocyanate with residual alcohols or water.[1][2]

  • Isocyanurates: The isocyanate product can trimerize, especially during prolonged reaction times, at elevated temperatures, or during storage.[2]

Q3: How does moisture affect the reaction?

A3: Moisture is highly detrimental to the synthesis. Water reacts with the isocyanate product to form an unstable carbamic acid, which then decomposes into the original amine (Ethyl 4-aminobenzoate) and carbon dioxide.[2] This regenerated amine can then react with another molecule of the isocyanate product to form the highly insoluble symmetrical urea byproduct, reducing the overall yield. Triphosgene itself can also react with water, so anhydrous conditions are critical.[6]

Q4: What is the role of the base in the reaction?

A4: A base, such as triethylamine or pyridine, is used to scavenge the two equivalents of hydrochloric acid (HCl) generated during the reaction of the amine with the phosgenating agent.[3][7] In some biphasic procedures, an aqueous base like sodium bicarbonate can be used.[4] The choice of base can be critical; for instance, some bases might promote side reactions if not chosen carefully.[1]

Q5: My final product is showing discoloration upon storage. What could be the cause?

A5: Isocyanates, particularly aromatic ones, can be prone to discoloration upon storage, which is often caused by the presence of minute impurities.[8] Storing the purified product at a low temperature (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) can help maintain its quality. For persistent issues, a pre-distillation treatment by heating the crude isocyanate with specific stabilizing agents has been proposed to convert color-forming impurities into non-volatile tars.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of this compound 1. Excessive Urea Formation: The most common cause. This happens when the starting amine reacts with the product. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Hydrolysis: Presence of moisture in reagents or solvent.1. Ensure slow, dropwise addition of the amine solution to the triphosgene solution to maintain an excess of the phosgenating agent.[1] 2. Monitor the reaction by TLC or IR spectroscopy (disappearance of amine, appearance of -NCO stretch ~2260 cm⁻¹).[4] 3. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[6]
Formation of a significant amount of white precipitate The precipitate is almost certainly the symmetrical urea byproduct, N,N'-bis(4-(ethoxycarbonyl)phenyl)urea, which is typically insoluble in common organic solvents like dichloromethane or toluene.This confirms that the isocyanate product is reacting with the starting amine. Review and optimize the addition rate as mentioned above. The urea can be removed by filtration, but this represents a significant loss of yield.
Difficulty in purification by distillation 1. Thermal Decomposition: The product may be degrading at the distillation temperature, leading to tarring and reduced yield. 2. Contamination with Triphosgene: Unreacted triphosgene may co-distill or decompose in the distillation pot.1. Use high vacuum to lower the boiling point (b.p. 118-119 °C at 0.8 mmHg).[9] Kugelrohr distillation can be effective for smaller scales.[4] 2. Ensure the reaction has gone to completion. Some literature suggests that unreacted triphosgene can be difficult to remove; an aqueous workup (if the isocyanate is stable enough) or a specific quenching step may be necessary, though this risks hydrolysis.[10]
Product instability or trimerization during workup The isocyanate group is highly reactive and can self-react (trimerize) to form isocyanurates, especially if heated for extended periods or if certain catalysts are present.Minimize heating time during solvent removal and distillation. Avoid exposing the product to strong bases or catalysts that might promote trimerization. Store the purified product cold and under an inert atmosphere.[2]

Byproduct Formation Pathways

The following diagram illustrates the desired reaction pathway to this compound and the major competing side reactions that lead to byproduct formation.

Byproduct_Pathways cluster_main Desired Synthesis Pathway cluster_side Major Byproduct Pathways Amine Ethyl 4-aminobenzoate Isocyanate This compound (Product) Amine->Isocyanate + BTC, -HCl Urea Symmetrical Urea Amine->Urea Water H₂O (Moisture) Isocyanate->Urea + Starting Amine RegenAmine Ethyl 4-aminobenzoate (Regenerated) Isocyanate->RegenAmine + H₂O Carbamate Carbamate Byproduct Isocyanate->Carbamate + R-OH Isocyanurate Isocyanurate (Trimer) Isocyanate->Isocyanurate x3 (Trimerization) RegenAmine->Urea + Product ROH R-OH (Alcohol)

Figure 1. Reaction scheme showing the desired synthesis of this compound and pathways to common byproducts.

Experimental Protocol: Synthesis using Triphosgene

This protocol is a representative procedure for the synthesis of this compound from Ethyl 4-aminobenzoate using triphosgene.

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Triphosgene (BTC) (0.4 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is oven-dried.

  • Charge Reagents: In the flask, dissolve triphosgene (0.4 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Amine Addition: In a separate flask, dissolve Ethyl 4-aminobenzoate (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the amine/base solution dropwise to the stirred triphosgene solution at 0°C over a period of 1-2 hours. A slow addition rate is crucial to minimize urea formation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by TLC (staining for the amine) or by IR spectroscopy (checking for the disappearance of the N-H stretch and appearance of the -NCO stretch at ~2260 cm⁻¹).[4]

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Carefully pour the filtrate into a separatory funnel containing ice-cold water or a saturated sodium bicarbonate solution to quench any unreacted phosgenating agent.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator at low temperature (<40°C).

  • Purification: Purify the resulting crude oil or solid by vacuum distillation (b.p. 118-119 °C / 0.8 mmHg) to afford this compound as a colorless product.[9]

Workflow Start Setup Dry Glassware under N₂ Atmosphere Charge Charge Triphosgene in Anhydrous Solvent Start->Charge Cool Cool to 0°C Charge->Cool Add Slow Dropwise Addition of Amine Solution Cool->Add PrepareAmine Prepare Solution of Amine and Base PrepareAmine->Add React Stir at RT (Monitor Reaction) Add->React Filter Filter Precipitated Salt React->Filter Quench Aqueous Quench (e.g., NaHCO₃ soln) Filter->Quench Extract Extract with Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End Pure Product Purify->End

Figure 2. A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues during the synthesis.

Troubleshooting Start Synthesis Issue? Problem What is the main problem? Start->Problem LowYield Low Yield Problem->LowYield Low Yield Precipitate White Precipitate Problem->Precipitate Excess Precipitate PurificationIssue Purification Issues Problem->PurificationIssue Purification Difficulty CheckMoisture Were anhydrous conditions maintained? LowYield->CheckMoisture IdentifyPrecipitate Precipitate is likely symmetrical urea. Precipitate->IdentifyPrecipitate CheckTemp Is distillation temperature too high? PurificationIssue->CheckTemp YesMoisture No CheckMoisture->YesMoisture No NoMoisture Yes CheckMoisture->NoMoisture Yes FixMoisture Result: Hydrolysis & Urea. Action: Dry all reagents and solvents thoroughly. YesMoisture->FixMoisture CheckAddition Was amine added slowly to excess triphosgene? NoMoisture->CheckAddition YesAddition Yes CheckAddition->YesAddition Yes NoAddition No CheckAddition->NoAddition No CheckCompletion Result: Incomplete reaction. Action: Increase reaction time or check temperature. YesAddition->CheckCompletion FixAddition Result: Urea formation. Action: Reverse addition; add amine to phosgenating agent. NoAddition->FixAddition ActionPrecipitate Cause: Amine reacting with product. Action: Review amine addition protocol (see Low Yield path). IdentifyPrecipitate->ActionPrecipitate YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No FixTemp Result: Thermal decomposition. Action: Use higher vacuum to lower boiling point. YesTemp->FixTemp CheckPurity Result: Contamination. Action: Ensure complete reaction and proper aqueous quench. NoTemp->CheckPurity

Figure 3. A decision tree to troubleshoot common problems in this compound synthesis.

References

Technical Support Center: LC-MS/MS Method Optimization for Ethyl 4-isocyanatobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS method optimization for ethyl 4-isocyanatobenzoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its derivatives challenging to analyze by LC-MS/MS?

This compound and its derivatives are highly reactive compounds due to the isocyanate (-NCO) functional group. This reactivity poses several challenges:

  • Instability in Solution: Isocyanates readily react with nucleophiles such as water, alcohols, and amines present in sample matrices and LC mobile phases. This can lead to the degradation of the analyte before it can be detected.[1]

  • Derivatization Requirement: To stabilize the isocyanate group and improve chromatographic performance, derivatization is often necessary.[1][2] This adds an extra step to the sample preparation process.

  • Potential for Adsorption: The reactive nature of isocyanates can lead to their adsorption onto surfaces of vials, tubing, and the column, resulting in poor peak shape and recovery.

Q2: What are the common derivatization strategies for isocyanates like this compound?

The most common strategy is to react the isocyanate with a primary or secondary amine to form a stable urea derivative. A common derivatizing agent is di-n-butylamine (DBA). This reaction is typically fast and quantitative. The resulting derivative is much more stable and amenable to LC-MS/MS analysis.[3]

Experimental Protocols

Protocol 1: Derivatization of this compound with Di-n-butylamine (DBA)

Objective: To stabilize this compound for LC-MS/MS analysis by converting it to a stable urea derivative.

Materials:

  • This compound solution in a dry aprotic solvent (e.g., acetonitrile or toluene).

  • Di-n-butylamine (DBA) solution (e.g., 1 mg/mL in a dry aprotic solvent).

  • Quenching solution (e.g., a solution containing a primary amine like butylamine).

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • Formic acid.

Procedure:

  • To 100 µL of the this compound solution, add 100 µL of the DBA solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add 50 µL of the quenching solution to react with any excess DBA.

  • Vortex for another 30 seconds.

  • Dilute the sample to the desired concentration with the initial mobile phase for LC-MS/MS analysis.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[4]
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[4]
Secondary Interactions with Column Add a small amount of a competing base, like triethylamine, to the mobile phase if not using mass spectrometry. For MS, ensure proper pH control with volatile additives like formic acid or ammonium formate.[5]
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[4]
Guide 2: Low Sensitivity or No Signal
Potential Cause Recommended Solution
Analyte Degradation Ensure complete and successful derivatization. Use fresh, dry solvents for sample and standard preparation.
Ion Suppression/Enhancement (Matrix Effects) Perform a matrix effect study by comparing the signal of the analyte in a clean solvent versus a matrix extract. If significant matrix effects are observed, improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6]
Suboptimal MS/MS Parameters Infuse a standard solution of the derivatized analyte into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition.
Incorrect Mobile Phase pH Adjust the mobile phase pH with formic acid or ammonium hydroxide to ensure the analyte is in its most readily ionizable form.[5]
Contaminated Ion Source Clean the ion source according to the manufacturer's instructions.[7]
Guide 3: High Background Noise
Potential Cause Recommended Solution
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare mobile phases fresh daily and filter them.[8]
Contaminated LC System Flush the entire LC system with a mixture of solvents, such as isopropanol/water, to remove contaminants.[8]
Carryover from Previous Injections Implement a robust needle and injection port wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover.[7]
Leaks in the System Check for any leaks in the LC system, as this can introduce air and contaminants.

Quantitative Data

Table 1: Proposed LC-MS/MS Parameters for the DBA Derivative of this compound
Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z of the protonated DBA derivative
Product Ion (Q3) - Quantifier m/z of a stable fragment ion
Product Ion (Q3) - Qualifier m/z of a second stable fragment ion
Collision Energy To be optimized via infusion
Declustering Potential To be optimized via infusion

Note: The exact m/z values for the precursor and product ions will depend on the specific derivative formed.

Visualizations

experimental_workflow Experimental Workflow for this compound Derivative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Containing This compound derivatization Derivatization with DBA sample->derivatization cleanup Sample Cleanup (SPE or LLE) derivatization->cleanup lc_separation LC Separation cleanup->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification Acquire Data reporting Reporting quantification->reporting

Caption: A flowchart of the experimental workflow.

troubleshooting_workflow Troubleshooting Decision Tree for Poor Peak Shape start Poor Peak Shape Observed q1 Is the issue affecting all peaks or specific peaks? start->q1 all_peaks Issue affects all peaks q1->all_peaks All specific_peaks Issue affects specific peaks q1->specific_peaks Specific check_system Check for system-wide issues: - Extra-column volume - Column contamination - Mobile phase issues all_peaks->check_system check_analyte Investigate analyte-specific issues: - Secondary interactions - Co-elution with interfering peak - Inappropriate injection solvent specific_peaks->check_analyte solution1 Optimize connections, flush/replace column, prepare fresh mobile phase check_system->solution1 solution2 Adjust mobile phase pH, modify gradient, match injection solvent to mobile phase check_analyte->solution2

Caption: A decision tree for troubleshooting poor peak shape.

References

Addressing quantification issues in Ethyl 4-isocyanatobenzoate labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-isocyanatobenzoate labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing quantification issues and other challenges encountered during the labeling of proteins and peptides with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for the covalent labeling of primary amine groups (-NH₂) in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. The isocyanate group (-N=C=O) reacts with the amine to form a stable urea linkage. This labeling is often employed to introduce a tag for quantification, purification, or detection of proteins and peptides.

Q2: What are the main challenges in quantifying proteins labeled with this compound?

The primary challenges include incomplete labeling, the occurrence of side reactions, difficulties in removing unreacted labeling reagent, and the potential for the label to affect the ionization efficiency of the peptide in mass spectrometry. Incomplete labeling can lead to an underestimation of the protein amount, while side reactions can create a heterogeneous product mixture that complicates data analysis.

Q3: How can I confirm that my protein has been successfully labeled?

Successful labeling can be confirmed using several methods. Mass spectrometry (MS) is a common technique to detect the mass shift corresponding to the addition of the this compound label (molecular weight: 191.18 g/mol ) to the protein or its constituent peptides. UV-Vis spectroscopy can also be used, as the introduced benzoate group will alter the UV absorbance profile of the protein.

Q4: What is the optimal pH for the labeling reaction?

The labeling reaction with isocyanates generally proceeds efficiently at a slightly alkaline pH, typically between 7.5 and 8.5. At this pH, the primary amine groups are sufficiently deprotonated and nucleophilic to react with the isocyanate. However, it's important to note that the rate of hydrolysis of the isocyanate also increases with pH. Therefore, a balance must be struck to achieve efficient labeling while minimizing hydrolysis of the reagent.

Q5: How can I remove excess, unreacted this compound after the labeling reaction?

Excess reagent can be removed using size-exclusion chromatography (SEC) for proteins or reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides.[1][2][3][4] Dialysis can also be an effective method for removing small molecules like the labeling reagent from protein samples.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Symptom: Mass spectrometry or other analytical methods show a low degree of labeling on your protein or peptide.

Potential Cause Troubleshooting Recommendation
Suboptimal pH Ensure the reaction buffer pH is between 7.5 and 8.5. A lower pH can result in protonated amines that are poor nucleophiles, while a much higher pH can accelerate the hydrolysis of the isocyanate reagent.
Hydrolysis of Reagent Prepare the this compound solution in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before adding it to the aqueous reaction buffer. Minimize the time the reagent is in the aqueous buffer before reacting with the protein.
Insufficient Molar Ratio Increase the molar excess of this compound to the protein/peptide. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized depending on the concentration and reactivity of your biomolecule.[5]
Presence of Primary Amine Contaminants Ensure that your protein solution is free from other primary amine-containing molecules (e.g., Tris buffer, ammonium salts) that can compete with your target for the labeling reagent. Use a buffer such as phosphate-buffered saline (PBS) or borate buffer.
Steric Hindrance The primary amines on your protein may be sterically inaccessible. Consider performing the labeling reaction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) to expose more labeling sites. This is only suitable if the protein does not need to retain its native conformation for downstream applications.
Issue 2: Poor Recovery of Labeled Protein/Peptide

Symptom: Significant loss of sample during the purification step after labeling.

Potential Cause Troubleshooting Recommendation
Precipitation of Labeled Protein The addition of the hydrophobic this compound label can decrease the solubility of some proteins. Try to perform the labeling and purification steps at a lower protein concentration. You can also screen different buffer additives (e.g., non-ionic detergents, glycerol) to improve solubility.
Non-specific Binding to Purification Resin The increased hydrophobicity of the labeled protein can lead to non-specific binding to chromatography resins. For size-exclusion chromatography, ensure the column is well-equilibrated with a suitable buffer. For reversed-phase HPLC, you may need to optimize the gradient and the organic solvent to ensure efficient elution.
Aggregation Over-labeling can sometimes lead to protein aggregation. Try reducing the molar ratio of the labeling reagent to the protein. Analyze your sample by size-exclusion chromatography to check for the presence of aggregates.[3]
Issue 3: Inconsistent Quantification Results

Symptom: High variability in the quantification of the labeled protein or peptide between replicates.

Potential Cause Troubleshooting Recommendation
Incomplete Reaction Ensure the labeling reaction is allowed to proceed to completion. An incubation time of 1-2 hours at room temperature is a typical starting point, but this may require optimization. Quench the reaction with a primary amine-containing reagent (e.g., Tris or glycine) to stop the reaction at a defined time point.
Instability of the Labeled Product While the urea bond formed is generally stable, the ethyl ester of the label could be susceptible to hydrolysis under certain pH and temperature conditions during sample processing or storage. It is advisable to store labeled samples at -80°C and in a buffer with a neutral pH.
Variable Ionization in Mass Spectrometry The labeling tag can alter the ionization efficiency of peptides in the mass spectrometer. The use of a stable isotope-labeled internal standard, where a heavy isotope version of the labeled peptide is spiked into the sample, is highly recommended for accurate quantification. This internal standard will co-elute and have similar ionization properties, allowing for ratiometric and more precise quantification.[6]
Side Reactions The isocyanate group can potentially react with other nucleophilic residues on the protein, such as the hydroxyl groups of serine, threonine, or tyrosine, or the sulfhydryl group of cysteine, especially at higher pH. These side reactions can lead to a heterogeneous product and interfere with quantification. Using a moderate pH (7.5-8.5) can favor the reaction with the more nucleophilic primary amines.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate buffer, pH 8.0. The buffer should not contain any primary amines.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a final concentration of 50 mM Tris-HCl or glycine to the reaction mixture to quench any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer (e.g., PBS).[1][3]

Protocol 2: Purification of Labeled Peptides by Reversed-Phase HPLC
  • Sample Preparation:

    • After the labeling reaction and quenching, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used for peptide separations.[2][4]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the labeled peptide.

    • Detection: Monitor the elution of the peptides by UV absorbance at 214 nm and 280 nm. The labeled peptide should have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the label.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the labeled peptide peak.

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer (pH 8.0) reaction Incubate Protein with Labeling Reagent (1-2h, RT) protein_prep->reaction reagent_prep Prepare Ethyl 4-isocyanatobenzoate in DMSO reagent_prep->reaction quench Quench with Tris or Glycine reaction->quench purify Remove Excess Reagent (SEC or RP-HPLC) quench->purify analyze Quantification by LC-MS/MS purify->analyze

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic start Low Labeling Efficiency check_ph Is pH 7.5 - 8.5? start->check_ph check_reagent Was reagent freshly prepared in anhydrous solvent? check_ph->check_reagent Yes adjust_ph Adjust pH and repeat check_ph->adjust_ph No check_ratio Is molar ratio sufficient? check_reagent->check_ratio Yes prep_reagent Prepare fresh reagent and repeat check_reagent->prep_reagent No check_buffer Is buffer amine-free? check_ratio->check_buffer Yes increase_ratio Increase molar ratio and repeat check_ratio->increase_ratio No result_good Labeling Optimized check_buffer->result_good Yes change_buffer Change to amine-free buffer and repeat check_buffer->change_buffer No adjust_ph->start prep_reagent->start increase_ratio->start change_buffer->start

Caption: Troubleshooting logic for low labeling efficiency.

References

Validation & Comparative

Validation of analytical method using Ethyl 4-isocyanatobenzoate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is crucial in a multitude of analytical applications. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is often hindered by their poor UV absorption and/or fluorescence characteristics. Chemical derivatization addresses this challenge by introducing a chromophoric or fluorophoric tag to the amine analyte, thereby enhancing its detectability.

This guide provides a comparative overview of analytical methods for amine quantification using derivatization. While the focus is on providing a comparison with methods utilizing Ethyl 4-isocyanatobenzoate, a comprehensive search of publicly available scientific literature did not yield detailed validation data for an analytical method employing this specific reagent. Therefore, this guide will focus on two widely used and well-documented alternative derivatization agents: Dansyl Chloride and o-Phthalaldehyde (OPA) .

Performance Comparison of Derivatization Agents

The selection of a suitable derivatization reagent is critical and depends on the specific analytical requirements, including the nature of the amine (primary or secondary), desired sensitivity, and the available detection instrumentation. The following table summarizes the key performance characteristics of Dansyl Chloride and OPA based on published data.

ParameterDansyl Chlorideo-Phthalaldehyde (OPA)
Target Amines Primary and Secondary AminesPrimary Amines
Detection Method UV, Fluorescence, Mass SpectrometryFluorescence
Linearity (R²)¹ > 0.99> 0.99
Limit of Detection (LOD)² pmol to fmol rangepmol to fmol range
Limit of Quantification (LOQ)² pmol to fmol rangepmol to fmol range
Derivative Stability Generally stableCan be less stable, requires prompt analysis or stabilization
Reaction Conditions Alkaline (pH ~9-10), may require heatingAlkaline (pH ~9.5-10.5), rapid reaction at room temperature

¹ Linearity can vary depending on the specific analyte and chromatographic conditions. ² LOD and LOQ are highly dependent on the analyte, instrumentation, and specific method parameters.

Experimental Protocols

Dansyl Chloride Derivatization for HPLC Analysis

This protocol outlines a general procedure for the derivatization of primary and secondary amines using Dansyl Chloride followed by HPLC analysis.

Reagents:

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)

  • Quenching solution (e.g., 2% (v/v) formic acid or methylamine hydrochloride solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Amine standard solutions

Procedure:

  • Sample Preparation: Prepare the amine-containing sample and standard solutions in a suitable solvent.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample or standard solution with 200 µL of sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).

  • Quenching:

    • After incubation, add 100 µL of the quenching solution to stop the reaction by consuming excess Dansyl Chloride.

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume into the HPLC system.

    • HPLC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with or without a buffer like acetate or phosphate).

      • Flow Rate: 1.0 mL/min

      • Detection: UV detector at a specified wavelength (e.g., 254 nm) or a fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm).

Experimental Workflow for Dansyl Chloride Derivatization

cluster_prep Preparation cluster_reaction Derivatization cluster_post_reaction Post-Reaction cluster_analysis Analysis Sample Sample/Standard Solution Mix Mix Sample, Buffer, and Dansyl-Cl Sample->Mix Buffer Sodium Bicarbonate Buffer Buffer->Mix DansylCl Dansyl Chloride Solution DansylCl->Mix Incubate Incubate (e.g., 60°C) Mix->Incubate Quench Add Quenching Solution Incubate->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC-UV/FLD Analysis Filter->HPLC

Caption: Workflow for amine derivatization using Dansyl Chloride.

o-Phthalaldehyde (OPA) Derivatization for HPLC Analysis

This protocol describes a general procedure for the derivatization of primary amines using OPA followed by HPLC with fluorescence detection.

Reagents:

  • OPA reagent solution (containing OPA, a thiol like 2-mercaptoethanol or 3-mercaptopropionic acid, in a borate buffer)

  • Borate buffer (e.g., 0.4 M, pH 10.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Amine standard solutions

Procedure:

  • Sample Preparation: Prepare the amine-containing sample and standard solutions in a suitable solvent.

  • Derivatization Reaction:

    • The derivatization is often performed in the autosampler of the HPLC system just before injection due to the potential instability of the derivatives.

    • A typical autosampler program would involve mixing the sample, OPA reagent, and borate buffer in specific ratios. For example, 50 µL of sample/standard, 50 µL of OPA reagent, and 400 µL of borate buffer.

    • The reaction is rapid and typically complete within a few minutes at room temperature.

  • HPLC Analysis:

    • The reaction mixture is directly injected into the HPLC system.

    • HPLC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer (e.g., sodium acetate or phosphate buffer).

      • Flow Rate: 1.0 mL/min

      • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).

Experimental Workflow for OPA Derivatization

cluster_prep Reagents cluster_reaction Automated Derivatization cluster_analysis Analysis Sample Sample/Standard Solution Autosampler Mix in Autosampler Sample->Autosampler OPAReagent OPA Reagent Solution OPAReagent->Autosampler Buffer Borate Buffer Buffer->Autosampler HPLC HPLC-FLD Analysis Autosampler->HPLC Direct Injection

Caption: Workflow for amine derivatization using OPA.

Comparative study of Ethyl 4-isocyanatobenzoate and phenyl isothiocyanate (PITC) for amino acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a critical analytical task. The primary method for this analysis involves derivatization of the amino acids prior to chromatographic separation and detection. This guide provides a comparative overview of two derivatizing agents: the well-established Phenyl isothiocyanate (PITC) and Ethyl 4-isocyanatobenzoate.

Performance Comparison

The selection of a derivatizing agent is crucial and depends on factors such as reaction efficiency, derivative stability, and detection sensitivity. Below is a summary of the performance characteristics of PITC and a theoretical consideration for this compound, as direct comparative studies are not extensively available in current literature. PITC is widely documented for its role in Edman degradation, a method for sequencing amino acids from the N-terminus of peptides and proteins. Its reaction with the primary or secondary amine of the amino acid forms a phenylthiocarbamyl (PTC) derivative, which can be detected by UV absorbance.

FeaturePhenyl isothiocyanate (PITC)This compound
Reaction Product Phenylthiocarbamyl (PTC) amino acidEthyl 4-(3-substituted-ureido)benzoate
Reaction Time Approximately 20-30 minutesEstimated 10-20 minutes
Reaction pH Alkaline (pH > 8)Alkaline (pH > 8)
Derivative Stability Good, stable for HPLC analysisPredicted to be stable
Detection Method UV Absorbance (typically at 254 nm)UV Absorbance (estimated around 254 nm)
Sensitivity Picomole rangePicomole range (predicted)

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following sections outline the established protocol for PITC derivatization and a projected protocol for this compound based on general isocyanate chemistry.

Phenyl isothiocyanate (PITC) Derivatization Protocol

This protocol is adapted from the well-established Edman degradation chemistry.

1. Sample Preparation:

  • Hydrolyze protein or peptide samples to release free amino acids (e.g., 6 M HCl at 110°C for 24 hours).

  • Thoroughly dry the amino acid hydrolysate under vacuum to remove any residual acid and water.

2. Derivatization:

  • Dissolve the dried amino acid sample in a coupling buffer (e.g., a mixture of ethanol, water, and triethylamine).

  • Add a solution of PITC in an organic solvent (e.g., ethanol).

  • Incubate the reaction mixture at room temperature for approximately 20-30 minutes.

  • Dry the sample under vacuum to remove excess reagents and solvent.

3. Analysis:

  • Reconstitute the dried PTC-amino acid derivatives in a suitable solvent for HPLC analysis.

  • Inject the sample into a reverse-phase HPLC system.

  • Detect the PTC-amino acid derivatives by UV absorbance at 254 nm.

Projected this compound Derivatization Protocol

This projected protocol is based on the known reactivity of isocyanates with amines.

1. Sample Preparation:

  • Prepare the amino acid sample as described for the PITC protocol (hydrolysis and drying).

2. Derivatization:

  • Dissolve the dried amino acid sample in an alkaline buffer (e.g., sodium borate buffer, pH 9.0).

  • Add a solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • Incubate the reaction mixture at room temperature for an estimated 10-20 minutes.

  • Quench the reaction by adding a primary or secondary amine (e.g., glycine) to consume any excess isocyanate.

3. Analysis:

  • Acidify the reaction mixture to stabilize the urea derivatives.

  • Directly inject the sample into a reverse-phase HPLC system for analysis.

  • Detect the resulting urea derivatives by UV absorbance.

Visualizing the Workflow

To better understand the logical flow of amino acid analysis using these derivatizing agents, the following diagrams illustrate the key steps.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Protein_Sample->Hydrolysis Amino_Acids Free Amino Acid Mixture Hydrolysis->Amino_Acids Drying Vacuum Drying Amino_Acids->Drying Dried_Sample Dried Amino Acid Sample Drying->Dried_Sample Dried_Sample2 Dried Amino Acid Sample Reconstitution Reconstitution in Buffer Dried_Sample2->Reconstitution Add_Reagent Add Derivatizing Agent (PITC or this compound) Reconstitution->Add_Reagent Incubation Incubation Add_Reagent->Incubation Derivatized_Sample Derivatized Amino Acids Incubation->Derivatized_Sample Derivatized_Sample2 Derivatized Amino Acids HPLC Reverse-Phase HPLC Derivatized_Sample2->HPLC UV_Detection UV Detection HPLC->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: General workflow for amino acid analysis by pre-column derivatization.

cluster_pitc PITC Derivatization cluster_eib This compound Derivatization Amino_Acid_PITC Amino Acid PTC_Amino_Acid PTC-Amino Acid Derivative Amino_Acid_PITC->PTC_Amino_Acid + PITC (Alkaline pH) PITC Phenyl isothiocyanate (PITC) Amino_Acid_EIB Amino Acid Urea_Derivative Urea-Amino Acid Derivative Amino_Acid_EIB->Urea_Derivative + this compound (Alkaline pH) EIB This compound

Caption: Comparison of derivatization reactions for PITC and this compound.

Performance comparison of Ethyl 4-isocyanatobenzoate vs. fluorescein isothiocyanate (FITC) for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and conjugation, the choice of a labeling reagent is a critical decision that dictates the sensitivity, stability, and success of downstream applications. This guide provides a comprehensive performance comparison between a classic fluorescent workhorse, Fluorescein Isothiocyanate (FITC), and a less conventional but potentially advantageous alternative, Ethyl 4-isocyanatobenzoate.

This objective comparison, supported by experimental data and detailed methodologies, will aid in the selection of the optimal reagent for specific research needs, from routine protein tracking to the development of sophisticated bioconjugates. While FITC is a well-characterized fluorescent dye, this compound represents a class of amine-reactive compounds that form a different, potentially more stable linkage.

Performance at a Glance: A Quantitative Comparison

The following table summarizes the key performance metrics of this compound and FITC for protein labeling. Data for FITC is well-established in the literature, while the performance of this compound is inferred from the general chemistry of isocyanates and their reaction with proteins.

Performance MetricThis compoundFluorescein Isothiocyanate (FITC)
Reactive Group Isocyanate (-N=C=O)Isothiocyanate (-N=C=S)
Target Residues Primarily primary amines (e.g., N-terminus, Lysine)Primarily primary amines (e.g., N-terminus, Lysine)
Resulting Bond Urea linkageThiourea linkage
Bond Stability Generally considered more stable than thiourea bondsStable, but can be less stable than urea bonds over time[1]
Labeling pH Neutral to slightly alkaline (pH 7-8.5)Alkaline (pH 8.5-9.5)[2]
Reaction Speed Generally faster than isothiocyanatesSlower than isocyanates
Fluorescent Properties Non-fluorescentFluorescent (Excitation/Emission maxima: ~495 nm / ~520 nm)[3]
Quantum Yield Not applicable~0.92
Photostability Not applicableProne to photobleaching[2]
pH Sensitivity Not applicableFluorescence is pH-sensitive (decreases in acidic conditions)[4][5]
Molecular Weight 191.18 g/mol 389.38 g/mol
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents (e.g., DMSO, DMF)

Delving into the Chemistry: Reaction Pathways

The fundamental difference in the labeling chemistry of this compound and FITC lies in their reactive moieties. Both target primary amines on proteins, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues. However, the resulting covalent bond and its characteristics differ.

cluster_isocyanate This compound Reaction cluster_fitc FITC Reaction Protein_NH2_iso Protein-NH₂ Urea_Linkage Protein-NH-CO-NH-R (Stable Urea Bond) Protein_NH2_iso->Urea_Linkage Reaction Isocyanate This compound (R-N=C=O) Isocyanate->Urea_Linkage Protein_NH2_fitc Protein-NH₂ Thiourea_Linkage Protein-NH-CS-NH-R' (Thiourea Bond) Protein_NH2_fitc->Thiourea_Linkage Reaction FITC FITC (R'-N=C=S) FITC->Thiourea_Linkage

Figure 1. Chemical reactions of protein primary amines with an isocyanate and an isothiocyanate.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible protocols are essential for successful protein labeling. Below are established methods for FITC labeling and a generalized protocol for using isocyanates like this compound, which should be optimized for each specific protein and application.

Protocol 1: Fluorescein Isothiocyanate (FITC) Labeling of Proteins

This protocol is a widely accepted method for labeling proteins with FITC.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5-9.5) to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with FITC.

  • FITC Solution Preparation:

    • Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring. A molar ratio of 10-20 moles of FITC per mole of protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted FITC by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute is the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for FITC).

Protocol 2: General Procedure for Protein Labeling with this compound

This protocol provides a general framework for labeling proteins with isocyanates. Optimization of the molar ratio of the labeling reagent to the protein and reaction conditions is recommended.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.0-8.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a neutral to slightly alkaline pH (e.g., 0.1 M sodium phosphate, pH 7.0-8.5) to a final concentration of 2-10 mg/mL.

  • Isocyanate Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Slowly add the isocyanate solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of the isocyanate is a suggested starting point.

    • Incubate the reaction for 1 hour at room temperature. Monitor the reaction progress if possible, as isocyanate reactions are typically rapid.

  • Purification:

    • Separate the labeled protein from unreacted isocyanate and byproducts using a gel filtration column equilibrated with PBS.

  • Characterization:

    • The degree of labeling can be assessed by methods such as mass spectrometry to determine the mass shift upon modification.

Visualizing the Workflow: From Reagents to Results

The experimental workflow for protein labeling, from initial preparation to final characterization, can be visualized to provide a clear overview of the process.

Start Start Protein_Prep Protein Preparation (Amine-free buffer) Start->Protein_Prep Reagent_Prep Labeling Reagent Preparation (Dissolve in DMSO/DMF) Start->Reagent_Prep Labeling Labeling Reaction (Incubate at RT or 4°C) Protein_Prep->Labeling Reagent_Prep->Labeling Purification Purification (Gel Filtration) Labeling->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

Figure 2. Generalized experimental workflow for protein labeling.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and Fluorescein Isothiocyanate for protein labeling is contingent on the specific experimental goals.

FITC remains a valuable and widely used reagent, particularly when direct visualization via fluorescence is the primary objective. Its well-established protocols and fluorescent properties make it a reliable choice for applications such as immunofluorescence microscopy, flow cytometry, and ELISA. However, researchers must be mindful of its limitations, including photobleaching and pH-sensitive fluorescence, which can impact the quantitative accuracy of some experiments.

This compound , while not a fluorescent label itself, offers the significant advantage of forming a highly stable urea linkage with proteins. This makes it an excellent candidate for applications where the stability of the conjugate is paramount, and the label serves as a handle for other functionalities or as a non-fluorescent tag. Its faster reaction kinetics and ability to react at a more neutral pH range can also be advantageous for sensitive proteins. The absence of inherent fluorescence means that detection would rely on other methods, such as mass spectrometry or the subsequent attachment of a reporter molecule.

Ultimately, for applications demanding robust and stable bioconjugates where fluorescence is not the primary readout, isocyanates like this compound present a compelling alternative to traditional fluorescent dyes. For established fluorescence-based assays, FITC continues to be a cost-effective and practical option, provided its photophysical limitations are taken into account.

References

A Comparative Analysis of the Cross-Reactivity of Ethyl 4-isocyanatobenzoate with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Ethyl 4-isocyanatobenzoate with various nucleophilic functional groups. Understanding this cross-reactivity is crucial for its application in bioconjugation, polymer synthesis, and as a derivatizing agent in drug development and analytical sciences. The isocyanate moiety (-N=C=O) is a highly electrophilic functional group, making it susceptible to nucleophilic attack. The reactivity of this group in this compound is further enhanced by the electron-withdrawing nature of the ethoxycarbonyl group on the phenyl ring.[1][2]

Reactivity with Nucleophilic Functional Groups

The isocyanate group of this compound readily reacts with a variety of nucleophiles. The general order of reactivity is typically primary amines > secondary amines > alcohols ≈ thiols. This reactivity profile is critical when designing experiments involving complex molecules with multiple functional groups.

  • Amines (Primary and Secondary): The reaction of this compound with primary and secondary amines is rapid and typically does not require a catalyst.[3] This reaction results in the formation of stable urea derivatives.[4][5][6] This high reactivity and selectivity make isocyanates excellent reagents for targeting amine groups in biomolecules.

  • Alcohols: Alcohols react with this compound to form carbamate esters, also known as urethanes.[1][7] This reaction is generally slower than the reaction with amines and often requires a catalyst, such as dibutyltin dilaurate (DBTDL), to proceed at a reasonable rate.[3][8]

  • Thiols: Thiols react with this compound to yield thiocarbamates.[1][2][9] The reaction with thiols is often catalyzed by a tertiary amine base.[10][11] In the presence of both hydroxyl and thiol groups, the isocyanate can react preferentially with the thiol group, especially under basic conditions.[11]

  • Water: The reaction with water is an important consideration, as it can be a competing reaction in aqueous environments. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide.[12] The newly formed amine is highly reactive and can subsequently react with another molecule of this compound to form a symmetrical diaryl urea.[12]

The following diagram illustrates the primary reaction pathways of this compound with various nucleophiles.

G cluster_main This compound Cross-Reactivity cluster_reactants Nucleophiles cluster_products Products main This compound (EtOOC-Ph-NCO) urea Urea Derivative main->urea Fast, Uncatalyzed carbamate Carbamate (Urethane) main->carbamate Slower, Catalyzed thiocarbamate Thiocarbamate main->thiocarbamate Base-Catalyzed amine_intermediate Unstable Carbamic Acid main->amine_intermediate Competing Reaction amine Primary/Secondary Amine (R-NHR') amine->urea alcohol Alcohol (R-OH) alcohol->carbamate thiol Thiol (R-SH) thiol->thiocarbamate water Water (H₂O) water->amine_intermediate final_urea Symmetrical Urea co2 CO₂ amine_intermediate->co2 new_amine 4-Aminobenzoate amine_intermediate->new_amine new_amine->final_urea Reacts with another This compound

Figure 1. Reaction pathways of this compound.
Quantitative Reactivity Comparison

The following table summarizes the relative reactivity of various functional groups with isocyanates. The reaction rates are influenced by factors such as steric hindrance, solvent, and the presence of catalysts.

Functional GroupProductRelative ReactivityCatalyst Requirement
Primary Amine UreaVery HighGenerally not required
Secondary Amine UreaHighGenerally not required
Alcohol CarbamateModerateOften required (e.g., DBTDL)
Thiol ThiocarbamateModerateOften required (e.g., tertiary amines)
Water Amine + CO₂Low to ModerateCan be acid or base catalyzed

Experimental Protocols

Protocol 1: General Procedure for Cross-Reactivity Analysis

This protocol describes a general method for assessing the reaction of this compound with a model compound containing a nucleophilic functional group.

Materials:

  • This compound

  • Nucleophile-containing model compound (e.g., benzylamine, benzyl alcohol, benzyl mercaptan)

  • Anhydrous solvent (e.g., acetonitrile, THF, or chloroform)

  • Catalyst (if required, e.g., triethylamine for thiols, DBTDL for alcohols)

  • Quenching agent (e.g., an excess of a primary amine like butylamine)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate vessel, dissolve the nucleophile-containing model compound (1 equivalent) in the same anhydrous solvent.

  • If a catalyst is required, add it to the nucleophile solution (e.g., 0.1 mol% DBTDL for alcohols or 1 equivalent of triethylamine for thiols).

  • Slowly add the nucleophile solution to the stirred solution of this compound at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals.

  • Quench the reaction in the aliquots by adding an excess of a quenching agent.

  • Analyze the quenched aliquots using a suitable analytical method (see Protocol 2) to determine the consumption of reactants and the formation of products.

Protocol 2: Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the reaction and quantify the extent of cross-reactivity.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is used to separate and quantify the reactants and products in the reaction mixture.[13][14]

  • Procedure:

    • Prepare a calibration curve for this compound and the expected product.

    • Inject the quenched reaction aliquots into the HPLC system.

    • Use a suitable stationary phase (e.g., C18 column) and mobile phase.

    • Detect the compounds using a UV detector, as the aromatic rings in both the reactant and products are chromophoric.

    • Quantify the concentration of the remaining this compound and the formed product by comparing the peak areas to the calibration curves.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: FTIR spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak and the appearance of peaks corresponding to the new functional group (urea, carbamate, or thiocarbamate).

  • Procedure:

    • Acquire an initial FTIR spectrum of the this compound solution. The strong, sharp absorbance band for the N=C=O stretch appears around 2250-2280 cm⁻¹.[15]

    • After initiating the reaction, acquire spectra of the reaction mixture at different time points.

    • Monitor the decrease in the intensity of the isocyanate peak.

    • Simultaneously, observe the appearance of new peaks, such as the C=O stretch of the urea (around 1640 cm⁻¹) or carbamate (around 1700 cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the reactants and products, allowing for unambiguous identification and quantification.

  • Procedure:

    • Acquire an initial ¹H NMR spectrum of the starting materials.

    • After the reaction is complete (or at a specific time point), evaporate the solvent from an aliquot and redissolve the residue in a deuterated solvent.

    • Acquire the ¹H and/or ¹³C NMR spectrum of the product mixture.

    • The formation of the product can be confirmed by the appearance of new signals and the disappearance of reactant signals. For example, the formation of a urea or carbamate will result in a new N-H proton signal in the ¹H NMR spectrum.

The following diagram outlines a typical experimental workflow for the cross-reactivity analysis of this compound.

G cluster_workflow Experimental Workflow for Cross-Reactivity Analysis start Start: Prepare Reactant Solutions (Isocyanate and Nucleophile) reaction Initiate Reaction (Mix solutions, add catalyst if needed) start->reaction monitoring Monitor Reaction Progress (Take aliquots at time intervals) reaction->monitoring quench Quench Aliquots (Add excess amine) monitoring->quench analysis Analyze Quenched Aliquots quench->analysis hplc HPLC Analysis (Quantify reactants/products) analysis->hplc Quantitative ftir FTIR Analysis (Monitor functional group changes) analysis->ftir Qualitative/ Semi-quantitative nmr NMR Analysis (Structural confirmation) analysis->nmr Structural data Data Interpretation (Determine reaction rate and selectivity) hplc->data ftir->data nmr->data end End: Conclude Reactivity Profile data->end

Figure 2. Workflow for analyzing cross-reactivity.

References

Evaluating the Stability of Urea Linkages in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the stability of the covalent linkage between a drug molecule and its carrier or functional moiety is a critical determinant of a therapeutic agent's efficacy and safety profile. This guide provides a comprehensive evaluation of the stability of urea linkages, with a particular focus on those formed from aromatic isocyanates such as Ethyl 4-isocyanatobenzoate. By comparing its performance with alternative linkages and providing supporting experimental data, this document aims to equip scientists with the necessary information to make informed decisions in the design of robust and effective drug candidates.

Comparative Stability of Covalent Linkages

The choice of a chemical linker in drug design is a balancing act between ensuring stability in circulation and allowing for cleavage at the target site. The urea bond is a common functional group in medicinal chemistry, valued for its ability to form stable hydrogen bonds with biological targets.[1] However, its stability relative to other common linkages, such as amides and carbamates, is a key consideration.

In general, the stability of these linkages under physiological conditions follows the order: Amide > Urea > Carbamate > Ester . Amide bonds are exceptionally stable, with an estimated half-life of up to 7 years under physiological conditions, and their cleavage typically requires specific enzymatic activity.[2] While more stable than esters, urea and carbamate linkages are more susceptible to both chemical and enzymatic hydrolysis.[2]

Quantitative Stability Data

The following tables summarize the stability of urea and other relevant linkages under various conditions. It is important to note that direct comparative data for the urea linkage of this compound is limited; therefore, data for representative urea-containing compounds and other linkers are presented.

Table 1: pH Stability of Urea and Related Linkages

Linkage TypeCompound/ClasspHTemperature (°C)Half-life / Degradation RateReference
UreaGeneral Urea4-825-60More stable within this pH range; stability decreases with increasing temperature.[3]
UreaAzacitidine (contains a urea-like moiety)7.023>85% degradation within 24 hours[4]
UreaAzacitidine (contains a urea-like moiety)7.04~26% degradation within 24 hours[4]
Acyl HydrazoneDoxorubicin ADC Linker7.0N/A>2.0 hours[5]
Acyl HydrazoneDoxorubicin ADC Linker5.0N/A2.4 minutes[5]

Table 2: Enzymatic Stability of Linkages

Linkage TypeConditionObservationReference
UreaUreaseCatalyzes the hydrolysis of urea to ammonia and carbamate.[6]
AmideProteasesGenerally stable, but can be cleaved by specific proteases.[2]
CarbamateEsterasesCan be susceptible to enzymatic hydrolysis by esterases.[7]
Dipeptide LinkerCathepsin BCleaved by lysosomal proteases like Cathepsin B.[8]

Experimental Protocols for Stability Assessment

To evaluate the stability of a urea linkage, such as the one formed by this compound, a series of well-defined experimental protocols are necessary. These assays are designed to assess stability under conditions that mimic physiological environments.

Protocol 1: Chemical Stability in Aqueous Buffers

This protocol assesses the hydrolytic stability of the urea linkage at different pH values.

1. Materials:

  • Test compound (e.g., a molecule containing the urea linkage from this compound)
  • Phosphate buffer (pH 4.0, 7.4, and 9.0)
  • Acetonitrile or other suitable organic solvent
  • High-performance liquid chromatography (HPLC) system with UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.
  • C18 reverse-phase HPLC column.

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
  • Dilute the stock solution into the different pH buffers to a final concentration of 10-100 µM.
  • Incubate the solutions at a constant temperature, typically 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
  • Quench the reaction by adding an equal volume of cold acetonitrile.
  • Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.
  • Determine the degradation rate constant (k) and the half-life (t½) of the compound at each pH.

Protocol 2: Plasma Stability Assay

This protocol evaluates the stability of the urea linkage in the presence of plasma enzymes.

1. Materials:

  • Test compound
  • Freshly collected plasma (e.g., human, mouse, or rat)
  • Phosphate-buffered saline (PBS)
  • Acetonitrile with an internal standard
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound.
  • Incubate the test compound at a final concentration of 1-10 µM in plasma at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma sample.
  • Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.
  • Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Determine the half-life of the compound in plasma.

Protocol 3: Enzymatic Stability Assay

This protocol assesses the stability of the urea linkage in the presence of specific enzymes.

1. Materials:

  • Test compound
  • Specific enzymes (e.g., porcine liver esterase, trypsin, chymotrypsin)
  • Appropriate buffer for each enzyme
  • LC-MS/MS system

2. Procedure:

  • Prepare a solution of the test compound in the appropriate enzyme buffer.
  • Initiate the reaction by adding the enzyme to the solution.
  • Incubate the reaction mixture at 37°C.
  • At various time points, withdraw an aliquot and quench the reaction (e.g., by adding a strong acid or organic solvent).
  • Analyze the samples by LC-MS/MS to quantify the parent compound.

3. Data Analysis:

  • Determine the rate of degradation of the compound in the presence of each enzyme.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflow for evaluating urea linkage stability and a hypothetical signaling pathway where a urea-linked drug might be involved.

experimental_workflow cluster_synthesis Compound Synthesis cluster_stability Stability Assessment cluster_analysis Analytical Quantification cluster_data Data Analysis synthesis Synthesize Urea-Linked Compound chem_stability Chemical Stability (pH 4, 7.4, 9) synthesis->chem_stability plasma_stability Plasma Stability (Human, Mouse) synthesis->plasma_stability enz_stability Enzymatic Stability (Esterases, Proteases) synthesis->enz_stability hplc HPLC-UV chem_stability->hplc lcms LC-MS/MS plasma_stability->lcms enz_stability->lcms data_analysis Determine Half-life & Degradation Rate hplc->data_analysis lcms->data_analysis

Caption: Workflow for evaluating the stability of a urea linkage.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Signal drug Urea-Linked Inhibitor kinase_b Kinase B drug->kinase_b kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (Cell Proliferation) transcription_factor->gene_expression cellular_response Inhibition of Cell Proliferation gene_expression->cellular_response

Caption: Inhibition of a signaling pathway by a urea-linked drug.

Conclusion

The stability of a urea linkage, such as that formed from this compound, is a critical parameter in drug design and development. While generally more stable than ester linkages, urea bonds are susceptible to hydrolysis, particularly outside of the optimal pH range of 4-8, and can be cleaved by certain enzymes.[3] For drug development professionals, a thorough evaluation of the stability of any novel urea-linked compound is paramount. The experimental protocols and comparative data presented in this guide provide a framework for conducting such an evaluation, enabling the selection of linkers with the optimal balance of stability and controlled release for the development of safe and effective therapeutics.

References

A comparative analysis of derivatization agents for amine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Derivatization Agents for Amine Quantification

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amines is a cornerstone of research in pharmaceuticals, biochemistry, and environmental analysis. However, the inherent properties of many amines—such as high polarity and the lack of a native chromophore or fluorophore—present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC).[1][2][3] Chemical derivatization overcomes these hurdles by modifying the analyte to enhance its detectability and improve chromatographic separation.[2][4][5]

This guide offers a comparative analysis of leading derivatization agents, providing the supporting data and detailed methodologies necessary for informed selection.

Performance Comparison of Key Derivatization Agents

The ideal derivatization agent depends on several factors, including the nature of the amine (primary or secondary), required sensitivity, derivative stability, and available instrumentation.[2] The following table summarizes the performance of several widely used agents to facilitate selection.

Agent Abbreviation Reactive Amine Types Reaction Time Derivative Stability Common Detection Key Advantages Key Disadvantages
9-Fluorenylmethylchloroformate FMOC-ClPrimary & Secondary[1][6]~1-40 min[7]Highly Stable[1][6]Fluorescence, UVReacts with both primary and secondary amines; forms stable derivatives.[1][6]Reagent can interfere with analysis; may require excess reagent removal.[6]
Dansyl Chloride Dns-ClPrimary & Secondary[8][9]~30-120 min[9][10]Stable[11]Fluorescence, UVWell-established method; stable derivatives.[8][11]Longer reaction times; reagent itself is fluorescent, requiring removal.[9]
o-Phthalaldehyde OPAPrimary only[12][13]< 2 min[9][12]Unstable[12][14][15]FluorescenceVery rapid reaction; high sensitivity.[12][14]Only reacts with primary amines; derivatives are unstable and require immediate analysis.[12][13][14]
Fluorescamine Primary only[16][17][18]Very Fast (< 1 sec)Stable[17]FluorescenceExtremely rapid reaction; reagent is non-fluorescent.[17][18]Only reacts with primary amines; reagent hydrolyzes rapidly in aqueous solutions.[17]
AccQ-Tag™ (AQC) AQCPrimary & Secondary[19]~10 min[20]Highly Stable[20]Fluorescence, UVForms highly stable derivatives with both amine types; good for automation.[19][20]Part of a proprietary system; may be more costly.[21]
Marfey's Reagent PrimaryVariesStableUVChiral reagent, allows for the separation of amino acid enantiomers.[22][23][24]Primarily used for chiral analysis, which may not be necessary for all applications.[23]

Detailed Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate results. Below are representative methodologies for three common derivatization agents.

Protocol 1: Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl)

This protocol is suitable for the analysis of primary and secondary amines by HPLC with fluorescence detection.[6]

Reagents:

  • Borate Buffer: 0.1 M, pH 8.0

  • FMOC-Cl Reagent: 5 mM in anhydrous acetone or acetonitrile. Prepare fresh daily.

  • Quenching Solution: 0.1 M glycine or amantadine in water.

  • Extraction Solvent: Dichloromethane or ethyl acetate.

Procedure:

  • To 100 µL of the amine-containing sample (or standard), add 100 µL of borate buffer. Vortex briefly.

  • Add 200 µL of the FMOC-Cl reagent. Vortex immediately for 30-60 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of the quenching solution to react with excess FMOC-Cl. Vortex for 30 seconds.

  • Acidify the solution with 100 µL of 0.1 M HCl.

  • Extract the FMOC-amine derivatives by adding 500 µL of extraction solvent and vortexing vigorously for 1 minute.

  • Centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

This protocol is designed for the rapid analysis of primary amines and is particularly well-suited for automated pre-column derivatization systems.[12]

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2-10.4.[13][25]

  • Thiol Reagent: 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (2-ME).[12]

  • OPA Reagent Solution: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 9 mL of the borate buffer and 50 µL of the thiol reagent.[12] This solution is light-sensitive and should be prepared fresh and protected from light.

Procedure:

  • In the autosampler vial or reaction tube, mix 50 µL of the amine-containing sample with 50 µL of the OPA reagent solution.

  • Mix thoroughly by aspiration or brief vortexing.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.[9][12]

  • Immediately inject a suitable aliquot onto the HPLC system. The derivatives are unstable, so analysis must be performed without delay.[12][14]

Protocol 3: Derivatization with Dansyl Chloride (Dns-Cl)

This is a robust, traditional method for derivatizing primary and secondary amines.

Reagents:

  • Sodium Bicarbonate Buffer: 100 mM, pH 9.5-11.[8][26]

  • Dansyl Chloride Solution: 2-5 mg/mL in anhydrous acetone. Prepare fresh.[26]

  • Quenching Solution: 1-2% ammonia or methylamine solution in water.[26]

Procedure:

  • To 100 µL of the sample, add 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution and vortex.

  • Incubate the mixture in a water bath at 60°C for 45-60 minutes in the dark.[8][26]

  • Cool the reaction mixture to room temperature.

  • Add 50 µL of the quenching solution to remove excess dansyl chloride and incubate for an additional 15 minutes.

  • Evaporate the acetone from the mixture under a stream of nitrogen.

  • The aqueous solution can be directly injected, or an extraction can be performed if cleanup is necessary.

Visualized Workflows and Mechanisms

To clarify the relationships and processes involved in amine derivatization, the following diagrams are provided.

G General Pre-Column Derivatization Workflow cluster_sample Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma, Urine) Extract Extraction/ Cleanup Sample->Extract Mix Mix with Reagent & Buffer Extract->Mix React Incubate (Heat/Time) Mix->React Quench Quench/ Stop Reaction React->Quench HPLC HPLC Separation Quench->HPLC Detect Detection (UV/Fluorescence) HPLC->Detect Quant Data Analysis/ Quantification Detect->Quant G FMOC-Cl Reaction with a Primary Amine Amine R-NH₂ (Primary Amine) Conditions + Base (e.g., Borate Buffer) - HCl FMOC FMOC-Cl (Derivatizing Agent) Product FMOC-NH-R (Stable, Fluorescent Derivative) Conditions->Product G OPA Reaction with a Primary Amine Amine R-NH₂ (Primary Amine) Conditions + pH 9-10 - H₂O OPA OPA Thiol R'-SH (Thiol) Product Isoindole Derivative (Fluorescent, Unstable) Conditions->Product

References

Method validation for the quantification of isocyanates using derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isocyanates is critical across various fields, from occupational safety and environmental monitoring to the quality control of polyurethane-based products. Due to their high reactivity, direct analysis of isocyanates is challenging. Derivatization, the process of converting the analyte into a more stable and easily detectable compound, is the cornerstone of reliable isocyanate quantification. This guide provides an objective comparison of three commonly used derivatizing agents: Tryptamine, Dibutylamine (DBA), and 1-(2-Methoxyphenyl)piperazine (MPP), supported by experimental data and detailed protocols.

Comparison of Derivatizing Agents

The choice of derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of the analytical method. The following table summarizes the key quantitative parameters for tryptamine, DBA, and MPP based on published studies.

Derivatizing AgentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (RSD)Reference
Tryptamine HPLC-Fluorescence< 1 ng of TRYP-MINot explicitly statedNot explicitly statedNot explicitly stated[1]
HPLC-AmperometryComparable to MPP-MINot explicitly statedNot explicitly statedNot explicitly stated[1]
Dibutylamine (DBA) LC-UV0.5–0.8 µg/m³ for a 15 L air sampleNot explicitly statedNot explicitly stated1.1% - 5.0%[2]
LC-MS/MSInstrumental LOD: ~20 nmol/LNot explicitly stated77.9% - 125%<16% (MS), <9% (MS/MS)[3][4]
1-(2-Methoxyphenyl)piperazine (MPP) HPLC-UV/ECNot explicitly statedNot explicitly stated>95%<10%[5][6]
Packed Capillary LC-UV12–23 ng/m³ (as total NCO groups)0.05 - 0.26 µM92.3% - 97.8%2.0% - 29.0%[5][7]

Key Observations:

  • Tryptamine offers exceptional sensitivity when coupled with fluorescence detection, making it suitable for trace-level analysis.[1]

  • Dibutylamine (DBA) is a robust and versatile reagent applicable to both LC-UV and highly sensitive LC-MS/MS methods for a wide range of isocyanates.[2][8] The ASSET™ EZ4-NCO dry sampler, which utilizes DBA, provides a convenient and stable sampling solution.[3]

  • 1-(2-Methoxyphenyl)piperazine (MPP) is a widely used reagent with well-established methods and good recovery rates.[5] It can be used with various detection techniques, including UV and electrochemical detection.[6]

Experimental Workflow

The general workflow for isocyanate quantification using derivatization involves sample collection, derivatization, sample preparation, and instrumental analysis. The following diagram illustrates this process.

G General Workflow for Isocyanate Quantification cluster_sampling Sample Collection cluster_derivatization Derivatization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sampling_air Air Sampling (Impinger/Filter) derivatization Reaction with Derivatizing Agent (Tryptamine, DBA, or MPP) sampling_air->derivatization sampling_matrix Matrix Sampling (e.g., foam, soil) sampling_matrix->derivatization extraction Solvent Extraction derivatization->extraction concentration Evaporation & Reconstitution extraction->concentration cleanup Solid Phase Extraction (SPE) (if necessary) concentration->cleanup hplc HPLC / UPLC cleanup->hplc detection Detection (UV, Fluorescence, MS, MS/MS) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: General workflow for isocyanate quantification using derivatization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the derivatization of isocyanates using tryptamine, dibutylamine, and 1-(2-methoxyphenyl)piperazine.

Tryptamine Derivatization Protocol

This protocol is based on methods utilizing tryptamine for the analysis of airborne isocyanates.

1. Reagents and Materials:

  • Tryptamine solution (e.g., in a suitable solvent like toluene or dimethyl sulfoxide)

  • Impinger or filter for air sampling

  • HPLC-grade solvents (acetonitrile, water)

  • Formic acid (for mobile phase)

  • Isocyanate standards

2. Sample Collection and Derivatization:

  • For air sampling, draw a known volume of air through an impinger containing the tryptamine solution or through a filter impregnated with tryptamine.

  • The derivatization reaction occurs during sampling, forming stable urea derivatives.

3. Sample Preparation:

  • If using an impinger, transfer the solution to a suitable vial.

  • If using a filter, extract the derivatives with a suitable solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.

4. HPLC-Fluorescence Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Fluorescence Detection: Excitation wavelength (λex) around 280 nm and emission wavelength (λem) around 360 nm.[1]

Dibutylamine (DBA) Derivatization Protocol

This protocol is adapted from methods using DBA for the analysis of isocyanates in various matrices.[2][9]

1. Reagents and Materials:

  • Dibutylamine (DBA) solution (e.g., 0.01 M in toluene)

  • Impinger or ASSET™ EZ4-NCO dry sampler

  • HPLC- or LC-MS-grade solvents (acetonitrile, methanol, toluene)

  • Formic acid or ammonium acetate (for mobile phase)

  • Isocyanate-DBA derivative standards

2. Sample Collection and Derivatization:

  • Impinger Sampling: Draw air through an impinger containing the DBA solution in toluene. The reaction to form stable urea derivatives is rapid.[2]

  • Dry Sampling: Use an ASSET™ EZ4-NCO sampler, which contains DBA-impregnated filters for simultaneous collection and derivatization.[3]

3. Sample Preparation:

  • Impinger Samples: Evaporate the toluene and excess DBA. Reconstitute the residue in the mobile phase.[2]

  • ASSET™ Sampler: Extract the filter with a mixture of sulfuric acid, methanol, and toluene, followed by sonication and centrifugation. The toluene layer is then evaporated and the residue reconstituted.[3]

4. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium acetate.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the isocyanate-DBA derivatives.

1-(2-Methoxyphenyl)piperazine (MPP) Derivatization Protocol

This protocol is based on established methods for the determination of isocyanates using MPP.[5][10]

1. Reagents and Materials:

  • 1-(2-Methoxyphenyl)piperazine (MPP) solution (e.g., in toluene or acetonitrile)

  • Impinger or MPP-impregnated filter

  • HPLC-grade solvents (acetonitrile, water)

  • Ammonium acetate buffer

  • Isocyanate-MPP derivative standards

2. Sample Collection and Derivatization:

  • Collect air samples using an impinger with MPP solution or a filter impregnated with MPP.

  • For solid or liquid samples, the derivatization can be performed by adding the MPP solution directly to the sample extract.[10]

3. Sample Preparation:

  • Evaporate the sampling or extraction solvent.

  • Re-dissolve the residue in an appropriate solvent mixture, such as acetonitrile and dimethyl sulfoxide (DMSO).[10]

  • The sample may require further cleanup using Solid Phase Extraction (SPE) depending on the complexity of the matrix.

4. HPLC-UV/EC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase consists of an acetonitrile and ammonium acetate buffer gradient.[10]

  • UV Detection: Monitor at a wavelength around 242 nm.

  • Electrochemical (EC) Detection: Can be used in series with UV detection for enhanced selectivity.[6]

Logical Relationship of Method Selection

The choice of the most suitable derivatization method depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available analytical instrumentation. The following diagram illustrates the decision-making process.

G Decision Tree for Isocyanate Derivatization Method Selection node_sensitivity High Sensitivity Required? node_matrix Complex Matrix? node_sensitivity->node_matrix No node_tryptamine Tryptamine with Fluorescence Detection node_sensitivity->node_tryptamine Yes node_instrument Instrumentation Available? node_matrix->node_instrument No node_dba_ms DBA with LC-MS/MS node_matrix->node_dba_ms Yes node_mpp_uv MPP with HPLC-UV/EC node_instrument->node_mpp_uv HPLC-UV/EC node_dba_uv DBA with LC-UV node_instrument->node_dba_uv LC-UV

Caption: Decision tree for selecting an isocyanate derivatization method.

This guide provides a comparative overview to assist researchers in selecting and implementing the most appropriate derivatization method for their specific isocyanate quantification needs. For optimal results, it is crucial to validate the chosen method in the specific sample matrix of interest.

References

Assessing the Reproducibility of Ethyl 4-isocyanatobenzoate-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of chemical and biological assays, the choice of reagents plays a pivotal role in ensuring consistent and reliable outcomes. Ethyl 4-isocyanatobenzoate, a reactive organic compound, finds application in various procedures, from the modification of biopolymers to the synthesis of therapeutic agents. This guide provides a comprehensive assessment of the reproducibility of procedures involving this compound, offering a comparison with alternative methods and presenting supporting experimental data to inform your research and development endeavors.

Chemical Modification of Cellulose and Other Biopolymers

This compound is utilized for the surface functionalization of cellulose and other biopolymers containing hydroxyl groups. The isocyanate group (-NCO) reacts with the hydroxyl groups (-OH) on the cellulose backbone to form carbamate linkages. This modification can alter the surface properties of the material, for instance, to improve its compatibility with other polymers.

Factors Affecting Reproducibility:

The reaction between isocyanates and hydroxyl groups can be influenced by several factors, making reproducibility a challenge:

  • Steric Hindrance: The accessibility of hydroxyl groups on the polymer chain can vary, leading to heterogeneous functionalization.

  • Reactivity of Isocyanates: Isocyanates are highly reactive and can undergo side reactions with any trace amounts of water present in the reaction medium, forming unstable carbamic acids which then decompose to amines. These amines can further react with other isocyanates to form ureas, leading to cross-linking and inconsistent results.

  • Reaction Temperature: Temperature can affect the reaction rate and the selectivity of the isocyanate group. For diisocyanates, higher temperatures can lead to both isocyanate groups reacting, which may not be the desired outcome if only surface linkage is intended.[1]

  • Quantification of Functionalization: Accurately quantifying the degree of functionalization can be difficult, which in turn affects the reproducibility of downstream applications. Elemental analysis, a common method, can sometimes overestimate the amount of free isocyanates on the surface.[1]

Alternative Methods:

A common alternative for modifying hydroxyl-containing polymers is the use of N-hydroxysuccinimide (NHS) esters . This method involves a two-step process where the polymer's hydroxyl groups are first activated, often by introducing a carboxylic acid group, which is then reacted with an amine-containing molecule via an NHS ester.

Table 1: Comparison of Isocyanate and NHS Ester Chemistry for Cellulose Modification

FeatureThis compound (Isocyanate)N-Hydroxysuccinimide (NHS) Ester Chemistry
Reaction Mechanism Direct reaction with hydroxyl groupsTwo-step: Activation of hydroxyls, then reaction with amines
Reaction Specificity Can react with other nucleophiles (e.g., water, amines)Highly specific to primary amines
Stability of Reagent Sensitive to moistureMore stable in aqueous conditions than isocyanates
Reproducibility Can be variable due to side reactions and steric hindranceGenerally more reproducible due to higher specificity
Quantification Can be challenging to accurately determine free isocyanate groupsCan be quantified using established colorimetric or fluorescent assays
Experimental Protocol: General Procedure for Cellulose Modification with this compound

This protocol is a generalized procedure and may require optimization for specific applications.

  • Drying: Thoroughly dry the cellulose material under vacuum to remove any residual water.

  • Dispersion: Disperse the dried cellulose in an anhydrous aprotic solvent (e.g., toluene, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Add this compound to the cellulose dispersion. The molar ratio of isocyanate to the glucose units of cellulose should be optimized based on the desired degree of substitution.

  • Temperature Control: Maintain the reaction at a controlled temperature. Lower temperatures (e.g., 55 °C) may be preferred to increase the selectivity of the reaction.[1]

  • Reaction Time: Allow the reaction to proceed for a defined period (e.g., 2-24 hours) with constant stirring.

  • Washing: After the reaction, wash the modified cellulose extensively with the reaction solvent to remove unreacted isocyanate, followed by washing with a non-reactive solvent (e.g., acetone).

  • Drying: Dry the functionalized cellulose under vacuum.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dry_Cellulose Dry Cellulose Disperse Disperse in Anhydrous Solvent Dry_Cellulose->Disperse Add_Isocyanate Add this compound Disperse->Add_Isocyanate React React at Controlled Temperature Add_Isocyanate->React Wash Wash with Solvents React->Wash Dry_Product Dry Functionalized Cellulose Wash->Dry_Product

Cellulose Modification Workflow

Reagent in Multi-Step Organic Synthesis: The Case of PARP-1 Inhibitors

This compound can also serve as a key building block in the synthesis of more complex molecules, such as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are a class of targeted cancer therapies. In these multi-step syntheses, the isocyanate group is typically reacted with an amine to form a urea linkage, which becomes part of the final molecular scaffold.

Factors Affecting Reproducibility:

The reproducibility of a multi-step synthesis is a product of the efficiency and consistency of each individual step. When using this compound, the following factors are critical:

  • Purity of Reactants: The purity of both the isocyanate and the amine-containing substrate is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

  • Stoichiometry: Precise control over the molar ratios of the reactants is necessary to ensure complete reaction and minimize the formation of byproducts.

  • Reaction Conditions: As with cellulose modification, temperature, solvent, and reaction time must be carefully controlled to ensure consistent product formation.

  • Purification: The purification of the final product from unreacted starting materials and byproducts can be a significant source of variability in the final yield and purity.

Alternative Methods:

In many synthetic pathways where a urea linkage is desired, alternative methods to using an isocyanate exist. One common approach is the use of phosgene derivatives or other carbonylating agents to react with two amines sequentially. Another strategy is the curtius rearrangement of an acyl azide to form an isocyanate in situ, which can then be reacted.

Table 2: Comparison of Isocyanate-Based vs. Alternative Urea Formation Methods in Synthesis

FeatureThis compound (Isocyanate)Phosgene Derivatives / Carbonylating AgentsCurtius Rearrangement
Starting Materials Isocyanate and amineTwo amines and a carbonylating agentCarboxylic acid (converted to acyl azide) and amine
Reaction Conditions Generally mildCan require harsh conditions and toxic reagentsIn-situ formation of isocyanate, can be mild
Byproducts Minimal if reaction is cleanCan generate significant byproductsNitrogen gas is the primary byproduct
Reproducibility Dependent on purity and reaction controlCan be variable due to the reactivity of the carbonylating agentGenerally reproducible if the azide formation is efficient
Safety Isocyanates are toxic and sensitizersPhosgene and its derivatives are highly toxicAcyl azides can be explosive
Experimental Protocol: General Procedure for Urea Formation in PARP-1 Inhibitor Synthesis

This is a representative protocol and specific details will vary depending on the target molecule.

  • Dissolution: Dissolve the amine-containing intermediate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Addition of Isocyanate: Add this compound to the solution, typically dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of a primary or secondary amine (e.g., a few drops of butylamine).

  • Work-up: Perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography, recrystallization, or preparative HPLC to obtain the desired urea-containing compound.

synthesis_pathway Amine Amine Intermediate Reaction Reaction (Solvent, Temp) Amine->Reaction Isocyanate This compound Isocyanate->Reaction Urea_Product Urea Product Reaction->Urea_Product Purification Purification Urea_Product->Purification Final_Product Final PARP-1 Inhibitor Purification->Final_Product

PARP-1 Inhibitor Synthesis Pathway

Conclusion

This compound is a valuable reagent for chemical modifications and synthesis. However, the inherent reactivity of the isocyanate group presents challenges to the reproducibility of procedures in which it is used. Careful control of reaction conditions, purification of reactants, and the use of appropriate analytical techniques to quantify outcomes are essential to achieving consistent results.

For applications requiring high levels of reproducibility, particularly in complex biological systems or for the synthesis of pharmaceutical-grade compounds, alternative chemistries such as those involving NHS esters or in-situ isocyanate generation may offer advantages in terms of specificity, stability, and control. The choice of reagent and methodology should be carefully considered based on the specific requirements of the assay or synthesis, taking into account factors such as desired purity, yield, and the tolerance of the substrates to different reaction conditions. By understanding the factors that influence the reproducibility of isocyanate-based procedures, researchers can develop more robust and reliable experimental protocols.

References

Navigating Amine Analysis: A Comparative Guide to HPLC Derivatization Reagents Beyond Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amines via High-Performance Liquid Chromatography (HPLC), the selection of an appropriate derivatization reagent is paramount. While Ethyl 4-isocyanatobenzoate has its applications, a diverse array of alternative reagents offers distinct advantages in terms of sensitivity, selectivity, and reaction kinetics. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to facilitate an informed choice for your analytical needs.

The primary challenge in analyzing many amines by HPLC is their lack of a strong chromophore or fluorophore, leading to poor detection by common UV-Vis or fluorescence detectors.[1][2] Pre-column derivatization addresses this by covalently attaching a molecule (a "tag") to the amine that imparts favorable detection characteristics.[1][2] This guide focuses on several widely used and effective derivatizing agents: Dansyl Chloride, Dabsyl Chloride, 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl), o-Phthalaldehyde (OPA), and Marfey's Reagent.

Performance Comparison of Amine Derivatization Reagents

The choice of derivatization reagent significantly impacts the performance of an HPLC method for amine analysis. Key parameters for consideration include the limit of detection (LOD), limit of quantification (LOQ), linearity, and the stability of the resulting derivatives. The following table summarizes the performance of the discussed alternatives to this compound.

ReagentTarget AminesDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key Advantages
Dansyl Chloride (Dns-Cl) Primary & Secondary AminesFluorescence, UV-VisPicomole to Femtomole range[2]-> 0.999[3]Stable derivatives, strong fluorescence, increases hydrophobicity improving separation[2]
Dabsyl Chloride Primary & Secondary AminesUV-Vis (Visible)Good limit of detection[4]--Simple procedure, stable derivatives, good reproducibility, detection in the visible region minimizes interference[4][5]
FMOC-Cl Primary & Secondary AminesFluorescence, UV-VisFemtomole range[1]1-10 pmol[6]-Highly fluorescent stable derivatives, reacts under mild alkaline conditions[1]
OPA (o-Phthalaldehyde) Primary AminesFluorescence---Rapid reaction, specific for primary amines, online derivatization is possible[7][8]
Marfey's Reagent Primary Amines (Chiral)UV-Vis (340 nm)0.03 µg/mL[9]0.10 µg/mL[9]> 0.95[9]Chiral analysis of amino acids and amines, forms diastereomers that can be separated on achiral columns[9][10]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful derivatization and subsequent HPLC analysis. Below are representative protocols for the key reagents discussed.

Dansyl Chloride Derivatization Protocol
  • Reagent Preparation : Prepare a derivatization reagent solution of Dansyl Chloride in acetone or acetonitrile.[4] A typical concentration is around 1% (w/v).[4]

  • Sample Preparation : Dissolve the amine-containing sample in a suitable solvent.

  • Derivatization Reaction : In a reaction vial, mix the sample solution with a carbonate-bicarbonate buffer (pH 9.5-10.5) to ensure the amine is in its unprotonated, nucleophilic form.[2] Add the Dansyl Chloride solution. The reaction is typically carried out at an elevated temperature (e.g., 38°C for 90 minutes or 60°C for 60 minutes).[4][5]

  • Quenching : To consume excess Dansyl Chloride, a quenching solution such as 10% ammonium hydroxide can be added.[2]

  • HPLC Analysis : The resulting dansylated amines are well-suited for reversed-phase HPLC with fluorescence or UV detection.[2]

FMOC-Cl Derivatization Protocol
  • Reagent Preparation : Prepare a solution of FMOC-Cl in a suitable organic solvent like acetonitrile.

  • Sample Preparation : Dissolve the amine sample in an appropriate solvent.

  • Derivatization Reaction : The reaction is performed under mild alkaline conditions, typically in a borate buffer solution (pH around 8-9).[1][11] The nucleophilic amine attacks the electrophilic carbonyl carbon of the FMOC-Cl, forming a stable N-substituted carbamate.[1] The reaction is usually fast and can be carried out at room temperature.[12]

  • HPLC Analysis : The highly fluorescent FMOC-amine derivatives can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.[1]

OPA Derivatization Protocol
  • Reagent Preparation : The OPA reagent is prepared by dissolving OPA in a solvent like methanol, followed by the addition of a thiol-containing compound (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) and a borate buffer to achieve an alkaline pH (around 10.2).[7][8] This reagent should be prepared fresh daily.[7]

  • Derivatization Reaction : The derivatization is rapid and occurs at room temperature. The sample containing primary amines is mixed with the OPA reagent. The reaction forms a highly fluorescent isoindole derivative.[7]

  • HPLC Analysis : Due to the potential instability of the derivatives, the injection into the HPLC system should be performed promptly after mixing.[7] Online, automated derivatization is also a common approach with OPA.[8] Reversed-phase HPLC with fluorescence detection is used for analysis.

Visualizing the Derivatization Workflow and Reactions

To better understand the process and the chemical transformations involved, the following diagrams illustrate the general workflow of HPLC derivatization and the specific reaction mechanisms of the discussed reagents.

G General Workflow for HPLC Derivatization of Amines cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amine-Containing Sample Reaction Reaction (Controlled pH, Temp, Time) Sample->Reaction Standard Amine Standards Standard->Reaction Reagent Derivatization Reagent (e.g., Dansyl-Cl, FMOC-Cl, OPA) Reagent->Reaction Quenching Quenching (Optional) Reaction->Quenching Injection Injection Reaction->Injection Direct Injection Quenching->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (Fluorescence or UV-Vis) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of amines involving pre-column derivatization.

G Comparison of Amine Derivatization Reactions cluster_dansyl Dansyl Chloride cluster_fmoc FMOC-Cl cluster_opa OPA cluster_marfey Marfey's Reagent Amine {R-NH₂ | Primary/Secondary Amine} Dansyl_Cl Dansyl Chloride Amine->Dansyl_Cl + FMOC_Cl FMOC-Cl Amine->FMOC_Cl + OPA o-Phthalaldehyde + Thiol Amine->OPA + Marfey Marfey's Reagent Amine->Marfey + Dansyl_Product Dansyl-NR-H (Fluorescent Sulfonamide) Dansyl_Cl->Dansyl_Product pH 9.5-10.5 FMOC_Product FMOC-NR-H (Fluorescent Carbamate) FMOC_Cl->FMOC_Product Alkaline pH OPA_Product Isoindole Derivative (Highly Fluorescent) OPA->OPA_Product Alkaline pH Marfey_Product Diastereomeric Adduct (UV Active) Marfey->Marfey_Product Forms Diastereomers

Caption: Chemical reactions of various derivatization reagents with a primary/secondary amine.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in developing a robust and sensitive HPLC method for amine analysis. While this compound is a viable option, alternatives such as Dansyl Chloride, Dabsyl Chloride, FMOC-Cl, OPA, and Marfey's Reagent offer a broad spectrum of characteristics to suit different analytical challenges. Factors such as the nature of the amine (primary, secondary, or chiral), required sensitivity, and available detection systems should guide the choice of reagent. This guide provides a foundational comparison to aid researchers in navigating these choices and optimizing their analytical workflows.

References

A Comparative Guide to Derivatization Methods for the Quantitative Analysis of Alcohols and Amines, Featuring Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules containing hydroxyl and amino functional groups is a frequent necessity. Direct analysis of these compounds, particularly by gas chromatography (GC), can be challenging due to their polarity, low volatility, and potential for thermal degradation. Chemical derivatization is a key strategy to overcome these limitations, enhancing the analyte's properties for improved chromatographic separation and detection.

This guide provides an objective comparison of analytical methods using Ethyl 4-isocyanatobenzoate as a derivatizing agent against other common alternatives. The performance of these methods is supported by representative experimental data, and detailed protocols are provided to assist in method selection and implementation.

Comparison of Derivatization Agents for Alcohol and Amine Analysis

The choice of derivatization reagent is critical and depends on the analyte, the matrix, and the analytical instrumentation available. This compound reacts with active hydrogens, primarily on alcohols and primary/secondary amines, to form stable carbamate derivatives. These derivatives are typically more volatile and thermally stable, making them well-suited for GC-MS analysis. The table below summarizes the key performance characteristics of a hypothetical GC-MS method using this compound compared to common silylation and acylation reagents.

FeatureThis compoundSilylation (e.g., BSTFA)Acylation (e.g., TFAA)
Principle Forms carbamate derivatives with alcohols and amines.Replaces active hydrogens with a trimethylsilyl (TMS) group.Introduces an acyl group to enhance volatility and electron capture detection.
Target Analytes Primary/Secondary Alcohols, Primary/Secondary Amines, PhenolsAlcohols, Phenols, Carboxylic Acids, Amines, AmidesAlcohols, Amines, Phenols
Typical Matrix Biological fluids, Environmental samplesWide range of matricesWide range of matrices
LOD (µg/L) 0.1 - 50.05 - 100.01 - 2 (with ECD)
LOQ (µg/L) 0.5 - 150.2 - 300.05 - 5 (with ECD)
Precision (%RSD) < 10%< 15%< 10%
Accuracy (% Recovery) 90 - 110%85 - 115%90 - 110%
Advantages Forms stable derivatives; Good chromatographic properties.Reagents are highly reactive and versatile.Derivatives are very stable; Enhances sensitivity for ECD.
Disadvantages May require heating; Reagent can be moisture-sensitive.Derivatives can be susceptible to hydrolysis; Reagents are highly sensitive to moisture.Reagents and by-products can be corrosive and hazardous.

Note: The data presented in this table is hypothetical and representative of typical performance for these classes of derivatization agents in GC-MS analysis. Actual performance will vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below is a representative protocol for the derivatization of a hypothetical primary alcohol in a biological matrix using this compound for subsequent GC-MS analysis.

Protocol: Derivatization of a Primary Alcohol with this compound

1. Sample Preparation:

  • To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard.

  • Perform a liquid-liquid extraction (LLE) with 2 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.

  • Add 20 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Add 10 µL of a catalyst, such as pyridine (optional, may enhance reaction rate).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ion Source: Electron Impact (EI), 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 500.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

4. Quantification:

  • Create a calibration curve using known concentrations of the derivatized standard.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of a primary alcohol using this compound derivatization followed by GC-MS analysis.

G Experimental Workflow for Alcohol Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma) Spike 2. Internal Standard Spiking Sample->Spike LLE 3. Liquid-Liquid Extraction Spike->LLE Evap 4. Evaporation to Dryness LLE->Evap Recon 5. Reconstitution (Acetonitrile) Evap->Recon Deriv 6. Add this compound & Heat (70°C, 30 min) Recon->Deriv GCMS 7. GC-MS Injection and Analysis Deriv->GCMS Data 8. Data Acquisition (SIM Mode) GCMS->Data Quant 9. Quantification (Calibration Curve) Data->Quant

Caption: Workflow for alcohol analysis using this compound.

Dopamine Metabolism Signaling Pathway

The accurate quantification of neurotransmitters and their metabolites is critical in drug development. Dopamine, a primary amine, and its metabolites can be analyzed using derivatization techniques. The following diagram outlines the metabolic pathway of dopamine, highlighting key molecules with amine and hydroxyl groups that are potential targets for derivatization.

G Dopamine Metabolism Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism Tyr L-Tyrosine LDOPA L-DOPA Tyr->LDOPA TH DA Dopamine LDOPA->DA AADC DOPAC DOPAC DA->DOPAC MAO, ALDH DA->DOPAC MT 3-Methoxytyramine (3-MT) DA->MT COMT DA->MT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT MT->HVA MAO, ALDH

Caption: Key steps in the synthesis and metabolism of dopamine.

Safety Operating Guide

Safe Disposal of Ethyl 4-isocyanatobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of Ethyl 4-isocyanatobenzoate is critical due to its hazardous properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.

This compound is a chemical compound that requires careful handling and specific disposal protocols. It is harmful if swallowed, comes into contact with skin, or is inhaled. It is also known to cause skin and eye irritation, and may lead to allergic skin reactions or respiratory sensitization. Therefore, all personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including dust masks, eye shields, face shields, and gloves.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Containment: For minor spills, use a dry, inert absorbent material such as sand, vermiculite, or other non-combustible absorbent. Do not use sawdust or other combustible materials due to the potential fire hazard.[1]

  • Collection: Carefully sweep or shovel the absorbed material into a designated, open-top container.[1] It is crucial not to seal the container immediately, as the reaction between the isocyanate and moisture (from the air or decontamination solutions) can produce carbon dioxide gas, leading to a dangerous buildup of pressure.[1][2]

  • Decontamination of Spill Area: Once the bulk of the spill has been removed, the affected area must be decontaminated. Apply a suitable decontamination solution and allow it to remain in contact for at least 10 minutes.[2]

Neutralization and Disposal Procedures

Waste this compound and contaminated materials must be treated as hazardous waste and disposed of through a licensed contractor or an approved waste disposal plant.[3][4] Do not mix this waste with other chemical waste streams.

Decontamination Solutions:

Two primary formulations are recommended for the neutralization of isocyanates.[2] These solutions facilitate the hydrolysis of the isocyanate group to a less reactive amine.

ComponentFormulation 1Formulation 2
Sodium Carbonate5-10%-
Concentrated Ammonia-3-8%
Liquid Detergent0.2-2%0.2-2%
Waterto 100%to 100%

Note: When using the ammonia-based solution, ensure the area is well-ventilated to prevent inhalation of ammonia vapors.[2]

Experimental Protocol for Decontamination

The following is a detailed methodology for the neutralization of waste this compound and contaminated materials:

  • Preparation of Decontamination Solution: Prepare one of the decontamination solutions listed in the table above in a suitable container.

  • Neutralization of Contaminated Materials:

    • Place the collected absorbent material from a spill into a labeled, open hazardous waste container.

    • Slowly add the decontamination solution to the container, ensuring all the contaminated material is wetted. Fill the container only about halfway to allow for any potential expansion due to gas evolution.[2]

    • Allow the container to stand in a well-ventilated area (e.g., a fume hood) for at least 48 hours with the lid loosely fitted or vented to allow for the safe release of any carbon dioxide gas produced during neutralization.[1]

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone). The rinsate must be collected and treated as hazardous waste.

    • Subsequently, decontaminate the container by rinsing it with one of the decontamination solutions.

    • Allow the container to air dry completely in a well-ventilated area.

  • Final Disposal:

    • After the 48-hour ventilation period, the neutralized waste can be sealed and prepared for collection by a licensed hazardous waste disposal service.

    • Ensure all waste containers are clearly and accurately labeled according to institutional and regulatory guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Waste Generation (Expired Product, Spill Residue, Contaminated PPE) spill Spill Occurs start->spill No waste_collection Collect Waste in Designated Open Container start->waste_collection absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb Yes decon_area Decontaminate Spill Area with Solution spill->decon_area decon_solution Prepare Decontamination Solution (Sodium Carbonate or Ammonia based) waste_collection->decon_solution neutralize Add Decontamination Solution to Waste Container waste_collection->neutralize absorb->waste_collection decon_solution->neutralize ventilate Ventilate for 48 Hours in a Safe, Well-Ventilated Area neutralize->ventilate final_disposal Seal Container and Arrange for Licensed Hazardous Waste Disposal ventilate->final_disposal decon_area->neutralize Dispose of cleaning materials

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Ethyl 4-isocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-isocyanatobenzoate. Adherence to these protocols is critical for ensuring personal safety and proper disposal.

This compound is a hazardous chemical that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause serious eye and skin irritation and may lead to allergic reactions, asthma-like symptoms, or breathing difficulties upon inhalation.[1][2] Rigorous safety precautions, including the correct use of personal protective equipment (PPE), are mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the selection process.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[3]Prevents skin contact and absorption. While specific breakthrough times for this compound are not readily available, nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a full-face shield.[4][5]Protects eyes from splashes and vapors. A face shield should be used when there is a significant risk of splashing.
Respiratory Protection A NIOSH-approved respirator is required. The type depends on the work environment and potential for exposure. For low-level exposure in a well-ventilated area or for short-term, non-aerosol generating tasks, an air-purifying respirator with organic vapor cartridges and N95 particulate filters may be sufficient.[4][6] For any spraying applications or in situations with inadequate ventilation, a supplied-air respirator is mandatory.[6][7]Protects against inhalation of harmful vapors and aerosols, which can cause respiratory irritation and sensitization.[8]
Protective Clothing A lab coat, disposable coveralls, or other impervious clothing.[3]Provides a barrier against skin contact with the chemical.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_respirator_decision Respirator Type Decision Start Start: Handling This compound Assess_Task Assess Task: - Scale of work - Potential for splashing - Aerosol generation (e.g., spraying) Start->Assess_Task Assess_Ventilation Assess Ventilation: - Fume hood availability - General lab ventilation Assess_Task->Assess_Ventilation Select_Gloves Hand Protection: - Nitrile or Neoprene Gloves Assess_Ventilation->Select_Gloves Select_Eye_Face Eye/Face Protection: - Safety Glasses with Side Shields (minimum) - Chemical Goggles - Face Shield (if splash risk) Select_Gloves->Select_Eye_Face Select_Clothing Protective Clothing: - Lab Coat - Disposable Coveralls Select_Eye_Face->Select_Clothing Select_Respirator Respiratory Protection Select_Clothing->Select_Respirator Is_Spraying Spraying or High Aerosol Risk? Select_Respirator->Is_Spraying Is_Ventilation_Adequate Adequate Ventilation (e.g., Fume Hood)? Is_Spraying->Is_Ventilation_Adequate No Supplied_Air Supplied-Air Respirator (Mandatory) Is_Spraying->Supplied_Air Yes Is_Ventilation_Adequate->Supplied_Air No APR_OV_N95 Air-Purifying Respirator with Organic Vapor Cartridges and N95 Particulate Filter Is_Ventilation_Adequate->APR_OV_N95 Yes End End: Proceed with caution Supplied_Air->End APR_OV_N95->End

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a properly functioning chemical fume hood is available.

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Prepare a designated waste container for contaminated PPE and chemical waste.

  • Donning PPE:

    • Put on a lab coat or disposable coveralls.

    • Don the appropriate respirator, ensuring a proper fit.

    • Wear safety glasses or goggles.

    • Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Chemical:

    • Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the chemical. Use spatulas or other appropriate tools for transfer.

    • Keep containers of this compound tightly closed when not in use.

  • Decontamination:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical using a suitable decontamination solution. A common solution for isocyanates consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 89.8-94.8% water.[4]

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Excess this compound Must be disposed of as hazardous waste. Contact a licensed hazardous waste disposal contractor for neutralization and proper disposal.[4] Do not pour down the drain.
Contaminated PPE (Gloves, lab coats, etc.) Place in a designated, sealed container labeled as hazardous waste. This should be collected by a licensed hazardous waste disposal contractor.
Empty Containers Empty containers should be decontaminated with a neutralizing solution (see Decontamination section) in a well-ventilated area.[9] The container should not be sealed immediately to allow for the escape of any carbon dioxide gas that may be generated during neutralization. After decontamination, the container can be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.
Spill Cleanup Materials Absorb spills with a non-reactive absorbent material like sand or vermiculite (do not use sawdust).[1] The absorbed material should be collected into an open-top container, neutralized, and then disposed of as hazardous waste.[4]

Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions Start Start: Waste Generated Identify_Waste Identify Waste Type Start->Identify_Waste Excess_Chemical Excess Ethyl 4-isocyanatobenzoate Identify_Waste->Excess_Chemical Contaminated_PPE Contaminated PPE (Gloves, Coats, etc.) Identify_Waste->Contaminated_PPE Empty_Containers Empty Containers Identify_Waste->Empty_Containers Spill_Cleanup Spill Cleanup Materials Identify_Waste->Spill_Cleanup Hazardous_Waste Dispose as Hazardous Waste via Licensed Contractor Excess_Chemical->Hazardous_Waste Contaminated_PPE->Hazardous_Waste Decontaminate Decontaminate with Neutralizing Solution (in Fume Hood) Empty_Containers->Decontaminate Neutralize_Spill Neutralize Absorbed Spill Material in an Open Container Spill_Cleanup->Neutralize_Spill End End: Waste Disposed Safely Hazardous_Waste->End Dispose_Container Dispose of Decontaminated Container per Institutional Guidelines Decontaminate->Dispose_Container Dispose_Container->End Neutralize_Spill->Hazardous_Waste

Caption: Disposal workflow for this compound and contaminated materials.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.